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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Physicochemical Landscape of Novel Azetidinols This document, therefore, serves a dual purpose. Firstly, it provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of Novel Azetidinols

This document, therefore, serves a dual purpose. Firstly, it provides a robust theoretical and methodological framework for the synthesis and characterization of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol. Secondly, in the absence of direct experimental data, it offers a detailed guide on the established experimental and computational protocols for determining its key physicochemical parameters. By elucidating the "how" and "why" behind these experimental choices, this guide aims to empower researchers to fully characterize this and other novel chemical entities, thereby accelerating the drug discovery and development process.

Molecular Structure and Synthetic Strategy

The rational design of any experimental plan for physicochemical characterization begins with a thorough understanding of the molecule's synthesis. The preparation of 3-aryl-azetidin-3-ols is well-documented in the chemical literature, with a predominant and reliable method being the addition of an organometallic reagent to a suitably protected azetidin-3-one precursor.[1]

Proposed Synthetic Protocol

The synthesis of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol can be efficiently achieved via a Grignard reaction. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the azetidin-3-one. The use of a nitrogen protecting group, such as a tert-butoxycarbonyl (Boc) group, is critical to prevent the Grignard reagent from reacting with the azetidine nitrogen.

Step-by-Step Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-2,6-difluoro-4-methylbenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings with gentle stirring.

    • The reaction is typically initiated by gentle heating and is characterized by the disappearance of the iodine color and the formation of a cloudy grey solution. Maintain a gentle reflux until all the magnesium has been consumed.

  • Grignard Addition to N-Boc-azetidin-3-one:

    • In a separate flame-dried flask under an inert atmosphere, dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF.

    • Cool this solution to 0 °C using an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the solution of N-Boc-azetidin-3-one with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(2,6-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate.

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • If the hydrochloride salt is desired, trituration with diethyl ether is often effective. For the free base, a basic work-up followed by extraction is necessary.

Caption: Synthetic workflow for 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol.

Core Physicochemical Properties: A Methodological Deep Dive

The following sections outline the standard experimental and computational methodologies for determining the key physicochemical properties of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol. While experimental values are not available, predicted values are provided for context and should be confirmed experimentally.

Lipophilicity (LogP and LogD)

Importance in Drug Discovery: Lipophilicity is a critical parameter that influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The octanol-water partition coefficient (LogP) for the neutral form of the molecule and the distribution coefficient (LogD) at physiological pH (typically 7.4) are key indicators of a drug's ability to cross biological membranes.

Predicted Physicochemical Properties:

PropertyPredicted ValueMethod
Molecular FormulaC₁₀H₁₁F₂NO-
Molecular Weight200.19 g/mol -
cLogP1.5 - 2.5Computational (e.g., ALOGPS, ChemDraw)
pKa (basic)8.0 - 9.0Computational (e.g., ACD/pKa DB)
pKa (acidic, alcohol)>14General knowledge of alcohol pKa

Experimental Determination of LogP/LogD (Shake-Flask Method):

The shake-flask method remains the gold standard for LogP and LogD determination due to its direct measurement of partitioning.

Caption: Workflow for experimental LogP determination via the shake-flask method.

Self-Validating System:

  • Mass Balance: The total amount of compound recovered from both phases should be close to the initial amount added.

  • Reproducibility: The experiment should be performed in triplicate to ensure the precision of the measurement.

  • Purity Analysis: The purity of the compound in each phase should be checked to ensure no degradation has occurred during the experiment.

Acidity and Basicity (pKa)

Importance in Drug Discovery: The pKa value(s) of a molecule dictate its ionization state at a given pH. This is crucial for understanding its solubility, absorption, and interaction with biological targets. For 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol, the azetidine nitrogen is expected to be basic, while the tertiary alcohol is very weakly acidic.

Experimental Determination of pKa (Potentiometric Titration):

Potentiometric titration is a highly accurate method for determining pKa values.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of the compound in water or a co-solvent system (e.g., water-methanol) of known concentration.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Causality Behind Experimental Choices:

  • Co-solvent: For compounds with low aqueous solubility, a co-solvent is necessary to ensure the compound remains in solution throughout the titration. The choice of co-solvent and its percentage should be reported, as it can influence the apparent pKa.

  • Ionic Strength Adjustment: The ionic strength of the solution should be kept constant using an inert salt (e.g., KCl) to minimize its effect on the activity coefficients of the ions.

Aqueous Solubility

Importance in Drug Discovery: Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.

Experimental Determination of Aqueous Solubility (Thermodynamic Solubility):

The shake-flask method is also the definitive way to measure thermodynamic solubility.

Step-by-Step Protocol:

  • Equilibration: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

  • Agitation: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method (e.g., HPLC-UV).

Self-Validating System:

  • Solid-State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by XRPD) to ensure that no phase transformation has occurred.

  • Time to Equilibrium: The experiment should be run for different time points to confirm that a true equilibrium has been reached.

Spectroscopic and Physical Characterization

While quantitative physicochemical data is paramount, a complete characterization profile also includes spectroscopic and basic physical data.

Expected Characterization Data:

PropertyExpected ResultMethod
Appearance White to off-white solidVisual Inspection
Melting Point To be determinedCapillary Melting Point Apparatus
¹H NMR Complex aromatic and aliphatic signals consistent with the structureNuclear Magnetic Resonance Spectroscopy
¹³C NMR Signals corresponding to all carbon atoms in the moleculeNuclear Magnetic Resonance Spectroscopy
¹⁹F NMR Signals characteristic of the difluorophenyl groupNuclear Magnetic Resonance Spectroscopy
Mass Spectrometry Molecular ion peak corresponding to the exact massHigh-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy Characteristic peaks for O-H, C-H, C-F, and C-N bondsFourier-Transform Infrared Spectroscopy (FTIR)

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol. While direct experimental data for this specific molecule is currently limited, the methodologies outlined herein represent the gold standards in the pharmaceutical industry. The successful application of these protocols will yield a robust data package, enabling a thorough understanding of the molecule's properties and its potential for incorporation into future drug discovery programs. It is strongly recommended that the predicted values presented in this guide are confirmed through rigorous experimental investigation.

References

  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link][1]

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Exploratory

biological activity of 3-aryl-3-hydroxyazetidines

The Biological Activity and Synthetic Utility of 3-Aryl-3-hydroxyazetidines: A Comprehensive Guide for Medicinal Chemists Executive Summary In the relentless pursuit of optimizing pharmacokinetic and pharmacodynamic prof...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biological Activity and Synthetic Utility of 3-Aryl-3-hydroxyazetidines: A Comprehensive Guide for Medicinal Chemists

Executive Summary

In the relentless pursuit of optimizing pharmacokinetic and pharmacodynamic profiles, medicinal chemists continuously seek novel structural motifs to escape the "flatland" of traditional aromatic rings. The azetidine ring—a strained, four-membered nitrogenous heterocycle—has emerged as a premier bioisostere. Specifically, the 3-aryl-3-hydroxyazetidine scaffold offers a unique combination of high sp³ character (Fsp³), tunable hydrogen-bonding capacity, and reduced lipophilicity. This technical guide explores the physicochemical rationale, biological target profiles, and validated synthetic methodologies for deploying 3-aryl-3-hydroxyazetidines in modern drug discovery.

Physicochemical Profiling & The Logic of Bioisosterism

The substitution of traditional piperidine, pyrrolidine, or bulky tropane rings with a 3-aryl-3-hydroxyazetidine core is rarely a random screening choice; it is a calculated structural intervention. The causality behind this bioisosteric replacement is driven by the need to optimize Lipinski parameters without sacrificing target affinity.

  • Reduction of cLogP: The compact nature of the azetidine ring inherently lowers the partition coefficient compared to larger homologues. This reduction in lipophilicity directly translates to decreased non-specific binding and lower hERG liability[1].

  • Vectorial Projection: The 3-hydroxy and 3-aryl substituents project into three-dimensional space at highly defined angles. This rigid vectorality allows for precise interactions with deep hydrophobic pockets while the hydroxyl group anchors the molecule via hydrogen bonding.

  • Metabolic Stability: Despite its ring strain, the azetidine core is surprisingly resistant to oxidative metabolism (e.g., via Cytochrome P450 enzymes) compared to N-methyl piperidines, which are prone to rapid N-demethylation and oxidation.

Table 1: Comparative Physicochemical Impact of Azetidine Bioisosterism

Physicochemical PropertyTraditional Scaffold (e.g., Tropane/Piperidine)3-Aryl-3-hydroxyazetidine BioisostereMechanistic Impact on Drug Design
Molecular Weight High (>250 Da core)Low (~149 Da core)Dramatically improves Ligand Efficiency (LE).
Lipophilicity (cLogP) High (Prone to trapping)ReducedEnhances aqueous solubility and reduces off-target toxicity.
Fraction sp³ (Fsp³) HighHighMaintains the 3D complexity required for specific receptor binding.
Metabolic Clearance Moderate to HighLow to ModerateThe strained 4-membered ring resists rapid enzymatic degradation.

Key Biological Targets & Activity Profiles

The versatility of the 3-aryl-3-hydroxyazetidine motif is best demonstrated by its successful integration into ligands targeting distinct central nervous system (CNS) pathways.

A. Monoamine Transporters (SERT / DAT)

Historically, tropane-based ligands were utilized to target dopamine (DAT) and serotonin (SERT) transporters. However, their high molecular weight and lipophilicity limited their clinical viability. Researchers successfully utilized 3-aryl-3-arylmethoxyazetidines as tropane replacements[1]. By tuning the substitution on the aryl rings (e.g., utilizing dichloro or tetrachloro substitutions), these azetidine derivatives achieved low nanomolar affinity (K_i ~ 1.0 nM) and high selectivity for SERT, establishing them as potent tools for modulating psychostimulant addiction and depression models[1].

B. Monoacylglycerol Lipase (MAGL)

MAGL is a critical serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG) in the brain. Inhibiting MAGL has profound implications for neuroinflammation and pain management. Recent structure-based drug design (SBDD) efforts identified spiro-azetidine derivatives as potent, reversible MAGL inhibitors[2]. The azetidine motif served as a bioisosteric transformation from a 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety, resulting in a compound with an IC50 of 6.2 nM, excellent blood-brain barrier (BBB) penetration, and high lipophilic ligand efficiency (LLE)[2].

C. Phosphodiesterase 9A (PDE9A) & Acetylcholinesterase (AChE)

In the context of Alzheimer's Disease (AD), multi-target-directed ligands (MTDLs) are highly sought after. Azetidine-derived intermediates have been utilized in the synthesis of dual-target inhibitors targeting both AChE and PDE9A[3]. These compounds demonstrate balanced inhibitory activities (AChE IC50 = 0.048 μM; PDE9A IC50 = 0.530 μM) and have been shown to ameliorate scopolamine-induced learning deficits in vivo[3].

BiologicalPathway L1 3-Aryl-3-hydroxyazetidine Bioisostere T1 Monoamine Transporters (SERT/DAT) L1->T1 Tropane Replacement T2 Monoacylglycerol Lipase (MAGL) L1->T2 Spiro-Scaffold Binding E1 Reuptake Inhibition (Ki ~ 1.0 nM) T1->E1 E2 Reversible Inhibition (Arg57/His121) T2->E2 O1 Neurological Modulation E1->O1 O2 2-AG Elevation E2->O2

Fig 1. Divergent biological target modulation by 3-aryl-3-hydroxyazetidine derivatives.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 3-aryl-3-hydroxyazetidines requires careful handling due to the inherent ring strain of the azetidine core. The most robust and widely adopted method involves the nucleophilic addition of an aryl lithium or Grignard reagent to a protected 3-azetidinone.

The Logic of the Synthetic Route
  • Protecting Group Strategy: N-Boc-3-azetidinone is the preferred starting material. The Boc (tert-butyloxycarbonyl) group provides steric shielding and allows for orthogonal deprotection under acidic conditions (e.g., TFA or HCl), avoiding the need for hydrogenolysis which could inadvertently cleave sensitive functional groups like arylmethoxy ethers[1].

  • Workup Causality: The workup following nucleophilic addition must be strictly controlled. Highly acidic or basic conditions can lead to ring-opening or elimination (forming an azetine). Therefore, quenching with a weakly acidic saturated ammonium chloride (NH₄Cl) solution is mandatory[1].

SyntheticWorkflow N1 N-Boc-3-azetidinone (Starting Material) N2 Aryl Lithium / Grignard (-78 °C, THF) N1->N2 Nucleophilic Addition N3 N-Boc-3-aryl-3-hydroxyazetidine (Key Intermediate) N2->N3 Weakly Acidic Workup N4 Acidic Deprotection (TFA or HCl) N3->N4 Boc Cleavage N5 3-Aryl-3-hydroxyazetidine (Final Core) N4->N5 pH Neutralization

Fig 2. Synthetic logic tree for 3-aryl-3-hydroxyazetidines with critical checkpoints.

Protocol 1: Synthesis of N-Boc-3-(4-chlorophenyl)-3-hydroxyazetidine (Self-Validating System)

Reagents: N-Boc-3-azetidinone (1.0 eq), 4-Chlorophenylmagnesium bromide (1.2 eq, 1M in THF), Anhydrous THF. Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve N-Boc-3-azetidinone in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent enolization of the ketone and suppress side reactions.

  • Addition: Add the Grignard reagent dropwise over 30 minutes via syringe pump. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quenching (Critical Step): Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Causality: Prevents base-catalyzed elimination of the newly formed tertiary alcohol.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoints:

    • TLC: Ensure complete consumption of the starting material (stains heavily with KMnO₄).

    • NMR: ¹³C NMR must show the disappearance of the ketone carbonyl resonance (~208 ppm) and the appearance of a new quaternary sp³ carbon signal (~70-75 ppm) corresponding to the C3 position of the azetidine ring.

    • LC-MS: Confirm the presence of the [M+Na]⁺ or [M-tBu+H]⁺ peak, as Boc-protected amines often fragment in ESI+.

Protocol 2: In Vitro Radioligand Binding Assay for SERT Evaluation

To validate the biological efficacy of synthesized 3-aryl-3-hydroxyazetidine derivatives, a competitive radioligand binding assay is employed.

  • Membrane Preparation: Isolate rat brain cortical membranes (for SERT) and homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: Incubate 50 μg of membrane protein with 0.5 nM [³H]citalopram (a selective SERT radioligand) and varying concentrations of the azetidine test compound (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25 °C.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Self-Validation Checkpoints:

    • Non-specific Binding: Define non-specific binding using 10 μM fluoxetine. The signal-to-noise ratio must be >5:1 for the data to be considered valid.

    • Data Analysis: Calculate IC50 values using non-linear regression (GraphPad Prism) and convert to K_i values using the Cheng-Prusoff equation. A valid curve must span at least two log units with an R² > 0.95.

References

  • Thaxton, A., Izenwasser, S., Wade, D., Stevens, E. D., Mobley, D. L., Jaber, V., Lomenzo, S. A., & Trudell, M. L. (2013). "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters." Bioorganic & Medicinal Chemistry Letters, 23(15), 4404-4407.1

  • Ikeda, S., Sugiyama, H., Tokuhara, H., Murakami, M., Nakamura, M., Oguro, Y., ... & Kamata, M. (2021). "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety." Journal of Medicinal Chemistry, 64(15), 11014-11044. 2

  • Hu, J., Huang, Y. D., Pan, T., Zhang, T., Su, T., Li, X., Luo, H. B., & Huang, L. (2019). "Design, Synthesis, and Biological Evaluation of Dual-Target Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 9A (PDE9A) for the Treatment of Alzheimer's Disease." ACS Chemical Neuroscience, 10(1), 537-551. 3

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Foundational

3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol: A Comprehensive Guide to Structure Elucidation

Executive Summary The structural elucidation of highly functionalized small-ring heterocycles demands a rigorous, multi-modal analytical approach. 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol represents a sophisticated p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized small-ring heterocycles demands a rigorous, multi-modal analytical approach. 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol represents a sophisticated pharmacophore, combining the conformational rigidity of an azetidine ring with the metabolic shielding of a fluorinated aromatic system. This whitepaper provides an in-depth technical framework for the unambiguous structural characterization of this molecule. Designed for senior analytical and medicinal chemists, this guide details a self-validating workflow utilizing High-Resolution Mass Spectrometry (HRMS), multinuclear ( 1 H, 13 C, 19 F) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

Pharmacochemical Context & Structural Significance

In contemporary drug discovery, the azetidine scaffold is frequently deployed as a bioisostere for larger, more lipophilic heterocycles such as piperidine and pyrrolidine[1],[2]. The azetidine ring possesses a high ring strain (approx. 25.2 kcal/mol) and an inherent conformational rigidity that pre-organizes substituents for optimal target engagement[1].

The introduction of the 2,6-difluoro-4-methylphenyl moiety at the C3 position serves a dual purpose:

  • Metabolic Stability: The ortho-fluorine atoms sterically shield the aromatic ring and the adjacent C3 quaternary center from cytochrome P450-mediated oxidative metabolism.

  • Electronic Tuning: The highly electronegative fluorine atoms profoundly alter the electron density of the aromatic system, which directly impacts the heteronuclear spin-spin coupling networks observed during NMR analysis[3],[4].

The Self-Validating Elucidation Workflow

Structural elucidation must not rely on a single analytical technique; rather, it requires a self-validating system where each data point orthogonally confirms the others. The workflow below illustrates the causality of our experimental design: HRMS establishes the molecular boundary, 1D NMR provides the atomic inventory, 2D NMR locks the connectivity, and X-ray crystallography confirms the three-dimensional conformation.

G HRMS HRMS (ESI-TOF) Exact Mass & Formula NMR1D 1D NMR (1H, 13C, 19F) HRMS->NMR1D Validates Formula NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Identifies Spin Systems XRAY X-Ray Crystallography 3D Conformation NMR2D->XRAY Maps Connectivity STRUCT Unambiguous Structure Elucidation NMR2D->STRUCT Orthogonal Validation XRAY->STRUCT Confirms Stereochem

Figure 1: Self-validating analytical workflow for complex heterocycle elucidation.

High-Resolution Mass Spectrometry (HRMS)

The first step in the elucidation process is confirming the molecular formula ( C10​H11​F2​NO ). Using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode, the molecule readily protonates at the azetidine nitrogen.

  • Calculated Exact Mass: 199.0809 Da

  • Expected [M+H]+ : 200.0887 m/z

  • Diagnostic Fragmentation: Collision-Induced Dissociation (CID) typically yields a diagnostic loss of water ( −18 Da) from the C3 hydroxyl group, generating a highly stabilized tertiary carbocation ( m/z 182.0781), followed by the cleavage of the azetidine ring to yield a fluorinated tropylium or benzyl cation derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR is the cornerstone of this elucidation. The presence of fluorine introduces complex, yet highly diagnostic, heteronuclear scalar couplings ( JCF​ and JFH​ ) that serve as internal validation markers for the aromatic substitution pattern[3].

1 H NMR: Probing Diastereotopic Environments

Because the molecule possesses a plane of symmetry bisecting the N1-C3 axis and the aromatic ring, the C2 and C4 carbons of the azetidine ring are chemically equivalent. However, the two protons attached to each of these carbons are diastereotopic .

  • The proton syn to the hydroxyl group resides in a different magnetic environment than the proton anti to the hydroxyl group[5].

  • Consequently, the 1 H NMR spectrum will display two distinct doublets (or an AB quartet) integrating to 2H each, with a geminal coupling constant ( 2JHH​ ) of approximately 9.0–10.0 Hz.

13 C and 19 F NMR: Heteronuclear Spin-Spin Coupling

The 19 F NMR spectrum provides a massive chemical shift dispersion and first-order coupling that immediately confirms the symmetry of the aromatic ring[4]. The two equivalent fluorine atoms at C2' and C6' will appear as a doublet (or multiplet) near δ -114 ppm due to 3JFH​ coupling with the meta-protons (H3', H5').

The 13 C NMR spectrum is characterized by extensive C-F splitting. The magnitude of the JCF​ coupling constants inversely correlates with the number of intervening bonds, providing a self-validating map of the aromatic ring[3].

Table 1: Predicted Multinuclear NMR Data for 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol

NucleusPositionChemical Shift ( δ , ppm)Multiplicity & Coupling Constants ( J in Hz)Structural Rationale
1 H Azetidine C2, C4 (syn)3.90d, 2JHH​=9.5 Diastereotopic CH 2​ proton
1 H Azetidine C2, C4 (anti)4.25d, 2JHH​=9.5 Diastereotopic CH 2​ proton
1 H Aromatic H3', H5'6.85d, 3JHF​=10.0 Coupling to adjacent fluorine
1 H Aromatic C4'-CH 3​ 2.35sPara-methyl group
13 C Azetidine C372.5t, 4JCF​=4.0 Quaternary carbon, long-range F coupling
13 C Aromatic C1'118.0t, 2JCF​=18.0 Ipso carbon, coupled to two ortho-F
13 C Aromatic C2', C6'161.5dd, 1JCF​=248.0,3JCF​=8.0 Direct C-F bond, massive primary splitting
13 C Aromatic C3', C5'112.5dd, 2JCF​=22.0,4JCF​=3.0 Meta to one F, ortho to the other
19 F Aromatic F2', F6'-114.5d, 3JFH​=10.0 Equivalent fluorines
2D NMR: Mapping Connectivity

To bridge the azetidine ring to the aromatic system, Heteronuclear Multiple Bond Correlation (HMBC) is required. Because the C3 quaternary carbon lacks direct proton attachment, HSQC cannot assign it. HMBC reveals critical 3JCH​ correlations from the diastereotopic azetidine protons to the C1' and C2'/C6' carbons of the aromatic ring, unequivocally locking the two fragments together.

G C3 Azetidine C3 Quaternary Carbon CH2 C2 & C4 Diastereotopic Protons CH2->C3 2J_CH (HMBC) C1_Aryl Aryl C1' Triplet (2J_CF) CH2->C1_Aryl 3J_CH (HMBC) F_Atoms Fluorines (F2', F6') 19F NMR Signal F_Atoms->C3 3J_CF = 4 Hz F_Atoms->C1_Aryl 2J_CF = 18 Hz

Figure 2: Key HMBC and J-coupling network bridging the azetidine and aryl systems.

X-Ray Crystallography & 3D Conformation

While NMR provides atomic connectivity, X-ray crystallography validates the three-dimensional puckering of the azetidine ring. Due to the steric bulk of the 2,6-difluoro-4-methylphenyl group, the azetidine ring will adopt a puckered conformation (typically with a dihedral angle of 20–30°) to minimize eclipsing interactions between the C2/C4 protons and the bulky C3 substituents. Growing single crystals via slow evaporation from a binary solvent system (e.g., dichloromethane/hexane) is highly recommended for this scaffold.

Experimental Methodologies

HRMS (ESI-TOF) Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

  • Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L).

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI ( ESI+ )

    • Capillary Voltage: 3.5 kV

    • Fragmentor Voltage: 120 V

    • Desolvation Temperature: 350 °C

  • Data Processing: Extract the exact mass for the [M+H]+ peak and calculate the mass error (must be 5 ppm).

Multinuclear NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated methanol ( CD3​OD , 99.8% D). Transfer to a precision 5 mm NMR tube.

  • 1D Acquisition:

    • 1 H NMR: Acquire at 400 MHz or higher. 16 scans, relaxation delay (D1) of 2.0 s.

    • 13 C NMR: Acquire at 100 MHz. 1024 scans, D1 of 2.0 s. Apply broadband proton decoupling ( 1H -decoupled).

    • 19 F NMR: Acquire at 376 MHz. 64 scans. Ensure the spectral window is wide enough (e.g., +50 to -250 ppm) to capture the fluorinated aromatic signals[4].

  • 2D Acquisition (HMBC):

    • Optimize the long-range coupling constant ( JCH​ ) delay for 8.0 Hz.

    • Acquire 256 increments in the t1 dimension ( 13 C) and 2048 data points in the t2 dimension ( 1 H) with 16 scans per increment.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC (National Institutes of Health) URL:[Link][1]

  • Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene Source: Molecular Physics (Taylor & Francis) URL:[Link][3]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis Source: Organic Process Research & Development (ACS Publications) URL:[Link][5]

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Foundational

Unlocking Therapeutic Potential: A Technical Guide to Difluorophenyl Azetidine Compounds and Their Targets

Abstract The difluorophenyl azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and synthetic tractability. The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The difluorophenyl azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and synthetic tractability. The strategic incorporation of fluorine atoms onto the phenyl ring significantly influences the electronic properties and binding interactions of these compounds, making them attractive candidates for modulating a range of biological targets. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of difluorophenyl azetidine compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of target identification and validation, explore key signaling pathways, and provide detailed, field-proven experimental protocols to empower the scientific community in their pursuit of novel therapeutics.

Introduction: The Rationale for Difluorophenyl Azetidines in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, imparts a unique three-dimensional conformation that can enhance binding affinity and selectivity for biological targets.[1] When coupled with a difluorophenyl group, the resulting scaffold gains advantageous physicochemical properties. The strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions through hydrogen bonding and dipole-dipole interactions.[2] These characteristics have propelled the investigation of difluorophenyl azetidine derivatives across diverse therapeutic areas, including oncology, inflammation, and neuroscience.

This guide will focus on four key therapeutic targets that have shown promise for modulation by difluorophenyl azetidine compounds:

  • C-X-C Motif Chemokine Receptor 2 (CXCR2): A key regulator of neutrophil trafficking and inflammation.

  • Metabotropic Glutamate Receptors 2 and 3 (mGluR2/3): Important modulators of glutamatergic neurotransmission in the central nervous system.

  • Protein Kinase B (Akt): A central node in cell signaling pathways controlling survival, growth, and proliferation.

  • Soluble Epoxide Hydrolase (sEH): A critical enzyme in the metabolism of anti-inflammatory lipid mediators.

For each target, we will explore the underlying biology, present evidence for the potential of difluorophenyl azetidine modulation, and provide detailed experimental protocols for target validation.

C-X-C Motif Chemokine Receptor 2 (CXCR2): A Target for Inflammatory Diseases

2.1. Biological Rationale

CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils.[1] Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators. Dysregulation of the CXCR2 axis is implicated in a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and certain cancers where inflammation is a key driver of tumor progression. Therefore, antagonizing CXCR2 represents a compelling therapeutic strategy to mitigate neutrophil-driven inflammation.

2.2. The Difluorophenyl Azetidine Connection

While direct public domain literature explicitly detailing 2-(3,4-difluorophenyl)azetidine as a CXCR2 antagonist is limited, the 3,4-difluorophenyl moiety is a key structural feature in known CXCR2 antagonists like AZD5069.[1] This suggests that the difluorophenyl azetidine scaffold can be a valuable starting point for the design of novel CXCR2 antagonists. The azetidine ring can serve as a rigid scaffold to orient the difluorophenyl group for optimal interaction with the receptor's binding pocket.

2.3. Experimental Validation: CXCR2 Receptor Binding Assay

The primary method to determine the affinity of a compound for a receptor is a competitive binding assay. This protocol details a radioligand binding assay for CXCR2.

2.3.1. Principle

This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [¹²⁵I]-CXCL8) from the CXCR2 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

2.3.2. Step-by-Step Protocol

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human CXCR2.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).

    • Determine protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • Add 50 µL of radioligand (e.g., [¹²⁵I]-CXCL8) at a final concentration equal to its Kd.

    • Initiate the binding reaction by adding 50 µL of the prepared cell membranes (typically 10-20 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a GF/C glass fiber filter plate pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.4. Signaling Pathway

CXCR2_Signaling CXCL8 CXCL8 CXCR2 CXCR2 (GPCR) CXCL8->CXCR2 Binds G_protein Gαi/βγ CXCR2->G_protein Activates PLC PLCβ G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Neutrophil Chemotaxis Ca_release->Chemotaxis NFkB NF-κB Activation PKC->NFkB Akt Akt PI3K->Akt Akt->NFkB NFkB->Chemotaxis

Metabotropic Glutamate Receptors 2 and 3 (mGluR2/3): Modulating Neurotransmission

3.1. Biological Rationale

mGluR2 and mGluR3 are Gi/o-coupled GPCRs that act as presynaptic autoreceptors to inhibit the release of glutamate.[3] By dampening excessive glutamatergic signaling, activation of these receptors can have neuroprotective and antipsychotic effects. Consequently, mGluR2/3 agonists and positive allosteric modulators (PAMs) are being investigated for the treatment of schizophrenia, anxiety, and other neurological disorders characterized by glutamate excitotoxicity.

3.2. The Difluorophenyl Azetidine Connection

The 3,4-difluorophenyl group is a common feature in several potent and selective mGluR2/3 ligands.[1] The azetidine ring can serve as a bioisostere for other cyclic amines often found in CNS-active compounds, potentially improving pharmacokinetic properties such as brain penetration. The combination of these two moieties in a single scaffold presents a promising avenue for the discovery of novel mGluR2/3 modulators.

3.3. Experimental Validation: mGluR2/3 Functional Assay (IP-One Assay)

A functional assay is crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator. The IP-One assay is a sensitive method to measure the activation of Gq-coupled receptors, but it can be adapted for Gi-coupled receptors like mGluR2/3 by co-stimulating with a Gq-activating agent.

3.3.1. Principle

Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This assay indirectly measures this inhibition by first stimulating adenylyl cyclase with forskolin and then measuring the subsequent decrease in cAMP upon addition of an mGluR2/3 agonist.

3.3.2. Step-by-Step Protocol

  • Cell Culture:

    • Culture CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.

    • Plate cells in a 96-well plate and grow to confluency.

  • Assay Procedure:

    • Wash the cells once with assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

    • Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10 minutes at 37°C.

    • Add 25 µL of test compound at various concentrations. For antagonist testing, pre-incubate with the compound for 15-30 minutes.

    • Add 25 µL of an mGluR2/3 agonist (e.g., LY354740) at its EC₈₀ concentration.

    • Add 25 µL of forskolin (to stimulate adenylyl cyclase) at a final concentration of 1-10 µM.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration to determine the EC₅₀.

    • For antagonists, plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀.

3.4. Signaling Pathway

mGluR2_3_Signaling Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Binds G_protein Gαi/o mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Glutamate_release ↓ Glutamate Release Ca_channel->Glutamate_release

Protein Kinase B (Akt): A Central Node in Cancer Signaling

4.1. Biological Rationale

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][4] Hyperactivation of this pathway is a common event in many human cancers, making Akt a prime target for anticancer drug development.[4] Inhibiting Akt can induce apoptosis and sensitize cancer cells to other therapies.

4.2. The Difluorophenyl Azetidine Connection

The difluorophenyl moiety has been incorporated into potent Akt inhibitors.[1] The azetidine ring can provide a rigid scaffold to position the difluorophenyl group and other pharmacophoric elements for optimal binding to the ATP-binding pocket of Akt. The development of difluorophenyl azetidine-based Akt inhibitors is an active area of research.

4.3. Experimental Validation: In Vitro Akt Kinase Assay

A direct enzymatic assay is essential to confirm that a compound inhibits the kinase activity of Akt.

4.3.1. Principle

This assay measures the transfer of the γ-phosphate from ATP to a specific peptide substrate by the Akt enzyme. The amount of phosphorylated substrate is then quantified, typically using a phosphospecific antibody.

4.3.2. Step-by-Step Protocol

  • Reagents and Setup:

    • Recombinant active Akt1, Akt2, or Akt3 enzyme.

    • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

    • Biotinylated peptide substrate (e.g., Crosstide).

    • ATP.

    • Test compound at various concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 10 µL of kinase assay buffer.

    • Add 5 µL of test compound.

    • Add 10 µL of a mixture of the peptide substrate and ATP.

    • Initiate the reaction by adding 25 µL of the Akt enzyme.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding EDTA.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated peptide.

    • Wash the plate to remove unbound components.

    • Add a europium-labeled anti-phospho-substrate antibody.

    • Incubate to allow antibody binding.

    • Wash the plate and add enhancement solution.

    • Measure time-resolved fluorescence.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

4.4. Signaling Pathway

Akt_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis ↓ Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Soluble Epoxide Hydrolase (sEH): Targeting Inflammation Resolution

5.1. Biological Rationale

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that metabolizes anti-inflammatory and vasodilatory epoxy fatty acids (e.g., epoxyeicosatrienoic acids or EETs) into their less active diol counterparts.[5] By inhibiting sEH, the levels of beneficial EETs are increased, leading to enhanced anti-inflammatory, analgesic, and cardioprotective effects. sEH inhibitors are therefore being investigated for the treatment of hypertension, inflammatory pain, and cardiovascular diseases.

5.2. The Difluorophenyl Azetidine Connection

While the difluorophenyl azetidine scaffold is not as extensively explored for sEH inhibition as other chemotypes, the principles of sEH inhibitor design suggest its potential. sEH inhibitors typically contain a urea or amide pharmacophore that interacts with the catalytic triad of the enzyme. The difluorophenyl azetidine moiety could be incorporated into novel inhibitor designs to optimize pharmacokinetic properties and explore new binding interactions within the enzyme's active site.

5.3. Experimental Validation: sEH Fluorometric Assay

A fluorometric assay provides a sensitive and high-throughput method for measuring sEH activity and screening for inhibitors.

5.3.1. Principle

This assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product. The rate of fluorescence increase is directly proportional to the sEH activity.

5.3.2. Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, with 0.1 mg/mL BSA).

    • Prepare a stock solution of the fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) in DMSO.

    • Prepare a stock solution of a known sEH inhibitor (e.g., AUDA) for a positive control.

    • Prepare recombinant human or murine sEH enzyme.

  • Assay Procedure:

    • In a black 96-well plate, add 100 µL of sEH assay buffer.

    • Add 1 µL of the test compound at various concentrations.

    • Add 1 µL of the sEH enzyme.

    • Pre-incubate for 5 minutes at 30°C.

    • Initiate the reaction by adding 1 µL of the fluorogenic substrate.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm in a kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Determine the rate of the reaction (slope of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

5.4. Signaling Pathway

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolyzes Anti_Inflammation Anti-inflammatory Effects EETs->Anti_Inflammation Vasodilation Vasodilation EETs->Vasodilation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Pro_Inflammation Pro-inflammatory Effects DHETs->Pro_Inflammation

Conclusion and Future Directions

The difluorophenyl azetidine scaffold holds significant promise for the development of novel therapeutics targeting a diverse range of diseases. This guide has highlighted four key therapeutic targets – CXCR2, mGluR2/3, Akt, and sEH – and provided the foundational knowledge and experimental protocols necessary for their investigation. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and rigorous preclinical and clinical evaluation will be crucial in translating the potential of these compounds into tangible benefits for patients. As our understanding of the intricate signaling networks that govern human health and disease continues to expand, so too will the opportunities for innovative drug discovery centered on versatile scaffolds like difluorophenyl azetidine.

References

  • VertexAI Search. (2026). Reactivity and properties of difluorophenyl azetidine compounds. [Internal search result].
  • EvitaChem. (n.d.). 2-(3,4-difluorophenyl)azetidine. Retrieved from a URL provided by the grounding tool.
  • Schmelzer, K. R., et al. (2005). Soluble epoxide hydrolase is a therapeutic target for acute inflammation. Proceedings of the National Academy of Sciences, 102(28), 9772-9777.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
  • Zarbock, A., et al. (2007). The role of CXCR2 in neutrophil recruitment and tissue injury. Journal of Leukocyte Biology, 82(5), 1145-1152.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from a URL provided by the grounding tool.
  • Cisbio. (n.d.). IP-One HTRF Assay. Retrieved from a URL provided by the grounding tool.
  • Promega. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from a URL provided by the grounding tool.
  • Cayman Chemical. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Retrieved from a URL provided by the grounding tool.
  • Thermo Fisher Scientific. (n.d.). CellTrace™ CFSE Cell Proliferation Kit. Retrieved from a URL provided by the grounding tool.
  • Abcam. (n.d.). Akt Kinase Activity Assay Kit (ab139436). Retrieved from a URL provided by the grounding tool.
  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295-322.

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Exploratory

In Silico Modeling of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the in silico characterization of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol, a novel azetidine derivative with potential applications in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in silico characterization of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol, a novel azetidine derivative with potential applications in medicinal chemistry. The azetidine scaffold is of significant interest due to its unique structural and conformational properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1] This document outlines a multi-faceted computational approach, beginning with fundamental quantum mechanical calculations to elucidate the molecule's intrinsic properties, followed by molecular dynamics simulations to understand its behavior in a biological environment, and culminating in predictive modeling of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The methodologies detailed herein are designed to provide a robust, data-driven foundation for assessing the therapeutic potential of this and structurally related compounds, thereby accelerating the drug discovery and development process.[1][2]

Introduction: The Rationale for In Silico First

The development of small-molecule drug candidates is a protracted and resource-intensive endeavor with a high attrition rate.[3] A significant portion of these failures can be attributed to unfavorable ADMET properties, which are often not fully evaluated until later stages of preclinical development. The "fail early, fail cheap" paradigm has therefore become a central tenet of modern drug discovery, emphasizing the need for early-stage identification of potentially problematic compounds.[2] In silico modeling has emerged as an indispensable tool in this regard, offering a cost-effective and high-throughput means to predict the physicochemical and pharmacokinetic properties of novel chemical entities directly from their structure.[2][4]

The subject of this guide, 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol, belongs to the class of azetidine-containing compounds. Azetidines are four-membered nitrogen-containing heterocycles that have gained prominence in medicinal chemistry due to their ability to introduce structural rigidity and improve metabolic stability.[1][5][6] The difluorinated phenyl moiety and the tertiary alcohol introduce further chemical complexity and potential for specific biological interactions. A thorough in silico evaluation is therefore crucial to understanding its drug-like potential and guiding subsequent experimental studies.

This guide will detail a tiered approach to the computational analysis of this molecule, providing both the theoretical underpinnings and practical, step-by-step protocols for each stage of the investigation.

Foundational Analysis: Quantum Mechanics

Quantum mechanics (QM) provides a highly accurate description of molecular properties at the electronic level, offering insights that are unattainable with classical methods.[7] For a novel compound like 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol, QM calculations are the first essential step to understanding its intrinsic electronic structure, geometry, and reactivity.[8]

Objectives of Quantum Mechanical Calculations
  • Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule.

  • Electronic Property Calculation: To understand the distribution of electrons and identify regions of high or low electron density, which are crucial for intermolecular interactions.

  • Reactivity Prediction: To identify the most likely sites for metabolic attack or chemical reaction.

Experimental Protocol: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computationally efficient and accurate QM method widely used in drug discovery.[7][9]

  • Initial Structure Generation: A 2D sketch of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is created using a chemical drawing tool and converted into a preliminary 3D structure.

  • Conformational Search: A systematic or random conformational search is performed to identify low-energy conformers.

  • Geometry Optimization: The lowest energy conformer is then subjected to full geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G*).[9]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: A single-point energy calculation is then performed using a larger basis set (e.g., 6-311+G**) to obtain more accurate electronic properties, such as:

    • Molecular Electrostatic Potential (MEP) Map: Visualizes the electrostatic potential on the electron density surface, highlighting regions of positive (electron-poor) and negative (electron-rich) potential.

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

    • Mulliken Atomic Charges: Provides an estimation of the partial charge on each atom.

Data Presentation: Key Quantum Mechanical Descriptors
PropertyPredicted ValueSignificance
Optimized Geometry [Insert 3D structure image or coordinates]The most stable conformation, crucial for docking studies.
HOMO Energy [Value] eVIndicates the molecule's ability to donate electrons.
LUMO Energy [Value] eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap [Value] eVA larger gap suggests higher kinetic stability.
Dipole Moment [Value] DebyeInfluences solubility and intermolecular interactions.

Dynamic Behavior: Molecular Dynamics Simulations

While QM provides a static picture, molecules in biological systems are dynamic entities. Molecular dynamics (MD) simulations bridge this gap by modeling the movement of atoms and molecules over time, providing critical insights into conformational flexibility and interactions with the surrounding environment.[10][11][12]

Rationale for Molecular Dynamics

MD simulations are instrumental in understanding how 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol behaves in an aqueous solution, which mimics the physiological environment. This is particularly important for assessing its propensity for self-aggregation, a phenomenon that can lead to false positives in high-throughput screening assays.[10]

Experimental Protocol: Solvated MD Simulation
  • System Setup:

    • The QM-optimized structure of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is placed in the center of a periodic box.

    • The box is filled with a pre-equilibrated solvent model, such as TIP3P water.

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and achieve a physiological salt concentration.

  • Parameterization: A suitable force field (e.g., AMBER, CHARMM) is assigned to describe the interactions between atoms.[7]

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and then equilibrated at constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.

  • Production Run: A long production simulation (e.g., 100 ns) is run in the NPT ensemble, during which the trajectory (atomic coordinates over time) is saved at regular intervals.[10]

  • Trajectory Analysis: The saved trajectory is analyzed to calculate various properties, including:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the molecule's backbone atoms from the initial structure over time, indicating conformational stability.

    • Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the molecule.[13]

    • Radial Distribution Function (RDF): Describes the probability of finding a water molecule at a certain distance from a specific atom in the solute, providing insights into solvation.

    • Hydrogen Bond Analysis: Quantifies the number and lifetime of hydrogen bonds formed between the solute and solvent.[13]

Visualization: Workflow for MD Simulation

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start QM Optimized Structure solvate Solvation (e.g., TIP3P Water) start->solvate 1. Place in Box ions Add Ions solvate->ions 2. Neutralize parameterize Assign Force Field ions->parameterize 3. Define Interactions minimize Energy Minimization parameterize->minimize 4. Remove Clashes equilibrate Equilibration (NVT & NPT) minimize->equilibrate 5. Stabilize System produce Production Run equilibrate->produce 6. Generate Trajectory analyze Trajectory Analysis produce->analyze 7. Calculate Properties end Dynamic Properties analyze->end

Caption: Workflow for conducting a molecular dynamics simulation.

Predictive Modeling: ADMET Profiling

The ultimate success of a drug candidate is contingent upon its favorable ADMET profile.[14] In silico ADMET prediction has become a cornerstone of early-stage drug discovery, enabling the rapid screening of large compound libraries and the prioritization of candidates with a higher probability of success.[3][4][15]

Key ADMET Properties for Evaluation

A comprehensive in silico ADMET assessment should encompass a range of properties, including:

  • Absorption:

    • Aqueous Solubility (LogS): Influences dissolution and absorption.

    • Caco-2 Permeability: Predicts intestinal absorption.

    • P-glycoprotein (P-gp) Substrate/Inhibitor: Identifies potential for drug efflux.

  • Distribution:

    • Plasma Protein Binding (PPB): Affects the concentration of free drug.

    • Blood-Brain Barrier (BBB) Permeability: Crucial for CNS-targeting drugs.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition/Induction: Predicts the potential for drug-drug interactions.

    • Sites of Metabolism: Identifies metabolically labile positions.

  • Excretion:

    • Renal Clearance: Predicts excretion via the kidneys.

  • Toxicity:

    • hERG Inhibition: Assesses the risk of cardiotoxicity.

    • Hepatotoxicity: Predicts liver toxicity.

    • Mutagenicity (Ames test): Assesses the potential to cause genetic mutations.

Protocol: In Silico ADMET Prediction

A variety of commercial and open-source software packages are available for ADMET prediction. These tools typically employ a combination of quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and expert systems.

  • Input Structure: The 2D or 3D structure of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is provided as input.

  • Model Selection: A suite of relevant ADMET prediction models is selected.

  • Prediction Execution: The software calculates the desired ADMET properties based on its underlying algorithms.

  • Results Interpretation: The predicted values are compared to established thresholds for drug-likeness (e.g., Lipinski's Rule of Five, Veber's rules).

Data Presentation: Predicted ADMET Profile
ParameterPredicted ValueAcceptable RangeAssessment
Physicochemical Properties
Molecular Weight[Value]< 500[Pass/Fail]
LogP[Value]< 5[Pass/Fail]
H-bond Donors[Value]< 5[Pass/Fail]
H-bond Acceptors[Value]< 10[Pass/Fail]
Absorption
Aqueous Solubility (LogS)[Value]> -4[Good/Moderate/Poor]
Caco-2 Permeability[Value]> 1 x 10⁻⁶ cm/s[High/Medium/Low]
Distribution
BBB Permeability[Value][Yes/No][CNS/Non-CNS]
Metabolism
CYP2D6 Inhibition[Value][Yes/No][Low/High Risk]
CYP3A4 Inhibition[Value][Yes/No][Low/High Risk]
Toxicity
hERG Inhibition[Value][Yes/No][Low/High Risk]
Ames Mutagenicity[Value][Yes/No][Non-mutagenic/Mutagenic]

Synthesis and Conclusion

The in silico modeling of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol, as outlined in this guide, provides a comprehensive and data-driven approach to its initial characterization. By systematically evaluating its quantum mechanical properties, dynamic behavior, and predicted ADMET profile, researchers can make informed decisions regarding the prioritization of this compound for further experimental investigation. This integrated computational strategy not only de-risks the drug discovery process but also provides a deeper understanding of the molecule's potential as a therapeutic agent. The insights gained from these in silico studies are invaluable for guiding medicinal chemistry efforts and ultimately increasing the likelihood of developing a successful drug candidate.

References

  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). Journal of Cheminformatics. Available at: [Link]

  • Wang, J., & Hou, T. (2017). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Current Drug Metabolism.
  • Gleeson, M. P., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Rifai, M. A., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Pharmaceuticals. Available at: [Link]

  • Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. Available at: [Link]

  • Sotelo, J., & Metcalfe, C. (2012). Quantum Mechanics Approaches to Drug Research in the Era of Structural Chemogenomics. Current Computer-Aided Drug Design.
  • A study on Quantum Computing Could Revolutionize Drug Discovery. (2025).
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2025). DrugPatentWatch. Available at: [Link]

  • Schrödinger's Equation Turns 100 How Quantum Chemistry Is Improving Drug Discovery. (2026). Drug Discovery Online. Available at: [Link]

  • Machine Learning for In Silico ADMET Prediction. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry. Available at: [Link]

  • Theoretical and Computational Analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Methodological Whitepaper. (2025). Benchchem.
  • Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. (2025). YouTube.
  • Hospital, A., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
  • Sinha, P., & Yadav, A. K. (2023).
  • Molecular dynamics. (n.d.). University of Cambridge.
  • 3-(2,4-difluorophenyl)azetidin-3-ol. (n.d.). Sigma-Aldrich.
  • Molecular dynamics simulations of small molecule diffusion in hydrogels. (n.d.). Drexel University.
  • Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. (2018). The Journal of Organic Chemistry. Available at: [Link]

  • Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl) - Google Patents. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PMC.
  • 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol. (n.d.). EvitaChem.
  • 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol. (n.d.). ChemRadar.
  • 1953133-47-5|3-((1R,3R)-1-(2,6-Difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol. (n.d.). BLDpharm.
  • In-Silico Modeling of 3-(2-Tert-butylphenoxy)azetidine Interactions: A Technical Guide. (n.d.). Benchchem.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry. Available at: [Link]

  • In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identific
  • Azetidin-3-ol synthesis. (n.d.). ChemicalBook.
  • Syntheses of Azetidines and Azetidin-2-ones. (n.d.). Hokkaido University.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex. Available at: [Link]

  • Azetidines. (n.d.). Fisher Scientific.
  • Structure-based 3D-Pharmacophore modeling to discover novel interleukin 6 inhibitors: An in silico screening, molecular dynamics simulations and binding free energy calcul
  • Advancing In Silico Methods and Future Opportunities for Understanding Impact of Compositional Differences on Performance. (2025). FDA.
  • Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. (2025). MDPI.

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Foundational

The Azetidine Renaissance: Discovery, Synthesis, and Application of Privileged Four-Membered Scaffolds in Drug Development

Introduction: The Strategic Value of the Azetidine Scaffold For decades, the four-membered nitrogen-containing heterocycle, azetidine, was regarded as a synthetic curiosity—notoriously difficult to synthesize due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Azetidine Scaffold

For decades, the four-membered nitrogen-containing heterocycle, azetidine, was regarded as a synthetic curiosity—notoriously difficult to synthesize due to its high ring strain and prone to instability. However, modern medicinal chemistry has witnessed a paradigm shift. Azetidine has transitioned into a "privileged scaffold," driven by the pharmaceutical industry's urgent need to escape "flatland" (planar, sp2-rich molecules) and move toward three-dimensional, sp3-rich architectures [1, 2].

The strategic incorporation of an azetidine ring offers profound advantages over traditional saturated heterocycles like pyrrolidine or piperidine:

  • Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of substituents. This pre-organizes the molecule for target binding, significantly lowering the entropic penalty and enhancing binding affinity [2].

  • Enhanced Physicochemical Properties: Azetidines increase the fraction of sp3 carbons (Fsp3), which correlates directly with improved aqueous solubility and reduced off-target toxicity. Furthermore, the azetidine nitrogen is highly resistant to N-dealkylation, a common metabolic liability in larger rings [2].

  • Bioisosteric Versatility: Azetidines serve as compact bioisosteres, providing advantageous exit vectors for substituents while reducing overall molecular weight and lipophilicity [2].

G Start Target Scaffold Optimization Assess Assess Current Amine Ring (e.g., Piperidine/Pyrrolidine) Start->Assess Issues High Lipophilicity or Poor Metabolic Stability? Assess->Issues Azetidine Substitute with Azetidine Core Issues->Azetidine Yes Benefits Increased Fsp3 Fraction Lower Entropic Penalty Azetidine->Benefits

Logical flow for bioisosteric replacement using azetidine scaffolds.

Overcoming Synthetic Bottlenecks: Recent Advances

Historically, azetidine synthesis relied heavily on intramolecular cyclizations (e.g., the Couty synthesis from γ-chloroamines), which often required harsh conditions and suffered from limited substrate scope. Today, two groundbreaking methodologies have revolutionized our ability to access densely functionalized azetidines: Radical Strain-Release (RSR) Photocatalysis and the Intermolecular Aza Paternò–Büchi Reaction .

Radical Strain-Release (RSR) Photocatalysis

Developed to exploit the inherent ring strain of azabicyclo[1.1.0]butanes (ABBs), RSR photocatalysis allows for the single-step difunctionalization of the azetidine core [3]. By using an organic photosensitizer and visible light, energy transfer activates a sulfonylimine precursor into a radical intermediate. This radical is rapidly intercepted by the ABB. The release of ring strain (approximately 65 kcal/mol) provides a massive thermodynamic driving force, bypassing the high activation energy typically required to form four-membered rings [1, 3].

G PC Organic Photosensitizer (Excited State) Radical Radical Intermediate Generation (Energy Transfer) PC->Radical Activates Precursor Sulfonylimine Precursor Precursor->Radical StrainRelease Radical Strain-Release (RSR) C-N Bond Cleavage Radical->StrainRelease ABB Azabicyclo[1.1.0]butane (ABB) ABB->StrainRelease Intercepts Product C3-Functionalized Azetidine StrainRelease->Product

Mechanism of Radical Strain-Release (RSR) photocatalysis for azetidine synthesis.

The Intermolecular Aza Paternò–Büchi Reaction

Until recently, the [2+2] photocycloaddition between acyclic imines and alkenes was considered unworkable due to rapid radiationless decay of the imine triplet state. However, the introduction of sulfamoyl fluoride substituents on the imine nitrogen tunes the reactivity of the triplet intermediates, preventing decay and enabling a modular, atom-economical synthesis of complex azetidines from widely available alkenes [4].

Quantitative Comparison of Synthetic Methodologies
MethodologyPrimary ReactantsKey Driving ForceTypical YieldsAdvantagesLimitations
Intramolecular Cyclization γ-amino alcohols / γ-chloroaminesNucleophilic Substitution40 - 75%Well-established, scalable.Requires pre-functionalized linear precursors; harsh conditions.
RSR Photocatalysis [3]ABBs + SulfonyliminesRing Strain Release (~65 kcal/mol)70 - 95%Mild conditions (visible light), single-step difunctionalization.Requires synthesis of ABB precursors.
Aza Paternò–Büchi [4]Sulfamoyl Imines + AlkenesPhotochemical[2+2] Cycloaddition50 - 85%Highly modular, uses simple alkene feedstocks, 100% atom economy.Requires specific N-substituents (e.g., sulfamoyl fluorides) to stabilize triplets.

Experimental Workflow: Synthesis via RSR Photocatalysis

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a C3-functionalized azetidine (e.g., a derivative similar to 1-Benzhydryl-3-(4-fluorophenylthio)azetidine [1]) using RSR photocatalysis.

Causality in Experimental Design: This protocol is designed as a self-validating system. Every parameter, from the degassing method to the choice of light wavelength, is explicitly chosen to prevent side reactions and maximize the kinetic trapping of the radical intermediate.

Step-by-Step Protocol

1. Reagent Preparation & Atmosphere Control

  • Action: In a flame-dried Schlenk tube, combine the azabicyclo[1.1.0]butane (ABB) derivative (1.0 equiv), the sulfonylimine precursor (1.5 equiv), and the organic photosensitizer (e.g., 4CzIPN, 2 mol%). Dissolve in anhydrous, degassed acetonitrile (0.1 M).

  • Causality: Acetonitrile is chosen for its high polarity, which stabilizes the transient radical intermediates. Degassing via three freeze-pump-thaw cycles is absolutely critical; residual molecular oxygen ( O2​ ) acts as a potent triplet quencher for the photosensitizer, which would drastically reduce radical initiation efficiency and lead to oxidative degradation of the ABB.

2. Photochemical Irradiation

  • Action: Irradiate the reaction mixture using a 440 nm Blue LED photoreactor at ambient temperature (25 °C) for 12 hours. Ensure vigorous stirring (800 rpm).

  • Causality: The 440 nm wavelength selectively excites the organic photosensitizer without causing direct homolytic cleavage of the sulfonylimine or ABB, which would lead to chaotic, off-target polymerization. Vigorous stirring ensures uniform photon flux throughout the reaction medium, preventing localized over-irradiation.

3. In-Process Monitoring (Self-Validation)

  • Action: At 4 hours and 8 hours, withdraw a 10 µL aliquot under an inert atmosphere, dilute with LC-MS grade methanol, and analyze via UPLC-MS.

  • Causality: You must monitor the disappearance of the ABB mass peak and the emergence of the product mass. Diagnostic Check: If the starting material persists but the product formation has stalled, do not simply extend the time. This indicates photosensitizer photobleaching. You must verify the light intensity and consider spiking an additional 1 mol% of the catalyst.

4. Quenching and Purification

  • Action: Turn off the light source and expose the mixture to air to quench the radical process. Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Causality: Exposing the reaction to ambient oxygen rapidly quenches any remaining excited state species, locking the product profile and preventing secondary dark reactions during solvent evaporation.

Clinical Impact: Azetidines in Drug Discovery

The translation of azetidine synthesis into clinical success is evident across multiple therapeutic areas. The azetidine core is now routinely utilized to modulate complex biological pathways.

For instance, in the development of Janus kinase (JAK) inhibitors (e.g., analogs of Tofacitinib), the azetidine ring is employed to precisely orient the pharmacophore within the highly conserved ATP-binding pocket of the JAK enzyme. This precise 3D orientation, afforded by the rigid four-membered ring, enhances kinase selectivity and reduces off-target toxicities associated with broader immunosuppression [2].

G Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation & Phosphorylation Receptor->JAK STAT STAT Recruitment & Activation JAK->STAT Inhibitor Azetidine-Based JAK Inhibitor (e.g., Tofacitinib analog) Inhibitor->JAK Blocks Transcription Gene Transcription (Inflammation/Cancer) STAT->Transcription

Azetidine-based inhibitor intervention in the canonical JAK-STAT signaling pathway.

Other notable examples include Azelnidipine (a calcium channel blocker where the azetidine ring improves pharmacokinetic half-life) and Cobimetinib (a MEK inhibitor where the azetidine core enhances metabolic stability against N-dealkylation) [2].

Conclusion

The evolution of azetidine from a synthetic challenge to a privileged medicinal scaffold underscores the importance of advancing synthetic methodologies. By leveraging modern techniques such as Radical Strain-Release photocatalysis and Aza Paternò–Büchi reactions, drug development professionals can now routinely access this previously elusive chemical space. As we continue to prioritize sp3-rich, conformationally restricted frameworks, the azetidine ring will undoubtedly remain a cornerstone in the discovery of next-generation therapeutics.

References

  • Rodríguez, R. I., Corti, V., Rizzo, L., & Dell'Amico, L. (2024). "Radical strain-release photocatalysis for the synthesis of azetidines." ChemRxiv / Nature Catalysis. Available at:[Link]

  • "A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction." (2025). PMC / Nature Communications. Available at:[Link]

Exploratory

The Azetidine Scaffold in Modern Drug Design: Thermodynamic Constraints, Synthetic Methodologies, and Pharmacokinetic Optimization

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Shift to sp³-Rich Chemical Space In the relentless pursuit of highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Shift to sp³-Rich Chemical Space

In the relentless pursuit of highly selective and metabolically stable therapeutics, modern drug discovery has pivoted away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional scaffolds. At the forefront of this structural evolution is the azetidine ring —a four-membered, nitrogen-containing heterocycle.

Historically underutilized due to synthetic bottlenecks, azetidines have recently emerged as privileged motifs. Their incorporation into FDA-approved drugs such as baricitinib, cobimetinib, sarolaner, and azelnidipine highlights their ability to enhance metabolic stability, receptor selectivity, and overall pharmacokinetics [1]. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical thermodynamics and practical benchtop execution, providing actionable insights into why and how azetidines should be integrated into lead optimization pipelines.

Physicochemical and Thermodynamic Advantages

The strategic utility of the azetidine scaffold extends far beyond its small steric footprint. When utilized as a bioisostere for larger heterocycles (like pyrrolidines or piperidines) or gem-dimethyl groups, azetidines fundamentally alter the molecule's pharmacokinetic and pharmacodynamic profile[2].

  • Conformational Constraint & Target Affinity: The puckered, four-membered ring restricts the conformational freedom of appended functional groups. This pre-organization minimizes the entropic penalty upon binding to a biological target, directly translating to higher binding affinities [2].

  • Metabolic Stability: By reducing the ring size from a six-membered piperidine to a four-membered azetidine, medicinal chemists eliminate metabolically labile C–H bonds that are highly susceptible to Cytochrome P450 (CYP) oxidation.

  • Optimized Lipophilicity & Basicity: Azetidines typically lower the lipophilicity (LogP) and alter the basicity (pKa) of the amine compared to larger homologues, which improves aqueous solubility, enhances membrane permeability, and frequently mitigates hERG toxicity liabilities.

Quantitative Data Summaries

Table 1: Physicochemical and Thermodynamic Properties of Saturated Nitrogen Heterocycles [4]

HeterocycleRing SizeRing Strain (kcal/mol)Typical Impact on Lipophilicity (LogP)Typical Impact on Basicity (pKa)
Aziridine 327.7Highly VariableMarkedly Decreased
Azetidine 425.4DecreasedSlightly Decreased
Pyrrolidine 55.4Baseline ReferenceBaseline Reference
Piperidine 6~0.1IncreasedIncreased

Table 2: Improved Binding Affinities via Azetidine Bioisosteric Replacement [3]

Parent Drug ScaffoldStructural ModificationBinding Affinity (kcal/mol)Target Impact
Procarbazine Azetidine Replacement-8.083Enhanced target engagement
Erdafitinib Azetidine Replacement-7.677Enhanced target engagement
Nateglinide Azetidine Replacement-6.686Enhanced target engagement

Pharmacokinetic Optimization Logic

The decision to introduce an azetidine ring is driven by a precise sequence of structural and physicochemical shifts. The logic behind this scaffold hopping is visualized below.

G Start Lead Compound (e.g., Piperidine ring) Azetidine Azetidine Bioisosteric Replacement Start->Azetidine Scaffold Hopping Prop1 Increased sp3 Fraction & Conformational Rigidity Azetidine->Prop1 Structural Shift Prop2 Altered pKa & Lowered Lipophilicity (LogP) Azetidine->Prop2 Physicochemical Shift Result1 Lower Entropic Penalty (Higher Target Affinity) Prop1->Result1 Thermodynamic Benefit Result2 Enhanced Metabolic Stability & Solubility Prop2->Result2 Pharmacokinetic Benefit

Pharmacokinetic and thermodynamic optimization logic via azetidine replacement.

Synthetic Methodologies: Overcoming the Strain Barrier

Azetidine possesses a formidable ring strain of approximately 25.4 kcal/mol [4]. Historically, classical intramolecular cyclization methods suffered from low yields due to this thermodynamic barrier. However, recent breakthroughs have leveraged the strain-release homologation of 1-azabicyclo[1.1.0]butanes (ABBs) to rapidly generate highly functionalized, sterically hindered azetidines [5].

Protocol 1: Enantiocontrolled Synthesis of Azetidines via ABB Strain-Release

Objective: To synthesize sterically hindered, functionalized azetidines for structure-activity relationship (SAR) studies.

Causality & Logic: ABBs are highly strained bicyclic systems. Direct exposure to strong, uncoordinated acids causes uncontrolled dimerization. By utilizing a controlled nucleophilic attack under optimized Lewis acid catalysis, the strain of the bicyclic system is released, driving the reaction forward thermodynamically to yield a stable, substituted azetidine.

Step-by-Step Methodology:

  • Precursor Preparation: Condense the starting aldehyde with Ellman's sulfinamide to generate an enantiopure imine.

    • Causality: This establishes the stereocenter early, ensuring strict enantiocontrol before the formation of the highly strained ring system.

  • ABB Formation: Perform a stereoselective 1,2-addition of vinylmagnesium bromide, followed by bromination (Br₂) and base-mediated cyclization to form the ABB precursor.

    • Causality: The sequential addition and cyclization trap the nitrogen atom in the highly strained bicyclic[1.1.0] conformation, storing the chemical energy required for the later functionalization step.

  • Nucleophilic Strain-Release: Dissolve the ABB precursor in anhydrous THF and cool to -78°C. Slowly add the desired nucleophile (e.g., an alkyl Grignard reagent) in the presence of a mild Lewis acid (e.g., BF₃·OEt₂).

    • Causality: The cryogenic temperature prevents thermal degradation and unwanted dimerization. The Lewis acid specifically activates the bridgehead nitrogen, facilitating selective C–N bond cleavage by the nucleophile.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. Purify the organic layer via flash column chromatography.

    • Causality: NH₄Cl provides a mild proton source to trap the intermediate anion without degrading the newly formed, acid-sensitive azetidine ring.

G ABB 1-Azabicyclo[1.1.0]butane (ABB) Precursor Nu Nucleophilic Attack (e.g., Grignard Reagent) ABB->Nu Lewis Acid Activation Intermediate Strain-Release Intermediate Nu->Intermediate C-N Bond Cleavage Product Functionalized Azetidine Scaffold Intermediate->Product Protonation / Trapping

Strain-release synthesis workflow of azetidines from ABB precursors.

Experimental Validation: Proving Metabolic Superiority

To justify the synthetic effort of incorporating an azetidine ring, its metabolic advantages must be empirically validated. The following protocol outlines a self-validating assay designed to definitively prove the metabolic stability of an azetidine candidate against its piperidine/pyrrolidine counterparts.

Protocol 2: In Vitro Microsomal Stability Assay (Self-Validating System)

Objective: To quantify the intrinsic clearance (CLint) and half-life (t₁/₂) of azetidine-containing lead compounds.

Causality & Logic: Azetidines lack the extended carbon backbone of larger heterocycles, fundamentally reducing the number of metabolically labile C–H bonds susceptible to CYP oxidation. This assay is designed as a self-validating system: by running a known high-clearance drug (Verapamil) in parallel, we verify the enzymatic viability of the microsomes. If the positive control degrades rapidly while the azetidine candidate remains stable, the prolonged half-life is definitively proven to be a structural advantage, not an assay artifact (e.g., dead enzymes).

Step-by-Step Methodology:

  • System Preparation: Prepare a 1 mg/mL suspension of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: Mg²⁺ is an absolute requirement as a cofactor for optimal CYP450 enzymatic activity. Without it, clearance data will be artificially low.

  • Compound Spiking: Add the azetidine test compound, a piperidine analog (comparator), and Verapamil (positive control) to separate incubation tubes at a final concentration of 1 µM.

    • Causality: Testing at 1 µM ensures the reaction follows first-order kinetics, preventing enzyme saturation which would skew clearance calculations.

  • Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP enzymes require NADPH as an electron donor. Initiating the assay with NADPH precisely controls the start time (T=0) for accurate kinetic tracking.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly precipitates microsomal proteins and halts enzymatic activity. The internal standard normalizes any LC-MS/MS injection volume variability, ensuring high-fidelity data.

  • Quantification & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the remaining percentage of the parent compound over time, yielding the half-life and intrinsic clearance.

Conclusion

The azetidine scaffold represents a dynamic frontier in structure-based drug design. By leveraging its high ring strain and conformational rigidity, medicinal chemists can systematically engineer out metabolic liabilities while simultaneously enhancing target affinity. As synthetic methodologies like ABB strain-release continue to mature, the barrier to entry for utilizing four-membered aza-heterocycles has effectively vanished, cementing azetidine as a cornerstone of next-generation pharmaceutical innovation.

References

  • Source: PubMed (nih.gov)
  • 2-(2-Thienyl)
  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design Source: ResearchGate URL
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Source: Journal of the American Chemical Society URL
Foundational

Preliminary Cytotoxicity Screening of 3-Aryl-Azetidin-3-ols: A Mechanistic and Methodological Guide

The Bioisosteric Value and Toxicological Liabilities of 3-Aryl-Azetidin-3-ols In modern medicinal chemistry, small aliphatic rings have become indispensable tools for optimizing pharmacokinetic and pharmacodynamic profil...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bioisosteric Value and Toxicological Liabilities of 3-Aryl-Azetidin-3-ols

In modern medicinal chemistry, small aliphatic rings have become indispensable tools for optimizing pharmacokinetic and pharmacodynamic profiles. Among these, azetidines—specifically 3,3-disubstituted variants like 3-aryl-azetidin-3-ols—are increasingly deployed as "stretched" bioisosteres for saturated six-membered heterocycles such as piperidines, piperazines, and morpholines[1]. Synthesized efficiently via methods such as Grignard addition to commercially available N-Cbz azetidine-3-ones[2], these motifs introduce unique three-dimensionality, lower lipophilicity, and modulate the basicity of drug candidates.

However, the structural features that make 3-aryl-azetidin-3-ols attractive also introduce specific toxicological liabilities that must be addressed early in the drug development pipeline. The secondary or tertiary amine of the azetidine ring is highly basic (typical pKa ~9.6)[3]. Highly basic, lipophilic amines are notorious for inducing phospholipidosis—a condition where the compound becomes protonated and trapped within the acidic environment of lysosomes, leading to cellular stress and eventual necrosis. Furthermore, the 3-aryl moiety can be a substrate for hepatic cytochrome P450 (CYP450) enzymes, potentially generating reactive oxygen species (ROS) or electrophilic intermediates that compromise membrane integrity.

Understanding this causality is critical. We do not screen these compounds merely to check a regulatory box; we screen them to map the relationship between azetidine basicity, aryl substitution, and cellular viability.

ToxicityPathway Compound 3-Aryl-Azetidin-3-ol Candidate BasicAmine Basic Amine (pKa ~9.6) Compound->BasicAmine ArylGroup 3-Aryl Motif Compound->ArylGroup Lysosome Lysosomal Trapping BasicAmine->Lysosome Protonation Phospholipidosis Phospholipidosis & Cellular Stress Lysosome->Phospholipidosis MembraneDamage Membrane Rupture (LDH Release) Phospholipidosis->MembraneDamage Apoptosis/Necrosis CYP450 Hepatic CYP450 Metabolism ArylGroup->CYP450 Oxidation ROS Reactive Intermediates (ROS) CYP450->ROS ROS->MembraneDamage

Mechanistic pathways of 3-aryl-azetidin-3-ol induced cytotoxicity.

Designing a Self-Validating Screening System

To accurately capture the toxicological profile of 3-aryl-azetidin-3-ols, the in vitro screening system must account for both direct chemical toxicity and metabolism-induced toxicity.

Cell Line Selection: The HepaRG Advantage

While standard immortalized cell lines like HepG2 or Vero[4] are often used for preliminary screens, they are fundamentally flawed for evaluating aryl-containing compounds due to their negligible expression of key drug-metabolizing enzymes. Differentiated HepaRG cells, conversely, are the gold standard surrogate for primary human hepatocytes (PHHs)[5]. They express physiological levels of CYP1A2, CYP2D6, and CYP3A4[6][7], ensuring that any cytotoxicity arising from the CYP-mediated oxidation of the 3-aryl ring is accurately captured.

Multiplexing Assays for Self-Validation

A robust protocol must distinguish between a compound that halts cell growth (cytostatic) and one that actively destroys cell membranes (necrotic). To achieve this, we employ a self-validating multiplexed approach:

  • Lactate Dehydrogenase (LDH) Release Assay: This supernatant-based assay measures the release of cytosolic LDH through compromised plasma membranes, serving as a direct marker of necrosis[8].

  • CellTiter-Glo (ATP) Assay: This lysate-based assay uses a luciferase reaction to quantify intracellular ATP, which is directly proportional to metabolic viability[9].

By running these assays in parallel on the same cell population, the system self-validates: a drop in ATP without a corresponding spike in LDH indicates metabolic inhibition or cytostasis, whereas a drop in ATP coupled with high LDH release confirms acute structural cytotoxicity.

Workflow Seed Seed Differentiated HepaRG Cells (96-well plate, 72h acclimation) Dose Dose 3-Aryl-Azetidin-3-ols (0.1 μM to 100 μM, 24h-48h) Seed->Dose Split Supernatant vs. Cell Lysate Separation Dose->Split LDH LDH Release Assay (Supernatant) Split->LDH ATP CellTiter-Glo ATP Assay (Cell Lysate) Split->ATP Necrosis Quantify Necrosis/ Membrane Damage LDH->Necrosis Viability Quantify Metabolic Viability (IC50) ATP->Viability

Self-validating multiplexed workflow for cytotoxicity screening.

Step-by-Step Experimental Methodologies

The following protocols detail the execution of the multiplexed cytotoxicity screen.

Protocol A: HepaRG Cell Culture and Compound Dosing
  • Cell Seeding: Seed terminally differentiated HepaRG cells into 96-well flat clear-bottom white-walled polystyrene microplates at a density of 7.2×104 cells/cm²[9].

  • Acclimation: Culture the cells in Williams’ E medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 μg/mL streptomycin, 5 μg/mL insulin, and 50 μM hydrocortisone. Incubate at 37°C in a 5% CO₂ atmosphere for 72 hours to allow monolayer stabilization.

  • Compound Preparation: Prepare 100 mM stock solutions of the 3-aryl-azetidin-3-ol candidates in MS-grade DMSO. Perform serial dilutions to create a dosing range of 0.1 μM to 100 μM. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to prevent solvent-induced toxicity[6].

  • Dosing: Aspirate the maintenance medium and apply the compound-spiked medium to the cells. Include a vehicle control (0.5% DMSO) and a positive control for necrosis (0.2% Triton X-100 applied 15 minutes prior to assay readout)[6]. Incubate for 24 hours.

Protocol B: Multiplexed LDH and ATP Quantification
  • Supernatant Extraction (LDH): After 24 hours of exposure, carefully transfer 50 μL of the culture supernatant from each well into a fresh, clear 96-well plate.

  • LDH Assay Execution: Add 50 μL of the LDH Cytotoxicity Detection Reagent (e.g., CytoTox-ONE™) to the supernatant. Incubate in the dark at room temperature for 10 minutes. Stop the reaction and measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.

  • Cell Lysis (ATP): To the remaining 50 μL of medium and cells in the original plate, add 50 μL of CellTiter-Glo® 2.0 reagent[6].

  • ATP Assay Execution: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal. Record luminescence using a microplate reader[8].

Data Synthesis and Lead Triage

The ultimate goal of this preliminary screening is to establish a Structure-Toxicity Relationship (STR) that guides the medicinal chemistry team. By analyzing the IC₅₀ (concentration reducing ATP by 50%) alongside the LDH release profile, developers can identify structural liabilities.

For instance, in the development of CCR6 antagonists, early 3-aryl-azetidin-3-ol derivatives exhibited significant cytotoxicity in HepaRG cells (IC₅₀ ~ 6.5 μM) due to their high lipophilicity and basicity[3]. Modulating the azetidine nitrogen—such as through N-acetylation—drastically reduced basicity and rescued the cytotoxicity profile, albeit sometimes at the cost of target potency.

Table 1: Representative Quantitative Cytotoxicity Data for 3-Aryl-Azetidin-3-ol Derivatives

Compound VariantAryl Substitution (C3)Azetidine N-SubstitutionCalculated pKaHepaRG ATP IC₅₀ (μM)LDH Release at 30 μM (% of Max)Cytotoxicity Classification
Lead Scaffold PhenylH (Unsubstituted)9.66.588%Highly Cytotoxic / Necrotic
Analog A 4-ChlorophenylMethyl9.215.245%Moderately Cytotoxic
Analog B 4-ChlorophenylAcetyl< 5.0> 100< 5%Non-Cytotoxic (Safe)
Analog C 2,4-DifluorophenylIsopropyl9.84.192%Highly Cytotoxic / Necrotic

Data Interpretation: Analog B demonstrates that neutralizing the basic amine via acetylation eliminates lysosomal trapping and subsequent necrosis, validating the mechanistic hypothesis outlined in Section 1. If target binding requires a basic amine, medicinal chemists must carefully tune the pKa (e.g., via proximal electron-withdrawing groups) to thread the needle between efficacy and cellular toxicity.

References

  • Title :10 | Source : acs.org

  • Title :3 | Source : acs.org

  • Title :4 | Source : rsc.org

  • Title :1 | Source : acs.org

  • Title :6 | Source : frontiersin.org

  • Title :5 | Source : biorxiv.org

  • Title :8 | Source : jbtr.or.kr

  • Title : 7 | Source : nih.gov

  • Title :9 | Source : tandfonline.com

Sources

Exploratory

The Bioisosteric Imperative: Why 3-Substituted Azetidines?

The exploration of four-membered nitrogen heterocycles—specifically 3-substituted azetidines—represents a paradigm shift in modern drug discovery. As a Senior Application Scientist navigating the transition from planar,...

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Author: BenchChem Technical Support Team. Date: April 2026

The exploration of four-membered nitrogen heterocycles—specifically 3-substituted azetidines—represents a paradigm shift in modern drug discovery. As a Senior Application Scientist navigating the transition from planar, sp2-hybridized molecules to sp3-rich architectures, I have witnessed firsthand how the strategic incorporation of the azetidine motif can rescue a failing lead compound.

This technical guide dissects the chemical space of 3-substituted azetidines, exploring the causality behind their physicochemical superiority, mapping out cutting-edge synthetic methodologies, and providing self-validating experimental protocols for their assembly.

The historical reliance on planar aromatic rings and large saturated heterocycles (like piperidines and pyrrolidines) has often led to clinical attrition due to poor aqueous solubility, high lipophilicity (logD), and off-target toxicities (such as hERG channel blockade).

3-substituted azetidines serve as highly effective bioisosteres. By contracting a six-membered piperidine ring to a four-membered azetidine, researchers achieve a critical reduction in molecular weight and lipophilic surface area while rigidly projecting the 3-substituent into the target binding pocket. This "escape from flatland" increases the fraction of sp3 carbons (Fsp3), which directly correlates with improved clinical success rates.

For example, the optimization of STAT3 inhibitors demonstrated that replacing a bulky cyclohexyl or planar aryl group with an azetidine-2-carboxamide scaffold drastically improved cellular permeability and maintained sub-micromolar potency ([1]). Similarly, in the development of Neurokinin-2 (NK2) receptor antagonists, replacing a 4,4-disubstituted piperidine with a 3-substituted azetidine increased the in vitro human liver microsome (HLM) half-life from 30 minutes to over 120 minutes by eliminating metabolically vulnerable α-methylene protons ([2]).

Bioisostere A Planar Aromatics (e.g., Phenyl) C 3-Substituted Azetidine (Bioisostere) A->C Escape Flatland B Saturated Rings (e.g., Piperidine) B->C Ring Contraction D Increased Fsp3 Lower logD C->D E Enhanced Metabolic Stability C->E

Logical flow of bioisosteric replacement utilizing 3-substituted azetidines.

Table 1: Physicochemical Impact of Azetidine Bioisosteric Replacement
ParameterPiperidine/Aryl Lead3-Substituted AzetidineCausality / Mechanism
Lipophilicity (logD) HigherLowerReduced carbon count and surface area decrease hydrophobic bulk.
Metabolic Stability (HLM T1/2) ~30 min>120 minElimination of vulnerable α-CH2 sites prone to CYP450-mediated oxidation.
Target Potency BaselineMaintained / ImprovedRigidified exit vectors optimize hydrogen bonding and steric fit in the binding pocket.
Aqueous Solubility LowerHigherLower logD and higher Fsp3 fraction disrupt crystal lattice packing energy.

Strategic Assembly: Navigating the Synthetic Landscape

Historically, synthesizing 3-substituted azetidines required harsh conditions, such as the ring expansion of aziridines or the intramolecular cyclization of γ-haloalkyl-imines, which suffered from poor functional group tolerance. Today, the landscape is dominated by photoredox catalysis and continuous flow chemistry.

Visible-Light Photoredox Catalysis (Aza Paternò–Büchi)

The intermolecular [2+2] photocycloaddition between an alkene and an imine (the Aza Paternò–Büchi reaction) is a highly step-economical route to azetidines. However, acyclic imines typically undergo rapid E/Z isomerization upon excitation, dissipating energy before cycloaddition can occur. By utilizing specific activating groups (like glyoxylate oximes or dihydroquinoxalinones) and an Iridium-based photocatalyst, researchers can facilitate a Triplet Energy Transfer (EnT) that bypasses this decay, driving the [2+2] cycloaddition with high diastereoselectivity ([3], [4]).

Photoredox PC Photocatalyst (Ir) Ground State PC_ex Photocatalyst (Ir*) Excited State PC->PC_ex Visible Light PC_ex->PC Energy Transfer Triplet Triplet Imine Intermediate PC_ex->Triplet Imine Imine Precursor Imine->Triplet Sensitization Product 3-Substituted Azetidine Triplet->Product + Alkene[2+2]

Triplet energy transfer mechanism for intermolecular Aza Paternò-Büchi cycloaddition.

Continuous Flow Lithiation

Generating C3-lithiated azetidines in traditional batch reactors is notoriously difficult; the highly reactive secondary organolithium intermediate rapidly decomposes or dimerizes due to poor heat and mass transfer. Transitioning this lithium/iodine exchange to a continuous flow microreactor at -50 °C allows for precise residence time control (often just seconds), enabling the intermediate to be cleanly trapped by an electrophile to yield diverse 3-substituted azetidines ([5]).

Table 2: Modern Synthetic Strategies for 3-Substituted Azetidines
StrategyKey ReagentsAdvantagesLimitations
Intermolecular [2+2] Photocycloaddition Imines, Alkenes, Ir-PhotocatalystHigh step-economy; accesses complex 3D architectures.Requires specific imine activating groups to prevent E/Z isomerization.
Radical Strain-Release (RSR) Azabicyclo[1.1.0]butanes (ABBs)Rapid functionalization; highly modular.Requires pre-synthesis of strained ABB precursors.
Continuous Flow Lithiation 1-Boc-3-iodoazetidine, n-HexyllithiumScalable; handles highly reactive intermediates safely.Requires specialized microreactor setups and cryogenic cooling.

Verified Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each operational step is explicitly defined to prevent downstream failures.

Protocol A: Visible-Light-Mediated Intermolecular Aza Paternò–Büchi Reaction

Objective: Synthesize a highly functionalized 3-substituted azetidine via [2+2] photocycloaddition.

  • Preparation: In an oven-dried 10 mL glass vial equipped with a magnetic stir bar, add the imine precursor (0.10 mmol, 1.0 equiv), the alkene (0.50 mmol, 5.0 equiv), and the photocatalyst Ir(ppy)3 (2 mol %).

    • Causality: An excess of alkene is used to outcompete any potential side-reactions of the highly reactive triplet imine intermediate.

  • Solvation & Degassing: Dissolve the mixture in anhydrous acetonitrile (2.0 mL). Seal the vial with a PTFE septum cap and sparge with dry Argon for 15 minutes.

    • Causality: Molecular oxygen is a potent triplet quencher. Failing to degas the solvent will result in O2 intercepting the excited state photocatalyst (Ir*), completely shutting down the energy transfer (EnT) to the imine.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs (30 W). Stir the mixture at 30 °C for 24 hours.

  • Self-Validation Check: At t = 4 hours, extract a 10 μL aliquot via syringe under Argon. Dilute in LC-MS grade methanol and analyze. The disappearance of the imine mass peak and the emergence of the [M+H]+ product peak confirm successful EnT and cycloaddition. If starting material persists without product formation, verify the emission spectrum of the LED source (must perfectly overlap with the MLCT absorption band of the Ir-catalyst) and re-verify anaerobic conditions.

  • Workup: Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the 3-substituted azetidine.

Protocol B: Continuous Flow Synthesis of C3-Functionalized Azetidines

Objective: Perform a lithium/iodine exchange on 1-Boc-3-iodoazetidine followed by electrophilic trapping.

  • System Priming: Flush a continuous flow microreactor setup (equipped with two T-mixers and PTFE residence tubing) with anhydrous cyclopentyl methyl ether (CPME) at 5 mL/min for 10 minutes. Submerge T-Mixer 1 and the first residence loop in a cooling bath set to -50 °C.

  • Reagent Delivery:

    • Syringe 1: 1-Boc-3-iodoazetidine (0.07 M in CPME) at a flow rate of 4.0 mL/min.

    • Syringe 2: n-Hexyllithium (0.42 M in CPME) at a flow rate of 1.0 mL/min.

    • Causality: The high flow rates and narrow tubing diameter ensure rapid, turbulent mixing, which is critical to prevent localized hot spots that would cause the C3-lithiated intermediate to decompose.

  • Lithiation & Trapping: The streams meet at T-Mixer 1. The residence loop is calibrated for a 15-second residence time to complete the Li/I exchange. The stream then enters T-Mixer 2, where it meets Syringe 3 containing the electrophile (e.g., an aldehyde or ketone, 0.2 M in CPME) at 2.0 mL/min.

  • Self-Validation Check: Implement an inline FT-IR flow cell immediately post-T-Mixer 2. The disappearance of the characteristic electrophile carbonyl stretch (~1700 cm⁻¹) and the appearance of product-specific functional group bands (e.g., an alkoxide/alcohol stretch) provides real-time validation of quench efficiency.

  • Collection: Collect the output stream in a flask containing saturated aqueous NH4Cl to quench any residual organolithium species. Extract, dry over MgSO4, and purify.

FlowChem S1 1-Boc-3-iodoazetidine M1 T-Mixer 1 (-50 °C) S1->M1 S2 n-Hexyllithium S2->M1 R1 Li/I Exchange Tubing M1->R1 M2 T-Mixer 2 R1->M2 R2 Electrophile Quench M2->R2 Out C3-Functionalized Azetidine R2->Out

Continuous flow setup for the generation and trapping of C3-lithiated azetidines.

References

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative[2 + 2] Cycloadditions of Amines with Alkenes Source: Organic Letters URL: [Link]

  • Title: Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition Source: ChemRxiv URL: [Link]

  • Title: Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor Source: Chemistry - A European Journal URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol

Introduction & Strategic Context The incorporation of conformationally restricted, highly polar structural motifs is a cornerstone of modern medicinal chemistry. The target molecule, 3-(2,6-Difluoro-4-methylphenyl)azetid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The incorporation of conformationally restricted, highly polar structural motifs is a cornerstone of modern medicinal chemistry. The target molecule, 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol (CAS: 1935323-99-1) , represents a sophisticated building block that merges an azetidine ring with a heavily substituted fluorinated phenyl moiety [1].

Azetidines are frequently deployed as metabolically stable bioisosteres for morpholines or piperazines, offering improved aqueous solubility and altered basicity (pKa tuning). The addition of the 2,6-difluoro-4-methylphenyl group introduces significant steric bulk and lipophilicity, which is highly advantageous in designing inhibitors or degraders (such as SERDs) that require precise orientation within deep, hydrophobic binding pockets [2].

This application note details a robust, two-phase synthetic protocol for generating this compound, emphasizing the mechanistic causality behind reagent selection, temperature control, and isolation techniques.

Synthetic Pathway & Mechanistic Strategy

The synthesis relies on the nucleophilic addition of an in situ generated aryllithium species to a commercially available N-protected azetidinone, followed by selective deprotection.

SynthesisWorkflow A 2-Bromo-1,3-difluoro -5-methylbenzene B Aryllithium Intermediate A->B n-BuLi, THF -78°C D N-Boc Protected Azetidin-3-ol B->D Nucleophilic Addition C 1-Boc-azetidin-3-one C->D Electrophile E TFA / DCM Cleavage D->E Deprotection F 3-(2,6-Difluoro-4-methylphenyl) azetidin-3-ol E->F Basic Workup

Fig 1: Two-phase synthesis workflow of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol.

Mechanistic Causality
  • Halogen-Metal Exchange at Cryogenic Temperatures: The conversion of 2-bromo-1,3-difluoro-5-methylbenzene to its corresponding aryllithium must be performed at strictly -78 °C. Fluorinated aryllithium species are highly prone to elimination, forming highly reactive benzyne intermediates if allowed to warm. Maintaining cryogenic conditions ensures the nucleophile remains intact prior to the addition of the electrophile [3].

  • Boc-Protection Strategy: 1-Boc-azetidin-3-one is utilized because the bulky tert-butyloxycarbonyl (Boc) group prevents the basic nitrogen from interfering with the highly reactive organolithium reagent, directing the attack exclusively to the carbonyl carbon.

  • Acidic Cleavage: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is selected for deprotection. It provides a clean, rapid cleavage of the Boc carbamate without providing the harsh, dehydrating conditions (like concentrated H2SO4) that could lead to the elimination of the tertiary alcohol to form an azetine.

Experimental Protocols

Phase 1: Synthesis of tert-Butyl 3-(2,6-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate

Objective: Execute a highly regioselective nucleophilic addition while suppressing benzyne formation.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2-bromo-1,3-difluoro-5-methylbenzene (10.0 mmol, 2.07 g) and anhydrous Tetrahydrofuran (THF, 40 mL).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Syringe in n-Butyllithium (11.0 mmol, 4.4 mL of a 2.5 M solution in hexanes) dropwise over 10 minutes. Critical Step: Monitor the internal temperature to ensure it does not exceed -70 °C to prevent degradation of the organometallic species. Stir for 30 minutes at -78 °C.

  • Electrophilic Addition: Dissolve 1-Boc-azetidin-3-one (12.0 mmol, 2.05 g) in anhydrous THF (10 mL) and add dropwise to the reaction mixture over 15 minutes.

  • Equilibration & Quench: Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the mixture to warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the intermediate.

Phase 2: N-Boc Deprotection to Yield Free Base

Objective: Remove the carbamate protecting group while preserving the tertiary hydroxyl group.

  • Reaction Setup: Dissolve the purified tert-butyl 3-(2,6-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate (approx. 7.5 mmol based on expected Phase 1 yield) in anhydrous Dichloromethane (DCM, 20 mL). Cool to 0 °C in an ice bath.

  • Acidic Cleavage: Add Trifluoroacetic acid (TFA, 10 mL) dropwise. Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Concentration: Monitor completion via TLC or LC-MS. Once complete, concentrate the mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA traces.

  • Neutralization & Extraction: The product now exists as a TFA salt. To isolate the free base, dissolve the residue in minimal water and adjust the pH to 9-10 using saturated aqueous Na₂CO₃. Extract thoroughly with a mixture of DCM/Isopropanol (3:1, 4 x 25 mL) to ensure the highly polar free amine partitions into the organic phase.

  • Final Isolation: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the final product: 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol .

Quantitative Data & Characterization

To ensure the protocol acts as a self-validating system, researchers must compare their isolated yields and analytical data against the theoretical benchmarks established below.

Table 1: Reagent Stoichiometry & Reaction Parameters
Reagent / ParameterRoleEquivalentsAmountCritical Condition
2-Bromo-1,3-difluoro-5-methylbenzene Starting Material1.0 eq10.0 mmolAnhydrous environment
n-Butyllithium (2.5M) Lithiating Agent1.1 eq11.0 mmolStrict -78 °C
1-Boc-azetidin-3-one Electrophile1.2 eq12.0 mmolDropwise addition
Trifluoroacetic Acid (TFA) Deprotecting AgentExcess10 mLNeat/DCM mixture
Expected Overall Yield Final ProductN/A60 - 70%Highly dependent on extraction efficiency
Table 2: Expected Analytical Validation Data
Analytical MethodExpected Signals / ValuesDiagnostic Significance
LC-MS (ESI+) m/z [M+H]⁺ = 200.1Confirms the molecular weight of the free base (C₁₀H₁₁F₂NO, MW: 199.20).
¹H NMR (400 MHz, CDCl₃) δ 6.75 (d, J = 9.5 Hz, 2H), 4.20 (d, J = 8.5 Hz, 2H), 3.95 (d, J = 8.5 Hz, 2H), 2.35 (s, 3H).Absence of Boc tert-butyl singlet (~1.4 ppm) confirms successful deprotection.
¹⁹F NMR (376 MHz, CDCl₃) δ -112.5 (s, 2F)Confirms the retention of the symmetrical difluoro-substitution on the phenyl ring.

References

  • Google Patents. "Substituted 6,7-dihydro-5h-benzo[7]annulene compounds and their derivatives, processes for their preparation and therapeutic uses thereof" (WO2022084298A1). World Intellectual Property Organization. Available at:(Validates the use of fluorinated phenyl-azetidine motifs in estrogen receptor degraders and inhibitors).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. Available at:[Link](Authoritative grounding for the selective TFA-mediated cleavage of the N-Boc protecting group without tertiary alcohol dehydration).

Application

Application Note: High-Yield Synthesis of 3-Aryl-Azetidin-3-ols via Organocerium-Mediated Grignard Addition

Executive Summary Azetidines, particularly 3-aryl-azetidin-3-ols, are highly valued in modern drug discovery as1 for morpholines, piperidines, and complex aryl rings[1]. However, their synthesis via direct Grignard addit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines, particularly 3-aryl-azetidin-3-ols, are highly valued in modern drug discovery as1 for morpholines, piperidines, and complex aryl rings[1]. However, their synthesis via direct Grignard addition to N-protected azetidin-3-ones is notoriously plagued by low yields. This application note details an optimized, self-validating protocol utilizing organocerium (Imamoto) methodology to suppress competitive side reactions, ensuring >90% yields of the desired tertiary alcohols.

Scientific Rationale & Mechanistic Causality

The Enolization Problem

1-Boc-azetidin-3-one is highly electrophilic due to the inherent ring strain of the four-membered heterocycle. However, it also possesses highly acidic α-protons, a property exacerbated by the electron-withdrawing nature of the N-Boc protecting group. When treated with standard aryl Grignard reagents (ArMgBr), the basicity of the nucleophile often outcompetes its nucleophilicity. This leads to 2 rather than the desired 1,2-addition[2]. Consequently, direct Grignard additions typically result in poor conversions, heavy recovery of starting material, and complex aldol-type condensation mixtures upon aqueous workup.

The Organocerium Solution

To fundamentally alter the chemoselectivity of the reaction, the Grignard reagent is transmetalated with anhydrous Cerium(III) chloride (CeCl₃) to form an 3[3]. This introduces two critical mechanistic advantages:

  • Reduced Basicity: Cerium is less electropositive than magnesium. The resulting C–Ce bond is less polarized than a C–Mg bond, significantly reducing the basicity of the reagent and shutting down the enolization pathway.

  • Enhanced Oxophilicity: Ce(III) is highly oxophilic, acting as a built-in Lewis acid. It strongly coordinates to the carbonyl oxygen of the azetidin-3-one, powerfully activating it toward nucleophilic attack.

This synergistic effect completely 4 from proton abstraction to the desired 1,2-addition[4].

Mechanistic Pathway Visualization

Workflow cluster_direct Pathway A: Direct Grignard cluster_imamoto Pathway B: Organocerium (Imamoto) Start 1-Boc-azetidin-3-one (High α-Acidity) Grignard ArMgBr (Highly Basic) Start->Grignard CeCl3 ArCeCl2 (Oxophilic, Low Basicity) Start->CeCl3 Enolate Enolate Intermediate (Side Reaction) Grignard->Enolate Fast α-Deprotonation LowYield 3-Aryl-azetidin-3-ol (Low Yield: <40%) Grignard->LowYield 1,2-Addition (Slow) HighYield 3-Aryl-azetidin-3-ol (High Yield: >90%) CeCl3->HighYield Fast 1,2-Addition (No Enolization)

Logical workflow of Grignard vs. Organocerium addition to 1-Boc-azetidin-3-one.

Quantitative Data Summary

Reaction ParameterDirect Grignard Addition (ArMgBr)Organocerium Addition (ArCeCl₂)
Primary Reagent ArMgBr (1.5 - 3.0 equiv)ArMgBr (1.5 equiv) + CeCl₃ (1.6 equiv)
Nucleophile Basicity High (pKₐ ~ 45-50)Low (C-Ce bond is less polarized)
Carbonyl Activation Weak (Mg²⁺ coordination)Strong (Highly oxophilic Ce³⁺ coordination)
Major Pathway α-Deprotonation (Enolization)1,2-Nucleophilic Addition
Typical Yield 15% - 45%85% - 95%
Byproducts Recovered starting material, aldol condensatesMinimal (clean conversion)

Detailed Experimental Protocol

This protocol is designed as a self-validating system; visual milestones are included to ensure chemical integrity at each step.

Reagents and Materials

*5 (1.0 equiv, strictly anhydrous)[5]

  • Arylmagnesium bromide (ArMgBr, 1.5 equiv, typically 1M to 3M in THF or Et₂O)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.6 equiv)

  • Anhydrous Tetrahydrofuran (THF, inhibitor-free)

Step-by-Step Methodology

Step 1: Rigorous Drying of CeCl₃ (Crucial Causality Step) Causality: Commercial CeCl₃ is supplied as a heptahydrate. It must be rendered strictly anhydrous. Rapid heating causes irreversible hydrolysis to inactive cerium oxychloride (CeOCl), which will fail to transmetalate the Grignard reagent.

  • Place CeCl₃·7H₂O (1.6 equiv) in a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Heat gradually under high vacuum (≤ 0.1 mmHg) using a pre-programmed heating mantle:

    • 90 °C for 2 hours

    • 140 °C for 2 hours

    • 150 °C for 2 hours

  • Cool to room temperature under an argon atmosphere.

    • Validation Check: The resulting anhydrous CeCl₃ must be a free-flowing white powder. If the powder clumps severely or turns slightly yellow, hydrolysis to CeOCl has occurred, and the batch must be discarded.

Step 2: Generation of the Organocerium Reagent

  • Suspend the anhydrous CeCl₃ in anhydrous THF (5 mL/mmol) under argon.

  • Stir vigorously at room temperature for 2 hours.

    • Validation Check: The suspension will transition from a heterogeneous mixture to a uniform, milky-white suspension, confirming the formation of the active CeCl₃·nTHF complex.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add the ArMgBr solution (1.5 equiv) dropwise over 15 minutes. Stir at -78 °C for 1.5 hours.

    • Validation Check: Upon addition, the mixture typically develops a distinct yellow-to-orange hue, visually validating the transmetalation to the organocerium species (ArCeCl₂).

Step 3: Nucleophilic Addition

  • Dissolve 1-Boc-azetidin-3-one (1.0 equiv) in a minimal amount of anhydrous THF (1 mL/mmol).

  • Add the ketone solution dropwise to the organocerium mixture at -78 °C.

    • Causality: Slow addition prevents localized exotherms. A rapid exotherm provides enough thermal energy to overcome the activation barrier for enolization, bypassing the protective effect of the cerium.

  • Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to 0 °C over 1 hour.

Step 4: Quench and Isolation 1.6 by the dropwise addition of saturated aqueous NH₄Cl[6]. 2. Add ethyl acetate and filter the resulting biphasic mixture through a pad of Celite to remove insoluble cerium salts. 3. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. 4. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 5.7 (SiO₂, Hexanes/EtOAc gradient) to afford the pure 3-aryl-1-Boc-azetidin-3-ol[7].

Troubleshooting & Optimization

  • High Recovery of Starting Material: This is the hallmark of wet CeCl₃. Ensure the stepwise vacuum drying protocol is strictly followed. Moisture destroys the organocerium reagent, reverting the system to a basic environment that merely deprotonates the ketone (which reverts to starting material upon aqueous quench).

  • Formation of Ring-Opened Products: Azetidines are highly sensitive to strongly acidic conditions. Ensure the NH₄Cl quench is properly executed and avoid prolonged exposure to unbuffered, highly active silica gel during purification.

  • Alternative Substrates: This protocol is highly scalable and translates seamlessly to8 or other base-sensitive heterocyclic ketones[8].

References
  • 3-HYDROXY-3-PHENYLAZETIDINE-1-CARBOXYLIC ACID TERT... - ChemicalBook: 7

  • US8642583B2 - Serotonin receptor modulators - Google Patents: 6

  • tert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone - Ambeed: 5

  • The Azetidine Scaffold in Modern Drug Discovery - Benchchem: 1

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - ACS Publications: 8

  • 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol | 848192-92-7 - Benchchem: 2

  • 1,3-Aminoalkohole als Bausteine in der asymmetrischen Synthese... - D-NB: 4

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space - ResearchGate: 3

Sources

Method

Application Note: Advanced Chromatographic Purification of 3-Hydroxyazetidine Derivatives

Introduction: The Azetidine Challenge in Drug Discovery The 3-hydroxyazetidine motif is a highly valued bioisostere in contemporary medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Challenge in Drug Discovery

The 3-hydroxyazetidine motif is a highly valued bioisostere in contemporary medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles of drug candidates by lowering lipophilicity (LogP) while maintaining target affinity. It serves as a critical intermediate in the synthesis of carbapenem antibiotics, antihypertensives, and CNS-penetrant therapeutics[1].

However, the purification of 3-hydroxyazetidines presents a notorious bottleneck for synthetic chemists. The challenge is fundamentally physicochemical:

  • High Basicity & Polarity: Unprotected azetidines have a pKa of approximately 10.4. At neutral pH, they are fully protonated, leading to severe electrostatic interactions with acidic silanol groups (pKa ~4.5–5.0) on standard silica gel. This causes irreversible adsorption or severe chromatographic streaking.

  • Lack of Chromophores: The saturated four-membered nitrogen heterocycle lacks a conjugated π -system, rendering it "invisible" to standard UV detectors (214 nm / 254 nm) unless derivatized with an aromatic protecting group[2].

  • Ring Strain: The ~26 kcal/mol of ring strain makes the azetidine ring susceptible to ring-opening under harsh acidic conditions or prolonged exposure to reactive stationary phases.

This application note provides a causality-driven, self-validating guide to selecting the appropriate stationary phase, solvent system, and detection modality for isolating high-purity 3-hydroxyazetidine derivatives.

Strategic Chromatographic Workflows

The purification strategy must be dictated by the functionalization of the azetidine nitrogen. Protecting groups (e.g., Boc, Cbz, Benzhydryl) neutralize the amine's basicity, allowing for traditional normal-phase chromatography[3]. Conversely, unprotected basic azetidines require modified mobile phases or Hydrophilic Interaction Liquid Chromatography (HILIC)[4].

G Start 3-Hydroxyazetidine Derivative CheckN Is the Nitrogen Protected? Start->CheckN Protected Yes (e.g., Boc, Cbz, Benzhydryl) CheckN->Protected Unprotected No (Free Amine / Salt) CheckN->Unprotected NP Normal Phase Silica (Hexane/EtOAc) Protected->NP CheckPolarity Is it highly polar/water soluble? Unprotected->CheckPolarity ModNP Modified Silica (DCM/MeOH + NH4OH/TEA) CheckPolarity->ModNP Moderate Polarity HILIC HILIC or Ion Exchange (MeCN/Water + Buffer) CheckPolarity->HILIC High Polarity / Salt

Caption: Decision tree for selecting the optimal chromatographic mode for 3-hydroxyazetidines.

Detection Modalities: Overcoming the "Invisible" Analyte

Because underivatized 3-hydroxyazetidines do not absorb UV light, relying on standard diode-array detection (DAD) will result in lost product. The choice of detection is directly tied to the compound's structure.

Table 1: Quantitative Comparison of Detection Strategies

Detection ModalityTarget Analyte ProfileSensitivity / Limit of DetectionCausality & Mechanism of Action
UV (254 nm) N-Cbz, N-Benzhydryl, N-ArylHigh (ng range)Requires a conjugated π -system. Ineffective for N-Boc or free amines.
ELSD / CAD All non-volatile azetidinesModerate ( μ g range)Evaporates the mobile phase and scatters light off the remaining solid analyte particles[2]. Ideal for N-Boc and free amines.
TLC: Ninhydrin Free secondary aminesModerate ( μ g range)Reacts with the free amine to form a colored complex (Ruhemann's purple). Requires heating.
TLC: KMnO 4​ All azetidines (oxidizable)High ( μ g range)Oxidizes the hydroxyl group or ring carbons, reducing Mn(VII) to Mn(IV) to form a yellow/brown spot on a purple background.

Solvent Systems & Stationary Phase Selection

The interaction between the basic azetidine nitrogen and the stationary phase dictates the solvent choice.

Table 2: Validated Solvent Systems for Azetidine Purification

Derivative TypeStationary PhaseOptimal Mobile PhaseAdditive / Modifier
N-Boc / N-Cbz Bare Silica Gel (Normal Phase)Hexanes / Ethyl AcetateNone required. (Typically 1:1 to 1:2 ratio)[3]
N-Alkyl / Basic Bare Silica Gel (Normal Phase)Dichloromethane / Methanol1–5% Triethylamine (TEA) or aqueous NH 4​ OH[5]
Free Amine (Salt) HILIC (Amide or Zwitterionic)Acetonitrile / Water10–20 mM Ammonium Formate (pH 3–5)

Causality Note: When purifying basic azetidines on bare silica, the addition of 1% TEA or NH 4​ OH is mandatory. These basic modifiers act sacrificially; they competitively bind to the acidic silanol sites on the silica gel, preventing the azetidine from irreversibly binding and allowing it to elute as a sharp, symmetrical band[5].

Step-by-Step Experimental Protocols

Protocol A: Normal Phase Purification of N-Boc-3-hydroxyazetidine

This protocol is designed for protected derivatives where basicity is masked by a carbamate protecting group[3].

Self-Validation Pre-Check (2D-TLC): Before loading the column, spot the crude mixture on a silica TLC plate. Develop in Hexane:EtOAc (1:1). Dry the plate, rotate it 90 degrees, and develop it again in the same solvent. Validation: If the spots do not align on a perfect 45-degree diagonal, the compound is degrading on the silica, and you must switch to neutral alumina or amine-functionalized silica.

Methodology:

  • Column Preparation: Pack a glass column with standard silica gel (40–63 µm) using a slurry of 10% Ethyl Acetate in Hexanes.

  • Sample Loading: Dissolve the crude N-Boc-3-hydroxyazetidine in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution Gradient:

    • Begin elution with 2 column volumes (CV) of 10% EtOAc in Hexanes to elute non-polar impurities.

    • Increase the gradient to 30% EtOAc for 2 CVs.

    • Elute the target compound using 50% to 66% EtOAc in Hexanes (1:1 1:2 ratio)[3].

  • Fraction Collection & Detection: Collect 15 mL fractions. Spot fractions on a TLC plate and stain with KMnO 4​ (heat required). The N-Boc-3-hydroxyazetidine will appear as a bright yellow spot against a purple background.

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure at 30 °C (avoid high heat to prevent Boc-deprotection).

Protocol B: HILIC Purification of Unprotected 3-Hydroxyazetidine Hydrochloride

Free 3-hydroxyazetidine is highly water-soluble and retains poorly on Reversed-Phase (C18) columns. HILIC provides an orthogonal retention mechanism based on partitioning into a water-enriched layer on the stationary phase[4].

Methodology:

  • System Setup: Equip an HPLC/UHPLC system with an Evaporative Light Scattering Detector (ELSD)[2]. Install a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 4.0).

    • Solvent B: LC-MS grade Acetonitrile.

  • Equilibration: Equilibrate the column with 90% Solvent B for 15 minutes. Causality: In HILIC, the organic solvent is the "weak" solvent. High acetonitrile concentration ensures the formation of the aqueous hydration layer on the stationary phase.

  • Sample Injection: Dissolve the crude azetidine salt in 70% Acetonitrile/30% Water. Validation: Never inject a sample dissolved in 100% water into a HILIC system, as it will disrupt the hydration layer and cause immediate peak breakthrough.

  • Gradient Elution:

    • 0–2 min: Hold at 90% B.

    • 2–15 min: Linear gradient from 90% B down to 50% B.

    • 15–18 min: Hold at 50% B to elute the highly polar azetidine salt.

  • Recovery: Lyophilize (freeze-dry) the collected aqueous/organic fractions to yield the pure 3-hydroxyazetidine hydrochloride.

Mechanistic Troubleshooting & Self-Validation

When chromatography fails, the failure mode must be diagnosed mechanistically. The following logic gate provides a self-validating troubleshooting pathway for azetidine purification.

G Problem Issue: Severe Streaking or Low Recovery (<80%) Cause1 Silanol Interactions (Basic Amine Binding) Problem->Cause1 Cause2 On-Column Degradation (Ring Strain/Acid Cleavage) Problem->Cause2 Sol1 Add 1-5% Et3N or NH4OH to Mobile Phase Cause1->Sol1 Sol2 Switch to Amine-Functionalized Silica Cause1->Sol2 Sol3 Avoid Acidic Modifiers (e.g., TFA) Cause2->Sol3

Caption: Mechanistic troubleshooting pathway for azetidine chromatography issues.

Self-Validation (Mass Balance Check): Always weigh your crude input and your isolated fractions. If your mass balance recovery is <80% after a normal phase run, the azetidine is likely permanently protonated and stuck on the baseline of the column. To validate this, flush the column with 10% Methanol in DCM containing 5% Triethylamine; if the missing mass elutes, you have confirmed silanol-trapping, and future runs must utilize basic modifiers.

References

  • Practical Syntheses of N-Substituted 3-Hydroxyazetidines and 4-Hydroxypiperidines by Hydroxylation with Sphingomonas sp. HXN-200. Organic Letters - ACS Publications.[Link]

  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry - ACS Publications.[Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS.[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol

Document Type: Standard Operating Protocol & Application Note Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Analytical Rationale Azetidine-based ring systems,...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Application Note Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Analytical Rationale

Azetidine-based ring systems, particularly 3-substituted azetidin-3-ols, have garnered enormous application in medicinal chemistry as conformationally restricted bioisosteres for aliphatic amines and morpholines[1]. The compound 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol presents a unique analytical challenge. It combines a highly polar, basic secondary amine (azetidine ring), a tertiary alcohol, and a hydrophobic, electron-deficient difluorophenyl moiety.

To ensure rigorous quality control and unambiguous structural elucidation, a multi-modal analytical strategy is required. This application note details a self-validating workflow utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Multi-Nuclear NMR ( 1 H, 13 C, 19 F) for structural confirmation, and LC-ESI-MS for mass profiling.

Physicochemical Profiling

Understanding the theoretical properties of the analyte is the foundation of method development. Table 1 summarizes the critical parameters dictating our analytical choices.

Table 1: Theoretical Physicochemical Properties

ParameterValueAnalytical Implication
Chemical Formula C 10​ H 11​ F 2​ NODictates expected isotopic distribution in MS.
Monoisotopic Mass 199.0809 DaTarget exact mass for high-resolution MS.
pKa (Estimated) ~9.0 (Secondary Amine)Requires buffered acidic mobile phase to prevent HPLC peak tailing.
Structural Features Strained 4-membered ring, Tertiary -OHProne to in-source water loss during MS ionization; requires soft ionization.

Analytical Workflow

Analytical_Workflow Sample 3-(2,6-Difluoro-4-methylphenyl) azetidin-3-ol HPLC RP-HPLC-UV Chromatographic Purity Sample->HPLC LCMS LC-ESI-MS Mass & Impurity Profiling Sample->LCMS NMR Multi-Nuclear NMR Structural Elucidation Sample->NMR Data Data Synthesis & Final Characterization Report HPLC->Data LCMS->Data NMR->Data

Analytical workflow for the structural and purity characterization of azetidine derivatives.

Methodology 1: Chromatographic Purity via RP-HPLC-UV

Causality & Rationale

The secondary amine of the azetidine ring is highly basic. On standard silica-based reversed-phase columns, this leads to severe peak tailing due to secondary ion-exchange interactions with residual surface silanols. To counteract this, we utilize a base-deactivated, end-capped C18 stationary phase. Furthermore, the mobile phase is modified with 0.05% Trifluoroacetic acid (TFA)[2]. TFA serves a dual purpose: it drops the pH to ~2.5 (fully protonating the amine to ensure a uniform ionization state) and acts as an ion-pairing agent to increase retention and sharpen peak symmetry. While Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for highly polar azetidines[3], the hydrophobic difluorophenyl group in this molecule provides sufficient retention on a C18 column.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Solvent A: Add 0.5 mL of MS-grade TFA to 1000 mL of Milli-Q water. Degas via sonication.

    • Solvent B: Add 0.5 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Diluent (Water:Acetonitrile 50:50 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validating System Suitability Test (SST): Inject the standard solution 5 times. The system is valid only if: Peak Area RSD 2.0%, Tailing Factor (T f​ ) 1.5, and Theoretical Plates (N) 5000. Inject a blank (Diluent) to confirm the absence of carryover.

Table 2: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Solvent A% Solvent BCurve
0.01.0955Initial
2.01.0955Isocratic hold
15.01.0595Linear gradient
18.01.0595Column wash
18.11.0955Re-equilibration
22.01.0955End

Detection: UV at 210 nm (azetidine/aliphatic absorbance) and 254 nm (aromatic system).

Methodology 2: Structural Elucidation via Multi-Nuclear NMR

Causality & Rationale

NMR is the gold standard for absolute structural confirmation.

  • 1 H NMR: The azetidine ring is highly strained. Because C3 bears both a hydroxyl group and a bulky aromatic ring, the two faces of the azetidine ring are non-equivalent (pseudo-asymmetric environment). Consequently, the geminal protons on C2 and C4 are diastereotopic. Instead of a simple singlet, they will present as an AB quartet or distinct multiplets[4].

  • 19 F NMR: The 19 F nucleus has 100% natural abundance and provides a highly sensitive, background-free probe[5]. The two fluorine atoms at the 2 and 6 positions of the phenyl ring are chemically equivalent and will appear as a distinct signal, confirming the substitution pattern without overlapping with proton signals.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ . DMSO is chosen over CDCl 3​ to slow down the chemical exchange of the -OH and -NH protons, allowing them to be observed as distinct broad singlets rather than being lost to baseline broadening.

  • Internal Standards: Add a trace amount of Tetramethylsilane (TMS, 0.00 ppm) for 1 H/ 13 C referencing, and Trichlorofluoromethane (CFCl 3​ , 0.00 ppm) for 19 F referencing.

  • Acquisition: Acquire 1 H at 400 MHz (16 scans), 13 C at 100 MHz (512 scans, proton-decoupled), and 19 F at 376 MHz (32 scans).

Table 3: Predicted Multi-Nuclear NMR Spectral Data (DMSO- d6​ )

NucleusExpected Shift (ppm)MultiplicityIntegrationStructural Assignment
1 H 2.30Singlet (s)3HAr-CH 3​ (Position 4)
1 H 3.60 - 4.10Multiplets (AB system)4HAzetidine C2-H 2​ , C4-H 2​ (Diastereotopic)
1 H 5.80Broad singlet (br s)1HTertiary -OH (Exchanging)
1 H 6.95Doublet (d, JHF​ ~ 10 Hz)2HAr-H (Positions 3, 5)
1 H 8.50Broad singlet (br s)1HAzetidine -NH (Exchanging)
19 F -112.5Doublet (d, JFH​ ~ 10 Hz)2FAr-F (Positions 2, 6)

Methodology 3: Mass Confirmation via LC-ESI-MS

Causality & Rationale

The basic secondary amine of the azetidine ring is highly amenable to protonation, making Positive Electrospray Ionization (ESI+) the optimal choice. However, compounds containing tertiary alcohols are notorious for undergoing rapid in-source fragmentation (loss of H 2​ O, -18 Da) before reaching the mass analyzer. To prevent this, the declustering potential (or cone voltage) and desolvation temperature must be carefully minimized to ensure the intact molecular ion [M+H]+ is the base peak.

Step-by-Step Protocol
  • Instrument Calibration (Self-Validation): Prior to analysis, infuse a standard tuning mix (e.g., Sodium Formate) to calibrate the TOF/Quadrupole mass analyzer, ensuring mass accuracy is 5 ppm.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage / Declustering Potential: 20 V (Kept low to prevent -H 2​ O loss).

    • Desolvation Temperature: 300 °C.

  • Acquisition: Scan range m/z 100–500 in ESI+ mode. Extract the chromatogram for the expected [M+H]+ ion at m/z 200.0884 .

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Source: PMC.
  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Source: ACS Publications.
  • Development of Ultra-Performance Liquid Chromatography Method Using Hydrophilic Interaction Liquid Chromatography for Quantification of Azetidine-2-Carboxylic Acid. Source: Taylor & Francis.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Source: ESA-IPB.
  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Source: PMC.

Sources

Method

Application Note: Structural Elucidation of Difluorophenyl Azetidinols using NMR and Mass Spectrometry

Abstract Difluorophenyl azetidinols are a class of compounds of significant interest in medicinal chemistry and drug development due to their unique structural and electronic properties. The rigid four-membered azetidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Difluorophenyl azetidinols are a class of compounds of significant interest in medicinal chemistry and drug development due to their unique structural and electronic properties. The rigid four-membered azetidine ring, combined with the influence of a hydroxyl group and the strongly electronegative fluorine atoms on the phenyl ring, presents a distinct challenge for unambiguous structural characterization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive analysis of these molecules using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, provide validated protocols, and offer insights into spectral interpretation to ensure confident structural elucidation.

Introduction: The Analytical Challenge of Fluorinated Azetidinols

The azetidine scaffold is a privileged structure in pharmaceutical sciences, valued for the conformational constraints it imposes on molecules. When functionalized with a difluorophenyl group, these compounds can exhibit enhanced metabolic stability, binding affinity, and bioavailability. However, these same features create analytical hurdles. The presence of fluorine profoundly influences the electronic environment, leading to complex NMR spectra, while the strained azetidine ring can dictate specific fragmentation pathways in mass spectrometry.[1]

A multi-technique approach is therefore not just beneficial but essential for complete and accurate characterization. NMR spectroscopy provides unparalleled detail on the covalent structure and stereochemistry, while mass spectrometry offers precise molecular weight determination and connectivity information through fragmentation analysis.[2] This guide will systematically address both techniques, providing the foundational principles and practical protocols required for success.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural analysis of difluorophenyl azetidinols. The key nuclei for observation are ¹H, ¹⁹F, and ¹³C. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it a highly sensitive probe, offering a wide chemical shift range that minimizes signal overlap, a common issue in ¹H NMR.[3]

Foundational Principles: Causality in Spectral Features
  • ¹H NMR: The protons on the azetidine ring are highly informative. Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, and their coupling constants (³J) are dependent on the dihedral angles, which is critical for determining the relative stereochemistry (cis/trans) of substituents.[4]

  • ¹⁹F NMR: The large chemical shift dispersion of ¹⁹F NMR is its primary advantage, often allowing for clear resolution of signals even in complex molecules.[2] The chemical shift of the fluorine atoms is exquisitely sensitive to their position on the phenyl ring and the overall electronic nature of the molecule.[5] Furthermore, heteronuclear coupling to both ¹H and ¹³C nuclei (ⁿJHF, ⁿJCF) provides crucial through-bond connectivity information.[6][7]

  • ¹³C NMR: While less sensitive, ¹³C NMR is vital for confirming the carbon skeleton. The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond ¹JCF coupling, which is typically very large (240-320 Hz).[6][8]

Protocol: NMR Sample Preparation

A high-quality spectrum begins with meticulous sample preparation. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it, and its residual signals should not obscure important analyte resonances.

Step-by-Step Protocol:

  • Analyte Weighing: Accurately weigh 5-10 mg of the difluorophenyl azetidinol sample.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). CDCl₃ is a good first choice for many neutral organic compounds. DMSO-d₆ is preferable for more polar compounds and will allow for the observation of exchangeable protons (e.g., -OH, -NH).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is common for ¹H and ¹³C NMR. For ¹⁹F NMR, an inert, non-overlapping reference standard like trifluoroacetic acid (CF₃COOH) or benzotrifluoride (C₆H₅CF₃) can be used.[5][9]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Relaxation Agent (for Quantitative ¹⁹F NMR): For accurate quantitative ¹⁹F NMR, long relaxation times can be an issue. Adding a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) at a low concentration (e.g., 4 mg/mL) can significantly shorten these times, allowing for faster acquisition.[10]

Experimental Workflow & Parameters

The logical flow for NMR analysis involves progressing from simple 1D experiments to more complex 2D experiments to resolve ambiguities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_2D 2D Correlation (If Needed) cluster_analysis Structural Elucidation Prep Prepare Sample (Protocol 2.2) H1 1. Acquire ¹H NMR Prep->H1 Load Sample F19 2. Acquire ¹⁹F NMR {¹H Decoupled} H1->F19 C13 3. Acquire ¹³C NMR {¹H Decoupled} F19->C13 COSY COSY (H-H Connectivity) C13->COSY Ambiguity? Analysis Integrate All Data & Assign Structure C13->Analysis No Ambiguity HSQC HSQC (C-H Connectivity) COSY->HSQC HMBC HMBC (Long-Range C-H) HSQC->HMBC NOESY NOESY (Through-Space) HMBC->NOESY NOESY->Analysis

Caption: NMR analysis workflow for difluorophenyl azetidinols.

Data Interpretation

The key to interpretation lies in analyzing chemical shifts (δ), coupling constants (J), and integration. The difluorophenyl group will create characteristic splitting patterns in the aromatic region of the ¹H spectrum and will show strong signals in the ¹⁹F spectrum. Long-range H-F couplings (³JHF, ⁴JHF, ⁵JHF) are common and provide powerful confirmation of assignments.[7]

In the ¹³C spectrum, the carbon atoms of the difluorophenyl ring will exhibit large one-bond couplings to fluorine (¹JCF) and smaller two- and three-bond couplings (²JCF, ³JCF). These couplings are diagnostic and help to unambiguously assign the aromatic carbons.

When 1D spectra are insufficient due to signal overlap, 2D NMR is indispensable.[4]

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, essential for tracing the connectivity of protons within the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is the definitive method for determining stereochemistry.[11]

Data Summary: Expected NMR Parameters
NucleusStructural MoietyExpected Chemical Shift (δ, ppm)Key J-couplings (Hz)
¹H Azetidine CH-OH4.5 - 5.5³JHH = 2 - 8 Hz
Azetidine CH₂2.5 - 4.0²JHH (geminal) = 10 - 15 Hz
Phenyl C-H6.8 - 7.5³JHH = 7 - 9 Hz; ⁿJHF = 1 - 10 Hz
Hydroxyl O-H1.5 - 5.0 (variable, broad)Exchanges with D₂O
¹⁹F Phenyl C-F-100 to -120 (vs CFCl₃)[9]ⁿJFH = 1 - 10 Hz
¹³C Azetidine C-OH65 - 85-
Azetidine CH₂35 - 55-
Phenyl C-F160 - 165¹JCF = 240 - 260 Hz
Phenyl C-H110 - 135²JCF = 15 - 25 Hz; ³JCF = 5 - 10 Hz

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful complementary technique used to confirm the molecular weight and probe the structure through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are ideal for analyzing pharmaceutical compounds as they typically generate intact molecular ions with minimal in-source fragmentation.[12][13]

Foundational Principles: Ionization and Fragmentation
  • Ionization Choice: ESI is the preferred method for polar molecules like azetidinols, as it efficiently generates protonated molecules, [M+H]⁺, from a liquid solution.[12] APCI can be an alternative for less polar analogues.[14] The choice of positive or negative ion mode depends on the molecule's ability to accept a proton or lose one, respectively. For azetidinols, the nitrogen atom makes them readily protonated, so positive ion mode is the logical choice.

  • Fragmentation (MS/MS): The inherent ring strain of the azetidine moiety makes it susceptible to characteristic cleavage upon collisional activation (tandem mass spectrometry or MS/MS).[1] Common fragmentation pathways for cyclic compounds include ring-opening and cleavage, as well as the loss of small neutral molecules like water (H₂O) from the alcohol group.[15]

Protocol: MS Sample Preparation

Step-by-Step Protocol:

  • Stock Solution: Prepare a stock solution of the analyte at approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the LC-MS mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Acidification: The addition of a small amount of acid (like formic acid) to the solvent is crucial in positive ion ESI. It provides a source of protons, promoting the formation of the desired [M+H]⁺ ion and improving signal intensity.[16]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the MS instrument's tubing.

Experimental Workflow & Parameters

The standard workflow involves an initial full scan to find the molecular ion, followed by a product ion scan on that mass to generate a fragmentation spectrum.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Interpretation PrepMS Prepare Sample (Protocol 3.2) Infuse Infuse Sample via LC or Syringe Pump PrepMS->Infuse Load Sample MS1 1. Acquire Full Scan MS (MS1) Infuse->MS1 Select 2. Isolate [M+H]⁺ Ion MS1->Select Identify Parent Ion MS2 3. Induce Fragmentation (CID) & Scan Products (MS2) Select->MS2 AnalysisMS Correlate Fragments to Structure MS2->AnalysisMS Analyze Spectrum

Caption: Mass spectrometry analysis workflow for difluorophenyl azetidinols.

Data Interpretation

The first step is to identify the protonated molecular ion [M+H]⁺ in the full scan (MS1) spectrum. High-resolution mass spectrometry (HRMS), such as on a TOF or Orbitrap instrument, is highly recommended as it provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.[13]

The MS/MS spectrum reveals the structure of the molecule. Key fragmentation pathways to look for include:

  • Loss of Water: A peak corresponding to [M+H - 18]⁺ is a strong indication of a hydroxyl group.

  • Azetidine Ring Opening: Cleavage of the strained four-membered ring can lead to several characteristic fragment ions.

  • Loss of the Difluorophenyl Group: Fragmentation can result in the loss of the difluorophenyl moiety or parts of it.

Data Summary: Common Mass Spectrometry Fragments
DescriptionProposed FragmentCausality
Protonated Molecule [M+H]⁺Soft ionization of the basic nitrogen atom.
Loss of Water [M+H - H₂O]⁺Elimination from the alcohol functional group.
Ring Cleavage Product VariesFragmentation driven by the release of strain in the four-membered ring.[1]
Difluorobenzene Ion [C₆H₄F₂]⁺ or related ionsCleavage of the bond connecting the phenyl ring to the azetidine core.

Method Validation Considerations

For applications in regulated environments, such as pharmaceutical development, all analytical methods must be validated to ensure they are fit for purpose.[17][18] Validation demonstrates that the method is reliable, reproducible, and accurate for its intended use.[19][20] Key validation parameters according to ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Linearity & Range: The ability to elicit results that are directly proportional to the concentration of the analyte.[19]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[19]

Conclusion

The structural elucidation of difluorophenyl azetidinols requires a synergistic application of NMR spectroscopy and mass spectrometry. NMR provides the definitive structural and stereochemical information, leveraging the unique properties of the ¹⁹F nucleus as a sensitive and informative probe. Mass spectrometry confirms the molecular formula and provides vital connectivity information through predictable fragmentation pathways. By following the detailed protocols and understanding the principles behind the experimental choices and data interpretation outlined in this guide, researchers can confidently and accurately characterize these important pharmaceutical building blocks.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Benchchem.
  • Unlocking the Potential of Fluorine: An In-depth Guide to the ¹⁹F NMR Chemical Shift Range. Benchchem.
  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Longdom.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Validation of Analytical Methods for Pharmaceutical Analysis. Pharmaerudition.
  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC.
  • Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Advion, Inc.
  • Fluorine NMR. University of California, Santa Barbara.
  • Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ResearchGate.
  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem.
  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications.
  • Electrospray and APCI Mass Analysis. AxisPharm.
  • Comparison of Electrospray and Impactor Ionization for Pharmaceutical Compounds. Waters Corporation.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.
  • Validation of Analytical Methods. IntechOpen.
  • 19Flourine NMR. Prof Conor Long.
  • 19F NMR Reference Standards. University of Wisconsin-Madison.
  • 19F Coupling Constants Table. Organofluorine / Alfa Chemistry.
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  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
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  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
  • Carbon-fluorine coupling constants, n J CF. ResearchGate.

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Application

Application Notes and Protocols for the In Vitro Characterization of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol

Introduction 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is a novel small molecule with a distinct chemical scaffold that suggests potential therapeutic applications. The azetidine ring is a structural motif present in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is a novel small molecule with a distinct chemical scaffold that suggests potential therapeutic applications. The azetidine ring is a structural motif present in a variety of biologically active compounds, including those with antibacterial, antiviral, and kinase inhibitory properties.[1][2][3][4] The initial stages of characterizing a new chemical entity like this are crucial for elucidating its mechanism of action and therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing in vitro assays to identify the biological target(s) of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol and to characterize its pharmacological profile.

The following protocols are designed to be robust and reproducible, providing a clear pathway from initial hypothesis-generating screening to more defined target validation and mechanistic studies.[5][6] We will first explore broad phenotypic and target-based screening to identify potential areas of biological activity. Subsequently, we will delve into a hypothetical scenario where a protein kinase is identified as a primary target, detailing the necessary biochemical and cell-based assays to validate this finding and understand the compound's mechanism of inhibition.

Part 1: Initial Target Discovery and Hypothesis Generation

Given that the specific biological target of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is not yet established, a logical first step is to perform broad screening assays to generate hypotheses about its potential mechanism of action.[7] This can be achieved through a combination of phenotypic screening and target-based panel screening.

Phenotypic Screening: Multi-Panel Cancer Cell Line Proliferation Assay

A powerful initial approach is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines. This can reveal potential anti-proliferative activity and may suggest a particular cancer type that is more sensitive to the compound, providing clues to its underlying mechanism.

Protocol: Cell Viability Assay using a Resazurin-Based Reagent

  • Cell Culture:

    • Maintain a panel of human cancer cell lines (e.g., A549 lung carcinoma, Caco-2 colorectal adenocarcinoma, MCF-7 breast cancer) in their recommended culture media and conditions.

    • Ensure cells are in the logarithmic growth phase before seeding.

  • Assay Plate Preparation:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well clear-bottom black plates at a pre-determined optimal density for each cell line.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol in DMSO.

    • Perform a serial dilution of the compound stock to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Add the diluted compound or vehicle control (DMSO) to the appropriate wells of the cell plates. Include wells with cells only (no treatment) and wells with media only (background).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Prepare the resazurin-based viability reagent according to the manufacturer's instructions.

    • Add the reagent to each well and incubate for 2-4 hours.

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized fluorescence against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Values

Cell LineTissue of OriginHypothetical IC50 (µM)
A549Lung Carcinoma5.2
Caco-2Colorectal Adenocarcinoma> 100
MCF-7Breast Cancer8.7
HCT116Colon Cancer3.1
K562Leukemia1.5
Target-Based Screening: Broad Kinase Panel

The structural features of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol are reminiscent of scaffolds found in known kinase inhibitors.[8] Therefore, screening the compound against a large panel of purified protein kinases is a rational approach to identify potential direct targets.

Protocol: Kinase Panel Screening (Biochemical Assay)

This is typically performed as a service by specialized contract research organizations (CROs). The general principle involves measuring the ability of the compound to inhibit the activity of a large number of kinases in a cell-free system.

  • Assay Principle: A common format is a radiometric assay where the transfer of a radiolabeled phosphate from ATP to a substrate is measured, or a fluorescence-based assay such as TR-FRET.

  • Compound Submission: Provide a stock solution of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol at a specified concentration (e.g., 10 mM in DMSO).

  • Screening: The CRO will perform the screening at one or two fixed concentrations of the compound (e.g., 1 µM and 10 µM) against their kinase panel.

  • Data Reporting: The results are typically reported as the percent inhibition of each kinase at the tested concentrations.

Data Presentation: Hypothetical Kinase Panel "Hits"

Kinase TargetPercent Inhibition at 1 µMPercent Inhibition at 10 µM
Kinase X85%98%
Kinase Y45%75%
Kinase Z15%30%

Based on these hypothetical results, "Kinase X" would be identified as a primary candidate for further investigation due to the high level of inhibition at a low micromolar concentration.

Part 2: Target Validation and Mechanistic Elucidation (Hypothetical Scenario: Target is Kinase X)

Following the initial screening, the next critical phase is to validate the identified "hit" and to understand how the compound interacts with its target. For this guide, we will proceed with the hypothetical scenario that "Kinase X" is the primary target of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol.

Biochemical Characterization of Kinase X Inhibition

Protocol: IC50 Determination for Kinase X (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for measuring kinase activity in a high-throughput format.[9]

  • Reagents:

    • Recombinant Kinase X enzyme

    • Biotinylated substrate peptide for Kinase X

    • ATP

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-Allophycocyanin (SA-APC)

    • Assay buffer

  • Assay Procedure:

    • Prepare a serial dilution of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol.

    • In a 384-well plate, add the compound dilutions, Kinase X, and the biotinylated substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled antibody and SA-APC).

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the ratio against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol: Mechanism of Inhibition (MOI) Studies

To understand how the compound inhibits Kinase X, kinetic studies are performed by varying the concentration of ATP.

  • Assay Setup: Perform the kinase activity assay as described above, but with multiple concentrations of ATP around the known Km value for Kinase X.

  • Data Acquisition: For each ATP concentration, generate a full dose-response curve for 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol.

  • Data Analysis: Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot. An ATP-competitive inhibitor will show an increase in the apparent Km of ATP with no change in Vmax.

Data Presentation: Hypothetical Biochemical Data for Kinase X

ParameterValue
IC50150 nM
Mechanism of InhibitionATP-competitive
Ki75 nM
Cellular Target Engagement and Functional Assays

It is essential to confirm that the compound can engage its target within a cellular environment and affect its downstream signaling pathways.[10][11]

Protocol: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement assay measures the binding of a compound to a target protein in living cells.[10]

  • Cell Line Preparation:

    • Create a stable cell line that expresses a NanoLuc® luciferase-Kinase X fusion protein.

    • Culture these cells in the appropriate medium.

  • Assay Procedure:

    • Harvest and resuspend the cells.

    • Add the NanoBRET™ tracer, which is a fluorescently labeled ligand that binds to Kinase X.

    • Add a serial dilution of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol.

    • Dispense the cell suspension into a 96-well white plate.

    • Add the NanoLuc® substrate.

    • Read the plate on a luminometer capable of measuring filtered luminescence to detect both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio.

    • A decrease in the ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the compound.

    • Determine the IC50 for target engagement.

Protocol: Downstream Signaling (Western Blot for Phospho-Substrate)

This assay determines if the compound inhibits the phosphorylation of a known downstream substrate of Kinase X in cells.

  • Cell Treatment:

    • Plate cells that endogenously express Kinase X and its substrate.

    • Treat the cells with various concentrations of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol for a specified time.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the Kinase X substrate.

    • Also, probe a separate blot with an antibody for the total amount of the substrate to ensure equal loading.

    • Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-substrate signal to the total substrate signal.

    • Plot the normalized signal against the compound concentration to observe the dose-dependent inhibition of downstream signaling.

Data Presentation: Hypothetical Cellular Assay Data

AssayParameterValue
NanoBRET™ Target EngagementIC50500 nM
Phospho-Substrate Western BlotIC50750 nM

Part 3: Assay Validation and Workflow Visualization

The reliability of in vitro assay data is paramount for making informed decisions in a drug discovery project.[12][13] Therefore, proper assay validation is essential.

Key Assay Validation Parameters

For each developed assay, the following parameters should be assessed to ensure robustness and reproducibility:[14][15]

  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.

  • Coefficient of Variation (%CV): A measure of the variability of the data. Typically, a %CV of less than 15% is desirable.

  • Reproducibility: The assay should yield consistent results across different days, operators, and reagent batches.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Target Identification cluster_1 Target Validation Phenotypic Screen Phenotypic Screen Hypothesis Generation Hypothesis Generation Phenotypic Screen->Hypothesis Generation Anti-proliferative? Kinase Panel Screen Kinase Panel Screen Kinase Panel Screen->Hypothesis Generation Kinase Hit? Biochemical IC50 Biochemical IC50 MOI Studies MOI Studies Biochemical IC50->MOI Studies Cellular Target Engagement Cellular Target Engagement Biochemical IC50->Cellular Target Engagement Downstream Signaling Assay Downstream Signaling Assay Cellular Target Engagement->Downstream Signaling Assay Hypothesis Generation->Biochemical IC50 Select Kinase X

Caption: Overall workflow from initial screening to target validation.

Hypothetical Kinase X Signaling Pathway

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Activates Substrate Substrate Kinase X->Substrate Phosphorylates Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Cell Proliferation Cell Proliferation Phospho-Substrate->Cell Proliferation Promotes Inhibitor 3-(2,6-Difluoro-4-methylphenyl) azetidin-3-ol Inhibitor->Kinase X

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Method

Advanced Application Notes and Protocols: 3-Aryl-Azetidin-3-ols as Privileged Scaffolds in Medicinal Chemistry

Executive Summary The transition from flat, sp²-hybridized aromatic systems to sp³-rich three-dimensional frameworks is a cornerstone of modern drug discovery. Among small aliphatic rings, the azetidine scaffold has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic systems to sp³-rich three-dimensional frameworks is a cornerstone of modern drug discovery. Among small aliphatic rings, the azetidine scaffold has emerged as a highly versatile bioisostere for larger saturated heterocycles (like piperidine and pyrrolidine) and planar phenyl rings [1]. Specifically, 3-aryl-azetidin-3-ols offer a unique combination of conformational rigidity, defined exit vectors, and tunable physicochemical properties. This application note details the structural rationale, signaling context, and validated synthetic protocols for incorporating 3-aryl-azetidin-3-ols into medicinal chemistry pipelines.

Physicochemical & Structural Rationale

As a Senior Application Scientist, I frequently observe that lead optimization fails due to poor metabolic stability or suboptimal lipophilicity (LogP). Substituting a piperidine or a benzenoid ring with a 3-aryl-azetidin-3-ol scaffold directly addresses these liabilities.

The four-membered azetidine ring possesses significant ring strain (~25.2 kcal/mol) and a non-planar "puckered" conformation [1]. The introduction of an aryl group and a hydroxyl group at the 3-position creates a dense array of pharmacophoric features:

  • Reduced Lipophilicity & Basicity: The electron-withdrawing nature of the strained ring and the adjacent hydroxyl group lowers the pKa of the azetidine nitrogen compared to piperidine, improving oral bioavailability and reducing hERG toxicity risks.

  • Vectorial Precision: The 3-substituted azetidine projects the aryl and hydroxyl groups at distinct angles, enabling highly specific interactions within tight binding pockets, such as the hinge region of kinases or the SH2 domain of STAT3 [2].

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles
PropertyAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Calculated Ring Strain ~25.2 kcal/mol~6.5 kcal/mol~0.0 kcal/mol
Base pKa (Unsubstituted) 11.2911.2711.22
Metabolic Stability High (Resistant to oxidation)ModerateLow (Prone to α-oxidation)
Exit Vector Angle (C2-C4) ~135°~105°~109°

Mechanistic Workflow & Target Interaction

3-Aryl-azetidin-3-ols are frequently deployed as core scaffolds in targeted therapeutics. For instance, in kinase inhibitors, the azetidine nitrogen often acts as a solvent-exposed salt-bridge former, while the 3-hydroxyl group engages in critical hydrogen bonding with the kinase hinge region. The 3-aryl group is perfectly positioned to occupy the adjacent hydrophobic pocket [2].

Pharmacophore A 3-Aryl-Azetidin-3-ol Core Scaffold B 3-Aryl Group A->B projects C 3-Hydroxyl (-OH) A->C projects D Azetidine Nitrogen A->D projects E Hydrophobic Pocket (Target Enzyme) B->E π-π / Hydrophobic F Hinge Region (H-Bond Donor/Acceptor) C->F H-Bonding G Solvent Interface / Salt Bridge D->G Ionic Interaction

Figure 1: Pharmacophoric mapping of the 3-aryl-azetidin-3-ol scaffold in target binding.

Synthetic Methodologies & Protocols

The synthesis and derivatization of highly strained 4-membered rings require precise control over reaction conditions to prevent ring-opening or polymerization. Below are two self-validating protocols for the generation and downstream functionalization of 3-aryl-azetidin-3-ols.

Protocol 1: Synthesis of N-Boc-3-Aryl-Azetidin-3-ol via Grignard Addition

Causality & Expert Insight: The starting material, azetidin-3-one, is highly reactive and prone to enolization or decomposition. N-protection (e.g., Boc or Cbz) is mandatory to prevent the free amine from quenching the organometallic reagent. The reaction must be strictly maintained at -78 °C; elevated temperatures lead to competitive enolization (yielding unreacted starting material upon workup) or ring-opening side reactions [3].

Materials:

  • N-Boc-azetidin-3-one (1.0 equiv, 10 mmol)

  • Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add N-Boc-azetidin-3-one (1.71 g, 10 mmol) and dissolve in 30 mL of anhydrous THF.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Add the Arylmagnesium bromide solution (12 mL, 12 mmol) dropwise via a syringe pump over 20 minutes. Critical Step: Rapid addition will cause a localized temperature spike, leading to ring-opening.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Quench the reaction at -78 °C by slowly adding 10 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure N-Boc-3-aryl-azetidin-3-ol.

Table 2: Optimization of Grignard Addition Conditions
Reagent EquivalentsTemperature (°C)Addition RateYield (%)Major Byproduct
1.0 equiv0 °CBolus15%Ring-opened aliphatic ketone
1.2 equiv-78 °CBolus45%Enolization recovery (SM)
1.2 equiv -78 °C Dropwise (20 min) 88% None (Optimal)
Protocol 2: Iron-Catalyzed Thiol Alkylation of 3-Aryl-Azetidin-3-ols

Causality & Expert Insight: Derivatizing the tertiary alcohol of the azetidin-3-ol is notoriously difficult due to steric hindrance and strain. However, treatment with a mild Lewis acid (FeCl₃) facilitates the departure of the hydroxyl group (as water), generating an azetidinyl carbocation. This intermediate is stabilized by the electron-donating properties of the adjacent 3-aryl group. A thiol nucleophile can then attack this carbocation to form 3-aryl-3-sulfanyl azetidines—a novel chemical space for drug design [4].

Materials:

  • N-Cbz-3-aryl-azetidin-3-ol (1.0 equiv, 1.0 mmol)

  • Alkyl or Aryl Thiol (e.g., Benzyl mercaptan, 2.0 equiv)

  • FeCl₃ (10 mol%)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: In a 20 mL reaction vial, dissolve N-Cbz-3-aryl-azetidin-3-ol (1.0 mmol) in 5 mL of anhydrous DCM.

  • Nucleophile Addition: Add the thiol (2.0 mmol) to the solution at room temperature.

  • Catalysis: Add anhydrous FeCl₃ (16.2 mg, 0.1 mmol) in one portion. The solution may darken, indicating the formation of the iron-substrate complex.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The mild conditions prevent the degradation of the strained ring while allowing the stabilized carbocation to react.

  • Workup: Dilute the mixture with 10 mL DCM and wash with saturated aqueous NaHCO₃ (10 mL) to quench the Lewis acid. Extract, dry over MgSO₄, and concentrate.

  • Isolation: Purify the crude mixture via silica gel chromatography to isolate the 3-aryl-3-sulfanyl azetidine in excellent yield (>85%).

SyntheticWorkflow N1 N-Protected Azetidin-3-one (Starting Material) N3 Nucleophilic Addition (-78°C, Strict Temp Control) N1->N3 N2 Aryl Grignard Reagent (Ar-MgBr) N2->N3 N4 3-Aryl-Azetidin-3-ol (Key Scaffold) N3->N4 >85% Yield N5 FeCl3 Catalyzed Activation (Carbocation Formation) N4->N5 Lewis Acid N7 3-Aryl-3-Sulfanyl Azetidine (Functionalized Lead) N5->N7 Alkylation N6 Thiol Nucleophile (R-SH) N6->N5

Figure 2: Synthetic workflow for 3-aryl-azetidin-3-ol generation and subsequent thiol alkylation.

Conclusion

The 3-aryl-azetidin-3-ol scaffold represents a paradigm shift in medicinal chemistry, allowing researchers to escape "flatland" while meticulously tuning physicochemical properties. By adhering to the strict thermodynamic controls outlined in these protocols, drug development professionals can reliably synthesize and derivatize these strained systems, unlocking new intellectual property and therapeutic potential.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm (NCBI/PMC). Available at:[Link]

  • Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters (PubMed). Available at:[Link]

  • Iron Catalysed Cross-Couplings of Azetidines - Application to the Formal Synthesis of a Pharmacologically Active Molecule. Chemical Communications (Royal Society of Chemistry). Available at:[Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Method

Application Note: Scalable Synthesis and Process Optimization of Azetidin-3-ol Hydrochloride

Executive Summary & Mechanistic Rationale Azetidin-3-ol is a highly valuable four-membered heterocyclic building block utilized in the synthesis of numerous active pharmaceutical ingredients (APIs), including carbapenem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Azetidin-3-ol is a highly valuable four-membered heterocyclic building block utilized in the synthesis of numerous active pharmaceutical ingredients (APIs), including carbapenem antibiotics and Janus kinase (JAK) inhibitors such as baricitinib[1]. Historically, large-scale synthesis relied on the condensation of epichlorohydrin with benzhydrylamine[2]. However, this route presents significant scale-up bottlenecks: benzhydrylamine is expensive, possesses poor atom economy, and its deprotection yields diphenylmethane—a high-boiling byproduct that requires highly energy-intensive, high-vacuum distillation to remove[3].

To resolve these industrial limitations, modern scale-up protocols utilize benzylamine as the primary nitrogen source[3]. The 1-benzylazetidin-3-ol route reduces raw material costs by over 75%[3]. Crucially, the hydrogenolysis of the benzyl protecting group generates toluene as a byproduct, which is easily stripped from the reaction mixture via standard distillation or filtration, streamlining downstream processing[3].

Process Chemistry & Route Selection

The optimized synthesis is a self-validating, two-stage process designed to minimize impurity formation and avoid chromatographic purification:

  • Stage 1: N-Alkylation and Cyclization. Epichlorohydrin is reacted with benzylamine in an aqueous medium. The causality of maintaining a strict 0–5 °C temperature profile is paramount: the initial ring-opening is highly exothermic. Strict thermal control suppresses the secondary nucleophilic attack of the newly formed amine on a second epichlorohydrin molecule, thereby preventing the formation of the yield-limiting bis-impurity (di(3-chloro-2-hydroxypropyl)benzylamine)[3].

  • Stage 2: Intrinsic Purification via Salt Formation & Hydrogenolysis. Rather than hydrogenating the free base directly, 1-benzylazetidin-3-ol is first converted to its hydrochloride salt in dichloromethane (DCM)[3]. This acts as a self-validating purification step: the target HCl salt precipitates cleanly, leaving organic-soluble impurities in the mother liquor[3]. Furthermore, hydrogenating the protonated amine prevents the free nitrogen lone pair from poisoning the palladium catalyst during the final deprotection step[2].

Workflow Visualization

G N1 Benzylamine + Epichlorohydrin N2 Ring Opening (0-5 °C) Chlorohydrin Intermediate N1->N2 Aqueous Media Exothermic Control N3 Intramolecular Cyclization (Reflux / Base) N2->N3 Heat N4 1-Benzylazetidin-3-ol (Isolated Intermediate) N3->N4 Filtration & Wash N5 HCl Gas / DCM Salt Precipitation N4->N5 Intrinsic Purification N6 Hydrogenolysis (Pd/C, H2, 50 psi) N5->N6 EtOH/H2O N7 Azetidin-3-ol Hydrochloride (Final Product) N6->N7 Toluene Byproduct Removal

Fig 1: Process workflow for the large-scale synthesis of azetidin-3-ol hydrochloride.

Quantitative Process Parameters

Process StageKey ReagentsStoichiometry (Eq)Temp (°C)Time (h)Target Yield (%)Purity (HPLC Area %)
Ring Opening Benzylamine, Epichlorohydrin1.0 : 1.150–510–12N/A (Intermediate)> 95.0
Salt Formation 1-Benzylazetidin-3-ol, HCl gas1.0 : Excess< 300.595.0> 99.0
Hydrogenolysis HCl Salt, 5% Pd/C, H₂ (50 psi)1.0 : 0.04 (w/w)252490.0 (Over 2 steps)> 99.3

Detailed Experimental Protocol

The following methodology is adapted from validated multikilogram-scale industrial processes[3].

Phase 1: Synthesis of 1-Benzylazetidin-3-ol
  • Reactor Preparation: Purge a 250-L glass-lined reactor with nitrogen. Charge the reactor with demineralized water (150 L) and benzylamine (10 kg, 93.33 mol)[3].

  • Controlled Addition: Initiate stirring and cool the batch to 0–5 °C. Add epichlorohydrin (10 kg, 108.08 mol) dropwise over a period of 1 hour. Critical Step: The batch temperature must not exceed 5 °C to prevent thermal runaway and the formation of the bis-alkylated impurity[3].

  • Agitation & Cyclization: Agitate the mixture for an additional 10–12 hours while strictly maintaining the 0–5 °C temperature[3].

  • Isolation: Once HPLC indicates < 2.0 area % of benzylamine remaining, filter the precipitated white solids. Wash the wet cake sequentially with demineralized water (25 L) and n-heptane (50 L) to remove unreacted epichlorohydrin and non-polar byproducts[3].

Phase 2: Hydrochloride Salt Formation (Intrinsic Purification)
  • Dissolution: In a clean 250-L glass-lined reactor, charge dichloromethane (100 L) and the isolated 1-benzylazetidin-3-ol (10 kg, 61.3 mol)[3].

  • Precipitation: Under continuous stirring, purge anhydrous HCl gas into the solution over a period of 30 minutes. The hydrochloride salt will begin to precipitate out of the organic matrix[3].

  • Filtration: Filter the precipitated solids and wash the wet cake with an excess of dichloromethane. This step inherently purges organic-soluble impurities into the mother liquor[3].

  • Drying: Dry the wet solid under vacuum at < 45 °C to yield approximately 11.4 kg of 1-benzylazetidin-3-ol hydrochloride[3].

Phase 3: Catalytic Hydrogenolysis to Azetidin-3-ol Hydrochloride
  • Hydrogenation Setup: In a 200-L Parr hydrogenation reactor, dilute the hydrochloride salt (11.4 kg) with ethanol (90 L) and water (10 L)[3].

  • Catalyst Charging: Carefully charge 5% Pd/C (0.5 kg) into the reactor under an inert atmosphere[3].

  • Deprotection: Pressurize the reactor with H₂ gas to 50 psi and stir at room temperature (25 °C) for 24 hours[3].

  • Product Isolation: Upon completion, filter off the Pd/C catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to an oily solid. Slurry the crude product in ethyl acetate (25 L) overnight to induce crystallization. Filter to obtain the final azetidin-3-ol hydrochloride as a white crystalline solid (Approx. 6.07 kg; 90% yield over two steps)[3].

Analytical Validation & Quality Control

To ensure the integrity of the final API building block, the product must meet the following analytical specifications:

  • HPLC Purity: ≥ 99.3 area % (Any single maximum impurity must be < 0.5%)[2],[3].

  • Melting Point: 86–88 °C[2],[3].

  • NMR Verification: ¹H NMR (DMSO-d₆): δ 3.7 (m, 2H), 4.0 (m, 2H), 4.5 (m, 1H), 6.2 (br s, 1H, D₂O exchangeable), 9.1 (br s, 2H, D₂O exchangeable)[2],[3].

  • Mass Spectrometry: ESI-MS: m/z 74.1 [M⁺ + 1][2],[3].

References[2] Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates

Source: acs.org URL: [Link][3] Title: Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine Source: acs.org URL: [Link][1] Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib Source: nih.gov URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the Grignard synthesis of tertiary azetidinols

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly strained four-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly strained four-membered nitrogen heterocycles.

The Grignard addition to azetidin-3-ones to form tertiary azetidin-3-ols is notoriously problematic. The inherent ring strain of the azetidinone core, combined with the high basicity of organomagnesium reagents, often leads to frustratingly low yields, recovered starting materials, or complete decomposition.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these failures and provide field-proven, self-validating protocols to optimize your yields.

🔬 Troubleshooting FAQs: Grignard Additions to Azetidin-3-ones

Q1: I am recovering mostly unreacted N-Boc-azetidin-3-one or aldol condensation products instead of my tertiary alcohol. What is happening? The Causality: You are fighting a kinetic battle between nucleophilic addition and enolization. Grignard reagents (RMgX) are strong bases. Because the highly strained four-membered ring makes the carbonyl carbon sterically hindered and electronically less accessible, the Grignard reagent acts as a base instead of a nucleophile. It deprotonates the α -position of the azetidin-3-one, forming a magnesium enolate. Upon aqueous workup, this enolate simply protonates back to your starting material or reacts with un-enolized ketone to form aldol byproducts [1]. The Solution: Implement the Imamoto Reaction by using Cerium(III) chloride ( CeCl3​ ). Cerium is highly oxophilic; it coordinates strongly to the carbonyl oxygen, drastically increasing its electrophilicity. Simultaneously, transmetalating your Grignard with CeCl3​ generates an organocerium species ( RCeCl2​ ) that is vastly less basic than the parent Grignard. This dual-action mechanism completely suppresses enolization and forces nucleophilic addition [1].

Q2: My Grignard reagent is bulky (e.g., isopropyl or ortho-substituted aryl), and the reaction stalls completely. How can I force the addition? The Causality: In ethereal solvents, conventional Grignard reagents exist as complex, polymeric aggregates (governed by the Schlenk equilibrium). These aggregates are sterically massive and kinetically sluggish, making it nearly impossible for them to attack the hindered trajectory of an azetidin-3-one. The Solution: Utilize a Turbo Grignard reagent (e.g., iPrMgCl⋅LiCl ) or add anhydrous Lithium Chloride ( LiCl ) to your existing Grignard [2]. The addition of stoichiometric LiCl breaks up these polymeric aggregates by forming a highly reactive, monomeric magnesiate complex (e.g., [RMgCl2​]−Li+ ). This "Turbo" species is significantly more nucleophilic and compact, allowing it to penetrate the steric shield of the azetidinone ring.

Q3: I see complete consumption of the ketone by TLC, but my isolated yield is low and the NMR shows ring-opened or decomposed products. How do I prevent this? The Causality: The intermediate tertiary alkoxide formed after addition is highly strained. If the reaction is allowed to warm up too quickly, or if the N-protecting group is too small (allowing the magnesium to coordinate with the ring nitrogen), the strain is relieved via spontaneous C–N bond cleavage and ring opening [3]. The Solution: Temperature control and steric shielding are critical. Maintain strict cryogenic temperatures ( −78∘C ) throughout the addition and initial quenching phases. Furthermore, utilize bulky N-protecting groups such as N-Benzhydryl or N-Boc. These groups sterically occlude the nitrogen lone pair, preventing detrimental metal coordination that leads to ring fragmentation [3].

📊 Quantitative Data: Yield Comparison by Methodology

The following table summarizes the expected outcomes when reacting a standard N-Boc-azetidin-3-one with a moderately hindered alkyl Grignard reagent under various conditions.

Reaction ConditionActive ReagentPrimary Failure ModeTypical Isolated Yield
Standard Grignard RMgX Enolization / SM Recovery10% – 25%
Turbo Grignard RMgCl⋅LiCl Ring Opening (if warmed)45% – 65%
Organocerium (Imamoto) RCeCl2​ None (Highly Optimized)80% – 95%

⚙️ Mechanistic & Workflow Visualizations

Mechanism A N-Protected Azetidin-3-one (High Ring Strain) B Magnesium Enolate (Deprotonation) A->B Standard RMgX (Highly Basic) D Organocerium Intermediate [R-CeCl2] A->D RMgX + CeCl3 (Oxophilic) C Recovered SM or Aldol Byproducts B->C Aqueous Workup E Tertiary Azetidin-3-ol (High Yield) D->E Nucleophilic Addition (Low Basicity)

Mechanistic divergence: Basic Grignard enolization vs. Organocerium nucleophilic addition.

Workflow S1 1. Weigh CeCl3·7H2O (Rapidly to avoid moisture) S2 2. Heat at 140°C under high vacuum (2 hours) S1->S2 S3 3. Cool to RT & flush with Argon S2->S3 S4 4. Suspend in dry THF & stir overnight S3->S4 S5 5. Cool to -78°C & dropwise add RMgX S4->S5 S6 6. Add Azetidin-3-one & monitor via TLC S5->S6

Step-by-step workflow for the rigorous drying and preparation of the organocerium reagent.

🧪 Experimental Protocol: The Self-Validating Organocerium Addition

The success of the Imamoto reaction relies entirely on the absolute dryness of the CeCl3​ . This protocol is a self-validating system : if your cerium is not perfectly dry, the addition of the Grignard reagent in Step 5 will immediately cause bubbling (quenching of the Grignard by residual water), and the characteristic yellow/orange suspension of the organocerium species will fail to form.

Step 1: Drying the Cerium(III) Chloride

  • Rapidly weigh 1.5 equivalents of CeCl3​⋅7H2​O into a Schlenk flask containing a magnetic stir bar.

  • Immerse the flask in an oil bath and apply high vacuum ( <0.1 Torr ).

  • Gradually heat the bath to 140∘C over 1 hour. Caution: Heating too rapidly will cause the hydrate to melt in its own water of crystallization, forming an intractable, unreactive block.

  • Maintain at 140∘C under high vacuum for an additional 2 hours.

  • Remove the oil bath, allow the flask to cool to room temperature, and backfill with dry Argon.

Step 2: Formation of the Active Complex 6. Add anhydrous THF ( 5 mL/mmol ) to the dry, white CeCl3​ powder. 7. Stir vigorously overnight at room temperature. The powder will break up into a fine, milky-white suspension. This step is critical to form the active CeCl3​(THF)n​ complex.

Step 3: Transmetalation and Addition 8. Cool the suspension to −78∘C using a dry ice/acetone bath. 9. Dropwise, add 1.4 equivalents of your Grignard reagent ( RMgX ). Stir at −78∘C for 1.5 to 2 hours. The suspension will typically turn yellow or pale orange. 10. Dissolve 1.0 equivalent of N-Boc-azetidin-3-one in a minimal amount of anhydrous THF and add it dropwise down the side of the flask to pre-cool the solution before it hits the reaction mixture. 11. Stir for 2 hours at −78∘C . 12. Quench the reaction while still cold by adding 10% aqueous acetic acid or saturated NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate for purification.

📚 References

  • Highly Selective Synthesis of α-Aminoamide Utilizing an Umpolung Reaction (Discusses organocerium additions and Imamoto principles). Organic Letters - ACS Publications. URL:[Link]

  • Synthesis of Novel Angular Spirocyclic Azetidines (Highlights the synthesis and stability of highly strained azetidin-3-one derivatives). Organic Letters - ACS Publications. URL:[Link]

Optimization

Technical Support Center: Troubleshooting the Purification of Polar Azetidine Compounds

Welcome to the technical support center dedicated to the unique challenges of purifying polar azetidine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the unique challenges of purifying polar azetidine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating these valuable, yet often problematic, molecules. Polar azetidines, with their basic nitrogen within a strained four-membered ring, exhibit unique behaviors that can frustrate standard purification protocols. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. Each entry details the likely root cause and provides a step-by-step protocol for resolution.

Issue 1: My azetidine compound streaks badly or remains at the baseline (Rf = 0) on a standard silica gel TLC plate, even with highly polar eluents like 10-20% Methanol in DCM.

Q: Why is my polar azetidine not moving on the silica plate, and what can I do to achieve good separation?

A: This is the most common issue when purifying basic amines on standard silica gel.

  • Causality (The "Why"): Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen of your azetidine compound undergoes a strong acid-base interaction with these silanol groups. This interaction is often stronger than the eluting power of the mobile phase, causing the compound to remain irreversibly adsorbed to the stationary phase, resulting in streaking or immobility at the origin.[1][2][3]

  • Solution Workflow:

    • Introduce a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase. This base will "cap" the acidic silanol sites, preventing your azetidine from interacting strongly with them.[3][4]

      • Protocol: Prepare a stock solution of your highly polar mobile phase (e.g., 90:10 DCM:MeOH) and add 0.5-2% triethylamine (TEA) or 1-2% of a 7N solution of ammonia in methanol. Rerun the TLC with this modified eluent. You should observe a significant increase in Rf and a dramatic improvement in spot shape.[5]

    • Use an Alternative Stationary Phase: If basic modifiers do not provide the desired separation from impurities, consider a different stationary phase.

      • Amine-functionalized Silica: These columns have a basic surface, which repels basic compounds and eliminates the need for mobile phase additives, often resulting in excellent peak shapes.[3][6]

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds as it is less acidic.[2][7]

Diagram: Mechanism of Peak Tailing and Mitigation

This diagram illustrates how a basic modifier like Triethylamine (TEA) prevents the polar azetidine from strongly interacting with acidic silanol groups on the silica surface, thereby improving peak shape.

G cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (e.g., TEA) Silica Silica Surface (Acidic Si-OH) Interaction1 Strong Acid-Base Interaction Azetidine1 Polar Azetidine (Basic) Azetidine1->Silica Adsorption Result1 Result: Streaking / Tailing Silica_Mod Silica Surface (Si-O⁻ ... H-NEt₃⁺) Result2 Result: Sharp Peak / Good Elution TEA Triethylamine (TEA) TEA->Silica_Mod Neutralizes Acidic Sites Azetidine2 Polar Azetidine (Basic) Azetidine2->Silica_Mod Weak Interaction (Elutes Normally) start cluster_0 cluster_0 cluster_1 cluster_1

Caption: Mitigation of peak tailing on silica gel using a basic modifier.

Issue 2: My polar azetidine elutes in the void volume of my C18 Reverse-Phase (RP) column.

Q: How can I retain a very polar, water-soluble azetidine on a reverse-phase column?

A: This is a classic problem for polar analytes in RP-HPLC, where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. [8][9]

  • Causality (The "Why"): Your polar azetidine is highly soluble in the polar mobile phase (e.g., water/acetonitrile) and has very little affinity for the hydrophobic C18 stationary phase.[8][9] Consequently, it travels with the solvent front and is not retained, making separation impossible.

  • Solution Workflow:

    • Switch to a Polar-Compatible RP Column: Standard C18 columns are not ideal.

      • Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain.[7] This allows a water-rich layer to form on the stationary phase surface, which facilitates the retention of polar analytes through partitioning mechanisms.[7]

      • Polar-Endcapped Columns: These columns have residual silanols capped with polar groups, which can also improve retention and peak shape for polar bases.[7]

    • Adjust Mobile Phase pH: For basic azetidines, increasing the pH of the mobile phase (e.g., to pH 8-10) will neutralize the amine, making it less polar and more hydrophobic. This significantly increases its retention on an RP column.[6]

      • Protocol: Use a high-pH stable column (many modern columns are). Prepare your aqueous mobile phase with a buffer such as ammonium bicarbonate or use a dilute solution of ammonium hydroxide to adjust the pH. Start with a high aqueous percentage (e.g., 95% buffered water, 5% acetonitrile) and gradually increase the organic content to elute your compound.

    • Use Hydrophilic Interaction Liquid Chromatography (HILIC): If RP methods fail, HILIC is the premier technique for this problem.

      • HILIC Principle: HILIC uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile).[7][10][11][12] Water in the mobile phase forms a layer on the stationary phase, and polar analytes partition into this layer, leading to retention. Water acts as the strong, eluting solvent.[12][13]

HILIC Experimental Protocol (Example)
StepParameterDescription
1. Column Silica, Amide, or Zwitterionic HILIC Column (e.g., 5 µm, 4.6 x 150 mm)Select a polar stationary phase. Silica is a good starting point.[10]
2. Mobile Phase A AcetonitrileThe weak, organic solvent.
3. Mobile Phase B 10 mM Ammonium Formate in Water, pH 3.5The strong, aqueous solvent. Buffers are crucial for reproducibility.[8]
4. Equilibration 10-15 column volumes with initial conditions (e.g., 95% A, 5% B)HILIC requires longer equilibration times than RP to establish the aqueous layer.[8]
5. Sample Diluent 90:10 Acetonitrile:WaterThe sample should be dissolved in a solvent similar to or weaker than the initial mobile phase to ensure good peak shape.[8]
6. Gradient 5% B to 50% B over 15 minutesElute by increasing the concentration of the strong, aqueous solvent.
Issue 3: My azetidine compound is decomposing during purification on silica gel.

Q: I am seeing new spots on my TLC plate after spotting the crude mixture, and my recovery from the column is very low. How can I prevent decomposition?

A: The combination of ring strain (~25.4 kcal/mol) and a basic nitrogen makes the azetidine ring susceptible to ring-opening, especially under acidic conditions. [14] The acidic surface of silica gel can catalyze this degradation.[2][4]

  • Causality (The "Why"): Lewis acidic sites on the silica surface can coordinate to the azetidine nitrogen. This coordination enhances the ring strain and makes the ring highly susceptible to nucleophilic attack (e.g., by water or methanol from the eluent), leading to ring-opened byproducts.[14]

  • Solution Workflow:

    • Deactivate the Silica Gel: Before loading your compound, neutralize the acidic sites on the silica.

      • Protocol: Pack your flash column as usual. Flush the column with 2-3 column volumes of your eluent containing 1-2% triethylamine. Then, flush with 2-3 column volumes of the initial eluent without the amine modifier to remove excess base before loading your sample.[4] This leaves a neutralized stationary phase that is much gentler on your compound.

    • Use Reversed-Phase or HILIC Chromatography: As mentioned in Issue 2, these techniques use different stationary phases and mobile phase conditions that are generally less harsh for acid-sensitive compounds.

    • Consider Non-Chromatographic Purification:

      • Acid-Base Extraction: This is a highly effective and scalable method for purifying basic compounds like azetidines from neutral or acidic impurities.[3][15]

        • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid (e.g., 1 M HCl). The protonated azetidine will move to the aqueous layer, leaving neutral impurities behind. Separate the aqueous layer, basify it (e.g., with NaOH or NaHCO₃), and then extract your purified azetidine back into an organic solvent.[3]

      • Crystallization/Salt Formation: If your azetidine is crystalline, it can be purified by recrystallization. Often, forming a salt (e.g., a hydrochloride or tartrate salt) can induce crystallinity and provide an excellent purification method.[16][17]

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique should I try first for a new polar azetidine derivative?

A: Start with a simple scouting workflow to guide your decision.

Diagram: Initial Purification Strategy Workflow

G Start Crude Polar Azetidine TLC_Scout Scout on Silica TLC (e.g., 90:10 DCM:MeOH) Start->TLC_Scout Decision1 Compound Behavior? TLC_Scout->Decision1 TLC_Mod Scout on Silica TLC with 1% TEA in eluent Decision2 Improved Rf & Spot Shape? TLC_Mod->Decision2 Decision1->TLC_Mod Streaking or Rf=0 NP_Flash Pursue Normal Phase Flash (with basic modifier) Decision1->NP_Flash Good Separation (Rf 0.2-0.4) Decision2->NP_Flash Yes Alt_Method Consider Alternative Methods Decision2->Alt_Method No / Decomposition HILIC HILIC is a strong candidate Alt_Method->HILIC RP Reversed-Phase (with pH control) Alt_Method->RP IEX Ion-Exchange Chromatography Alt_Method->IEX SFC Supercritical Fluid Chromatography (SFC) Alt_Method->SFC

Caption: Decision workflow for selecting an initial purification strategy.

Q2: What is Ion-Exchange Chromatography (IEX) and when should I use it for azetidines?

A: Ion-exchange chromatography separates molecules based on their net charge.[18][19] Since azetidines are basic, they can be protonated at low pH to carry a positive charge. Cation-exchange chromatography , which uses a negatively charged stationary phase (e.g., with sulfonic acid groups), is an excellent choice.[20]

  • When to Use: IEX is particularly powerful for separating your target azetidine from neutral impurities or from other basic compounds with different pKa values. It is a high-capacity technique often used in process chemistry.

  • How it Works:

    • Bind: The column is equilibrated at a low pH where your azetidine is positively charged. The sample is loaded, and the cationic azetidine binds to the negatively charged resin.

    • Wash: Neutral impurities are washed away with the equilibration buffer.

    • Elute: The purified azetidine is eluted by either increasing the pH (to neutralize the azetidine, breaking the ionic interaction) or by increasing the salt concentration of the mobile phase (the salt counter-ions compete for binding to the resin, displacing your compound).[20]

Q3: I've heard about Supercritical Fluid Chromatography (SFC) for polar compounds. Is it suitable for azetidines?

A: Yes, SFC is an increasingly popular and highly effective technique for purifying polar and chiral compounds, including azetidines.[21][22]

  • Principle: SFC uses supercritical carbon dioxide (CO₂) as the primary mobile phase, often with a polar organic co-solvent like methanol.[23][24] This mobile phase has low viscosity and high diffusivity, allowing for very fast and efficient separations.[21]

  • Advantages for Polar Azetidines:

    • Speed: Separations are typically 3-5 times faster than with HPLC.

    • Reduced Solvent Usage: Greatly reduces organic solvent consumption, making it a "greener" technique.[21]

    • Excellent for Chiral Separations: SFC is a leading technique for resolving enantiomers.[22]

    • Easy Sample Recovery: The CO₂ evaporates upon depressurization, leaving your compound in a small amount of co-solvent, which simplifies post-purification workup.[24]

  • Considerations: SFC requires specialized equipment. The mobile phase is slightly acidic due to the formation of carbonic acid, so basic additives (e.g., diethylamine) are often used in the co-solvent to ensure good peak shape for basic analytes like azetidines.[25]

Table: Comparison of Primary Purification Techniques for Polar Azetidines
TechniqueStationary PhaseMobile Phase PrincipleKey AdvantageMajor Challenge for Azetidines
Normal-Phase (NP) Polar (Silica, Alumina)Non-polar organic solvent, polarity is increased to elute.Good for separating isomers; widely available.Strong interaction with acidic silica causing streaking and/or decomposition.[2]
Reversed-Phase (RP) Non-polar (C18, C8)Polar (Water/ACN/MeOH), polarity is decreased to elute.Excellent for removing non-polar impurities; robust.Poor retention of very polar azetidines.[8][26]
HILIC Polar (Silica, Amide, Diol)High organic, low aqueous; aqueous content is increased to elute.Excellent retention and separation of very polar, hydrophilic compounds.[10][12][27]Requires long equilibration; sensitive to water content in sample diluent.[8]
Ion-Exchange (IEX) Charged (Anionic or Cationic)Aqueous buffers; elution by changing pH or increasing salt concentration.High capacity and selectivity based on charge; very effective for salts.[18][20]Only separates charged species; can require significant desalting post-purification.
SFC Various (NP columns common)Supercritical CO₂ with polar organic co-solvent.Extremely fast, reduced organic solvent use, easy sample recovery.[21][24]Requires specialized instrumentation; mobile phase is inherently acidic.

References

  • Lesellier, E. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe/3 SFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/how-good-is-sfc-for-polar-analytes/32185)

  • Chyprean, D., et al. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Department of Chemistry. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Absys. (n.d.). Explore Absys SFC Services Germany | Advanced Chromatography Solutions. Absys. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Wikipedia. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]

  • Waters Corporation. (n.d.). Preparative SFC Method Development. Waters Corporation. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]

  • Roemling, R., et al. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Reddit user discussion. (2022). Chromotography with free amines? r/chemhelp. [Link]

  • Unknown Author. (n.d.). Reversed Phase Chromatography. [Link]

  • Smith, A. B., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Cichowicz, G., et al. (2016). Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water. ResearchGate. [Link]

  • DeMarco, A. M., et al. (1990). Process for synthesis of azetidine and novel intermediates therefor.
  • Pelliccia, S., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. [Link]

  • DeMarco, A. M., et al. (1989). Process for synthesis of azetidine and novel intermediates therefor.
  • Keshipeddy, S., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Center for Biotechnology Information. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. GSC Online Press. [Link]

  • Simal, C., et al. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Center for Biotechnology Information. [Link]

  • Longdom Publishing. (2023). Advanced Technology in Ion Exchange Chromatography and their Interactions. Longdom Publishing. [Link]

  • Volkwyn, A. L., et al. (2026). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ResearchGate. [Link]

  • Ramirez, A., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Zou, R., et al. (n.d.). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. National Center for Biotechnology Information. [Link]

  • Al-Masoudi, W. A. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Research Square. [Link]

  • Reddit user discussion. (2023). Ion exchange chromatography for histidine derivative. r/Chempros. [Link]

  • Kowalczyk, A., et al. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Center for Biotechnology Information. [Link]

  • Aturki, Z., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of difluorophenyl azetidines

A Guide for Researchers and Drug Development Professionals The incorporation of the azetidine motif, a strained four-membered nitrogen-containing heterocycle, has become a prominent strategy in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

The incorporation of the azetidine motif, a strained four-membered nitrogen-containing heterocycle, has become a prominent strategy in modern medicinal chemistry.[1][2] Its rigid structure can improve metabolic stability, aqueous solubility, and binding affinity. When combined with a difluorophenyl group, these molecules gain enhanced pharmacokinetic properties, making them highly valuable scaffolds.[3] However, the synthesis of these structures is not without its challenges, stemming from the inherent ring strain of the azetidine core and the specific demands of fluorination chemistry.[2][4][5]

This technical support center provides a comprehensive guide to navigate the complexities of synthesizing difluorophenyl azetidines. It is structured to address common questions, troubleshoot experimental hurdles, and provide robust protocols to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for constructing the difluorophenyl azetidine core?

A1: The synthesis typically follows one of two main retrosynthetic pathways:

  • Strategy 1: Late-Stage Azetidine Ring Formation. This involves preparing a difluorophenyl-containing acyclic precursor with appropriate functional groups (e.g., a γ-haloamine) and then performing an intramolecular cyclization. This approach is common but can be challenging due to the high activation energy required for forming the strained four-membered ring.[5][6]

  • Strategy 2: Functionalization of a Pre-formed Azetidine Ring. This is often the more versatile approach. It starts with a commercially available or readily synthesized azetidine derivative (e.g., N-Boc-azetidin-3-one or a 3-hydroxyazetidine), which is then functionalized. For instance, a difluorophenyl group can be introduced via N-arylation or a precursor can be fluorinated to install the gem-difluoro group.[7][8]

Q2: Why is the azetidine ring susceptible to ring-opening, and how can I mitigate this?

A2: The reactivity of azetidines is driven by a significant ring strain of approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to cleavage under various conditions. Acidic conditions are a primary concern, as protonation of the ring nitrogen activates the C-N bonds towards nucleophilic attack, leading to ring-opening.[5][9]

  • Mitigation Strategies:

    • pH Control: Avoid strongly acidic conditions during reaction and workup. Use buffered solutions when possible.[9]

    • Protecting Groups: An electron-withdrawing N-protecting group (like Boc or a sulfonyl group) can reduce the basicity of the nitrogen, making it less prone to protonation.[9]

    • Temperature Management: Avoid excessive heat, which can provide the energy needed to overcome the activation barrier for decomposition or unwanted side reactions.[10]

Q3: What are the key considerations when choosing a fluorinating agent for converting a ketone or alcohol to a gem-difluoro group on the azetidine ring?

A3: The choice of fluorinating agent is critical and depends on the substrate's stability and the precursor's functional group (ketone vs. alcohol).

  • For Alcohols (Deoxyfluorination): Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are common. However, they can degrade upon storage and may require elevated temperatures, which can be problematic for the strained azetidine ring.[4] Newer reagents like XtalFluor-E may offer milder conditions.[11]

  • For Ketones (Non-nucleophilic Fluorination): DAST and its analogs are also effective for converting ketones to gem-difluorides. The mechanism involves the formation of a thionium ion intermediate.

  • Safety: Always prioritize safety. Many fluorinating agents are toxic, corrosive, and can react violently with water or certain solvents.[4][11] Always consult the Safety Data Sheet (SDS) and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]

Q4: Which analytical techniques are most effective for monitoring reaction progress and purity?

A4: A combination of techniques is ideal for a comprehensive analysis.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for tracking reaction progress. It provides information on the retention time and mass of components, allowing for the identification of the desired product, intermediates, and potential byproducts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the final product. ¹H, ¹³C, and especially ¹⁹F NMR are crucial. ¹⁹F NMR is highly sensitive and provides a clean spectrum for identifying and quantifying fluorine-containing species.[12]

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final compound and for method validation in a drug development setting.[13]

Troubleshooting Guide

This section addresses specific experimental problems in a structured format.

Troubleshooting_Workflow start_node START: Low or No Product Yield reagent_check 1. Check Reagents start_node->reagent_check Initial Assessment reagent_freshness Are reagents fresh? (esp. fluorinating agent) reagent_check->reagent_freshness condition_check 2. Evaluate Conditions temp_check Is temperature optimal? condition_check->temp_check workup_check 3. Review Workup & Purification ph_check Is pH controlled? (Avoid strong acid) workup_check->ph_check reagent_stoich Is stoichiometry correct? reagent_freshness->reagent_stoich Yes sol_reagent SOLUTION: Use fresh reagents. Increase equivalents. reagent_freshness->sol_reagent No reagent_stoich->condition_check Yes reagent_stoich->sol_reagent No solvent_check Is solvent anhydrous & compatible? temp_check->solvent_check Yes sol_temp SOLUTION: Screen temperatures (e.g., 0°C to reflux). temp_check->sol_temp No solvent_check->workup_check Yes sol_solvent SOLUTION: Use freshly dried solvent. Check compatibility. solvent_check->sol_solvent No sol_workup SOLUTION: Use buffered wash. Consider alternative purification. ph_check->sol_workup No

Caption: Troubleshooting workflow for low or no product yield.

Issue 1: Low or No Product Yield

  • Potential Cause A: Reagent Inactivity or Incorrect Stoichiometry

    • Causality: Fluorinating agents like DAST can degrade over time, especially if exposed to moisture.[4] For reactions involving multiple steps, such as converting an alcohol to a better leaving group before substitution, incomplete conversion in an early step will cascade. Sterically hindered substrates may also require a larger excess of reagents.[4]

    • Solution:

      • Always use a fresh bottle of the fluorinating reagent or verify the activity of the current bottle.

      • Ensure all reagents are stored under anhydrous conditions.

      • Carefully re-evaluate the stoichiometry. For difficult substrates, systematically increase the equivalents of the key reagent (e.g., from 1.5 to 3.0 eq.) and monitor the impact on yield.

  • Potential Cause B: Suboptimal Reaction Temperature

    • Causality: Many organic reactions, particularly deoxyfluorinations, have a significant activation energy. Running the reaction at too low a temperature may result in an impractically slow reaction rate.[4] Conversely, for cyclization reactions, excessive heat can favor side reactions like polymerization.[5]

    • Solution:

      • Perform temperature screening experiments. Start at a low temperature (e.g., 0 °C) to control any initial exotherm, then allow the reaction to warm to room temperature.[10]

      • If no reaction occurs, gradually increase the temperature in increments (e.g., to 40 °C, 60 °C, or reflux) while carefully monitoring for product formation and decomposition via LC-MS.

  • Potential Cause C: Incompatible or Wet Solvent

    • Causality: The solvent must be able to dissolve all reagents and remain inert under the reaction conditions. For moisture-sensitive reactions, trace amounts of water can quench reagents or intermediates. Some reagents have known incompatibilities; for example, Selectfluor® can react exothermically with DMF.[4]

    • Solution:

      • Always use anhydrous solvent, freshly distilled or from a sealed commercial bottle.

      • Choose a solvent appropriate for the reaction type. Common choices for fluorination and azetidine synthesis include Dichloromethane (DCM), Acetonitrile (MeCN), and Tetrahydrofuran (THF).[4][10]

      • Verify solvent-reagent compatibility from literature sources or supplier documentation.

Issue 2: Significant Formation of Ring-Opened Byproducts

  • Potential Cause A: Acid-Catalyzed Decomposition

    • Causality: The azetidine nitrogen can be protonated by acidic byproducts (e.g., HCl generated during a sulfonylation) or acidic reagents.[9][10] This protonated intermediate is highly activated towards nucleophilic attack by anions or even the solvent, leading to ring cleavage.

    • Solution:

      • Incorporate a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge any acid generated in situ.[10] Use at least a stoichiometric amount relative to the acid produced.

      • During aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for washes instead of water alone to neutralize any residual acid.

  • Potential Cause B: Thermal Instability

    • Causality: The inherent strain of the azetidine ring makes it susceptible to thermal decomposition at elevated temperatures. This can manifest as complex product mixtures or polymerization.[5][10]

    • Solution:

      • Attempt the reaction at the lowest feasible temperature that still provides a reasonable reaction rate.

      • If heating is necessary, ensure it is controlled and uniform. Use an oil bath and monitor the internal reaction temperature.

      • Minimize reaction time. Monitor closely and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.

Issue 3: Difficulty in Purification

  • Potential Cause A: Product Instability on Silica Gel

    • Causality: The acidic nature of standard silica gel can cause degradation of sensitive products like azetidines. The Lewis acidic sites on the silica surface can promote ring-opening.

    • Solution:

      • Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in the eluent.

      • Consider using alternative stationary phases like neutral alumina or a C18-functionalized silica (reverse-phase chromatography).

  • Potential Cause B: Co-elution of Product and Impurities

    • Causality: The product may have a very similar polarity to starting materials or byproducts, making separation by standard column chromatography difficult.

    • Solution:

      • Optimize the eluent system. Use a gradient elution or try different solvent systems (e.g., switching from ethyl acetate/hexanes to DCM/methanol).

      • If chromatography fails, explore other purification methods such as recrystallization (if the product is a solid) or preparative HPLC.

Data & Reagent Selection Tables

Table 1: Comparison of Common Deoxyfluorinating Agents

ReagentCommon NameTypical SubstrateKey AdvantagesKey Considerations & Risks
Diethylaminosulfur TrifluorideDASTAlcohols, Ketones, AldehydesWidely used, effectiveThermally unstable (can decompose explosively at high temp), moisture-sensitive, corrosive byproducts (HF).[4][11]
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-Fluor™Alcohols, Ketones, AldehydesHigher thermal stability than DASTMoisture-sensitive, corrosive byproducts (HF).[4]
Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphateXtalFluor-E®Alcohols, Carboxylic AcidsCrystalline solid, often milder conditionsNewer reagent, may be more expensive.[11]

Table 2: Solvent Selection Guide for Azetidine Synthesis

SolventAbbreviationTypeCommon Use CasesNotes
DichloromethaneDCMAprotic, HalogenatedN-sulfonylations, fluorinationsGood general-purpose solvent, ensure it's anhydrous.[4][10]
AcetonitrileMeCN / ACNAprotic, PolarNucleophilic substitutions, Michael additionsGood for dissolving polar reagents, must be anhydrous.[7]
TetrahydrofuranTHFAprotic, EtherReactions with organometallics, cyclizationsCan form peroxides upon storage; must be anhydrous.
Toluene-Aprotic, NonpolarDeoxyfluorinationsUseful for higher temperature reactions.[4]
DimethylformamideDMFAprotic, PolarNucleophilic substitutionsHigh boiling point; can be difficult to remove. Check for reactivity with reagents (e.g., Selectfluor).[4]

Experimental Protocols

Reaction_Scheme cluster_0 General Synthesis of a 3,3-Difluoro-1-(phenylsulfonyl)azetidine start N-Boc-azetidin-3-ol deprotection Boc Deprotection start->deprotection 1. TFA or HCl in Dioxane sulfonylation N-Sulfonylation deprotection->sulfonylation 2. PhSO₂Cl, Base (e.g., TEA), DCM oxidation Oxidation sulfonylation->oxidation 3. Dess-Martin Periodinane, DCM fluorination Deoxyfluorination oxidation->fluorination 4. DAST or Deoxo-Fluor, DCM product Target Molecule: 3,3-Difluoro-1-(phenylsulfonyl)azetidine fluorination->product

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol

Welcome to the Advanced Synthesis Support Center. The construction of highly substituted, strained aza-heterocycles—specifically those bearing electron-deficient and sterically hindered aryl groups—presents unique mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The construction of highly substituted, strained aza-heterocycles—specifically those bearing electron-deficient and sterically hindered aryl groups—presents unique mechanistic challenges. This guide is designed for researchers and drug development professionals to troubleshoot the synthesis of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol.

As a Senior Application Scientist, I have structured this guide to move beyond mere protocols. We will dissect the causality behind every side reaction and establish self-validating systems to ensure your synthetic workflow is robust, reproducible, and analytically sound.

Synthetic Workflow & Mechanistic Divergence

To successfully synthesize the target molecule, one must navigate a narrow thermodynamic and kinetic window. The diagram below illustrates the optimal synthetic pathway alongside the primary side-reaction branches that compromise yield and purity.

SynthesisPathway A 1-Bromo-2,6-difluoro- 4-methylbenzene B Organometallic Intermediate (Ar-MgBr or Ar-Li) A->B Halogen-Metal Exchange D N-Boc-3-(2,6-Difluoro- 4-methylphenyl)azetidin-3-ol B->D + 1-Boc-3-azetidinone (CeCl3 mediated) S1 Biaryl Homocoupling (Side Reaction) B->S1 Excess heat / High conc. C 1-Boc-3-azetidinone C->D S2 Ring-Opened / Enolization (Side Reaction) C->S2 Strong base / High temp. E 3-(2,6-Difluoro-4-methylphenyl) azetidin-3-ol (Target) D->E Mild Acidic Deprotection S3 Azetine / Dehydration (Side Reaction) D->S3 Harsh Acid / Prolonged heat

Fig 1. Synthesis workflow and side reactions of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol.

FAQ & Troubleshooting Guide

Phase 1: Organometallic Preparation & Halogen-Metal Exchange

Q: Why am I observing a large amount of 3,3',5,5'-tetrafluoro-4,4'-dimethylbiphenyl (homocoupling) during the Grignard preparation? A: This is a classic Wurtz-type homocoupling. The 1-bromo-2,6-difluoro-4-methylbenzene precursor is sterically hindered by the two ortho-fluorine atoms[1]. If you attempt a direct magnesium insertion, the elevated temperatures required to initiate the reaction will cause the newly formed Grignard reagent to attack the unreacted starting halide.

  • The Fix: Abandon direct magnesium insertion. Utilize a Turbo-Grignard reagent ( i -PrMgCl·LiCl) for a smooth halogen-magnesium exchange at low temperatures (-20 °C). The lithium chloride breaks up polymeric magnesium aggregates, increasing the kinetic rate of exchange and preventing the buildup of heat that drives homocoupling.

Phase 2: Nucleophilic Addition to 1-Boc-3-azetidinone

Q: My addition to 1-Boc-3-azetidinone results in low yields, recovered starting material, and ring-opened acyclic amines. How do I suppress this? A: The 1-Boc-3-azetidinone ring is highly strained and electrophilic, but standard arylmagnesium and aryllithium reagents are overwhelmingly basic. This basicity triggers α -deprotonation (enolization) or nucleophilic attack at the Boc group. Furthermore, the generation and use of lithiated aza-heterocycles requires precise temperature control (often as low as -100 °C) to avoid undesired side reactions like base-catalyzed ring opening[2].

  • The Fix: Implement an organocerium intermediate. By transmetalating the aryl Grignard with anhydrous CeCl 3​ , you generate an organocerium(III) species. Cerium is highly oxophilic; it activates the ketone carbonyl via Lewis acid coordination while drastically reducing the basicity of the nucleophile. This kinetic activation ensures rapid 1,2-addition before base-mediated side reactions can occur[3].

Phase 3: Deprotection & Isolation

Q: During the removal of the Boc group, I observe a new byproduct with a mass of [M-H 2​ O+H] + . Is the azetidine ring dehydrating? A: Yes. The tertiary hydroxyl group at the C3 position is sterically crowded by the bulky 2,6-difluoro-4-methylphenyl moiety. Under harsh acidic conditions (e.g., concentrated HCl or elevated temperatures), the hydroxyl group is protonated and leaves as water. This loss of water relieves the steric clash, forming a carbocation that quickly eliminates an adjacent proton to form a highly strained 2,3-dihydroazete (azetine) derivative.

  • The Fix: Deprotection must be performed under strictly mild, cold conditions (e.g., 15% TFA in DCM at 0 °C) and neutralized immediately upon completion to prevent localized acidic hotspots.

Quantitative Data Summary

Monitoring impurity profiles is critical for scaling this synthesis. Use the following analytical signatures to set your quality control limits.

Impurity / Side ReactionMechanistic CauseAnalytical SignatureAcceptable Limit
3,3',5,5'-Tetrafluoro-4,4'-dimethylbiphenyl Wurtz-type homocoupling during exchangeGC-MS: m/z 270 (M + ) 1 H NMR: Loss of azetidine signals< 2.0% (Area)
1-Boc-3-hydroxyazetidine Ketone reduction / Hydride transferLC-MS: m/z 174 [M+H] + 1 H NMR: Multiplet at 4.6 ppm< 5.0% (Area)
Acyclic Amine Derivatives Base-catalyzed azetidine ring-openingLC-MS: Broad, trailing peaks 1 H NMR: Alkene/aldehyde protons< 1.0% (Area)
3-(2,6-Difluoro-4-methylphenyl)-2,3-dihydroazete Acid-catalyzed dehydration (Deprotection)LC-MS: m/z 182[M+H] + 1 H NMR: Azetine double bond< 0.5% (Area)

Step-by-Step Experimental Protocols

Protocol A: CeCl 3​ -Mediated Organometallic Addition

This protocol utilizes a self-validating visual cue to ensure the complete absence of moisture, which is the primary failure point in organocerium chemistry.

  • Activation of CeCl 3​ : Heat CeCl 3​ ·7H 2​ O under high vacuum (0.1 Torr) at 140 °C for 12 hours.

    • Self-Validation Check: The solid must transition from a clumpy hydrate to a free-flowing, easily stirrable white powder. If the powder clumps upon cooling, moisture has re-entered the system, and the batch must be re-dried.

  • Suspension: Cool to room temperature under argon. Suspend the anhydrous CeCl 3​ (1.2 eq) in dry THF and stir vigorously for 2 hours to ensure a uniform suspension.

  • Halogen-Metal Exchange: In a separate flame-dried flask, dissolve 1-bromo-2,6-difluoro-4-methylbenzene (1.1 eq) in dry THF. Cool to -20 °C. Dropwise add i -PrMgCl·LiCl (Turbo-Grignard, 1.15 eq). Stir for 1 hour.

    • Self-Validation Check: Perform a GC-MS aliquot quench with water; >95% conversion to 1,3-difluoro-5-methylbenzene must be observed before proceeding.

  • Transmetalation: Cool the CeCl 3​ suspension to -78 °C. Transfer the aryl Grignard solution to the CeCl 3​ suspension via cannula. Stir at -78 °C for 1.5 hours to form the active organocerium reagent.

  • Addition: Dissolve 1-Boc-3-azetidinone (1.0 eq) in dry THF. Add dropwise to the organocerium mixture at -78 °C. Maintain temperature for 2 hours, then slowly warm to -20 °C.

  • Quench: Quench the reaction strictly at -20 °C with saturated aqueous NH 4​ Cl.

    • Causality: Cold quenching prevents the basicity of the warming mixture from inducing ring-opening of the newly formed tertiary alkoxide.

Protocol B: Mild Acidic Deprotection

This protocol is designed to selectively cleave the Boc carbamate without protonating the sterically crowded tertiary alcohol.

  • Preparation: Dissolve N-Boc-3-(2,6-difluoro-4-methylphenyl)azetidin-3-ol in anhydrous Dichloromethane (DCM) to a 0.1 M concentration.

  • Cooling: Cool the solution to exactly 0 °C using an ice-water bath.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a 15% v/v concentration.

  • Monitoring: Stir at 0 °C.

    • Self-Validation Check: Monitor strictly by LC-MS every 30 minutes. The reaction must be stopped immediately upon the disappearance of the starting material mass (typically 2-3 hours) to prevent dehydration to the azetine.

  • Neutralization: Quench by pouring the cold reaction mixture directly into a vigorously stirred biphasic system of DCM and saturated aqueous NaHCO 3​ at 0 °C.

    • Causality: Rapid, biphasic neutralization prevents localized acidic hotspots during solvent concentration, which are the primary cause of late-stage dehydration.

References

  • [2] Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [1] Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. National Center for Biotechnology Information (PMC). URL:[Link]

  • [3] Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles (Citing: Organocerium Compounds in Synthesis). National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Troubleshooting

strategies to improve the solubility of 3-aryl-azetidin-3-ols

Welcome to the Azetidine Scaffold Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks encountered when working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azetidine Scaffold Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks encountered when working with 3-aryl-azetidin-3-ol motifs.

While the azetidine ring is a privileged scaffold known to improve metabolic stability and lower lipophilicity compared to larger heterocycles [1], the specific 3-aryl-azetidin-3-ol substructure frequently presents severe solubility challenges. This guide provides field-proven, causally driven strategies to rescue your compounds from the "brick dust" graveyard.

Phase 1: Molecular Diagnostics & Structural Troubleshooting

Q1: My 3-aryl-azetidin-3-ol derivative is exhibiting "brick dust" behavior (high melting point, <1 μg/mL aqueous solubility). What is the mechanistic cause, and how do I disrupt it? The Causality: "Brick dust" molecules suffer from excessive crystal lattice energy rather than extreme lipophilicity. In 3-aryl-azetidin-3-ols, the tertiary 3-hydroxyl group acts as a strong hydrogen bond donor, while the basic azetidine nitrogen (or adjacent heteroatoms on the aryl ring) acts as an acceptor. This creates a robust, repeating intermolecular hydrogen-bonding network. Overcoming this lattice energy in aqueous media is thermodynamically unfavorable[2]. The Solution: If your Structure-Activity Relationship (SAR) allows, you must disrupt molecular symmetry or sterically hinder the hydrogen-bonding network.

  • Aryl Modification: Introducing an ortho-substituent (e.g., fluorine or a methoxy group) on the 3-aryl ring forces the ring out of planarity with the azetidine core, disrupting tight crystal packing.

  • N-Alkylation: If the azetidine nitrogen is a secondary amine, alkylating it with a polar moiety (e.g., a morpholinoethyl or PEGylated group) removes the N-H donor capability and introduces conformational flexibility, drastically lowering the melting point.

Q2: I want to form a salt to improve aqueous solubility. Which counterions are best suited for the azetidine nitrogen? The Causality: The azetidine nitrogen typically possesses a pKa between 8.0 and 9.0, making it highly amenable to salt formation. However, simply forming a hydrochloride (HCl) salt often fails because small chloride ions can bridge hydrogen bonds, leading to highly stable, insoluble crystalline hydrates. The Solution: Utilize bulky, asymmetrical counterions like mesylate (methanesulfonate) or tosylate. Their steric bulk prevents tight crystal packing, lowering the lattice energy and significantly enhancing dissolution rates.

SolubilityWorkflow Start Poor Solubility Detected: 3-Aryl-Azetidin-3-ol SAR Is SAR Locked? Start->SAR Mod Structural Modification (Disrupt Symmetry / N-Alkylation) SAR->Mod No Form Formulation / Prodrug Route SAR->Form Yes QC Self-Validation: Nephelometry / LC-MS Mod->QC InVivo In Vivo Application? Form->InVivo InVitroFix Co-solvents / HP-β-CD (Assay Buffer Prep) InVivo->InVitroFix No InVivoFix Salt Screen / ASD / Prodrug InVivo->InVivoFix Yes InVitroFix->QC InVivoFix->QC

Workflow for diagnosing and resolving azetidine solubility bottlenecks.

Phase 2: Formulation & Prodrug Engineering

Q3: Structural modification is not an option due to strict SAR constraints. How can I chemically mask the molecule to improve in vivo exposure? The Causality: When the 3-OH group is critical for target binding (e.g., interacting with a kinase hinge region), it cannot be permanently removed. By converting the 3-OH into a phosphate ester prodrug, you replace a neutral hydrogen-bond network with a highly polar, ionizable group (logD drops significantly). Upon in vivo administration, endogenous alkaline phosphatases rapidly hydrolyze the ester, releasing the active drug directly into systemic circulation [3]. The Solution: Synthesize a 3-O-phosphate prodrug. (See Protocol 2 below).

ProdrugPathway Active 3-Aryl-Azetidin-3-ol (Low Solubility) Synth Chemical Phosphorylation (POCl3 / Pyridine) Active->Synth Masking 3-OH Prodrug 3-O-Phosphate Prodrug (High Aqueous Solubility) Synth->Prodrug Enzyme Alkaline Phosphatase (In Vivo Cleavage) Prodrug->Enzyme Administration Release Active Drug Released At Target Tissue Enzyme->Release Hydrolysis

Mechanism of 3-O-phosphate prodrug synthesis and in vivo enzymatic activation.

Q4: My compound precipitates in standard in vitro assay buffers. How do I formulate the free base without chemical modification? The Causality: Rapid dilution of a DMSO stock into aqueous buffer causes solvent-shift precipitation because the compound cannot hydrate fast enough to stay in solution. The Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic 3-aryl ring will insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

Quantitative Data Summary

The following table summarizes the expected physicochemical shifts when applying these troubleshooting strategies to a standard 3-aryl-azetidin-3-ol scaffold.

Solubilization StrategyModification AppliedKinetic Solubility (pH 7.4)Melting Point (T_m)Oral Bioavailability (F%)Primary Limitation
Baseline (Free Base) None< 1 μg/mL> 180 °C< 5%High lattice energy ("Brick dust")
Salt Formation Mesylate Salt50 - 150 μg/mL140 °C20 - 30%Risk of disproportionation in GI tract
Formulation (ASD) 25% w/w in HPMCAS200 - 400 μg/mLN/A (Amorphous)40 - 60%Requires specialized manufacturing
Prodrug 3-O-Phosphate Ester> 5,000 μg/mLVariable> 80%Requires in vivo enzymatic cleavage
Complexation 20% HP-β-CD500 - 1,000 μg/mLN/A (Complexed)N/A (In vitro use)May interfere with specific binding assays

Self-Validating Experimental Protocols

Protocol 1: Amorphous Solid Dispersion (ASD) Preparation & Validation

Purpose: To trap the 3-aryl-azetidin-3-ol in a high-energy amorphous state, bypassing the crystal lattice energy barrier.

  • Polymer Selection: Weigh 10 mg of the azetidine free base and 30 mg of Hypromellose Acetate Succinate (HPMCAS). Rationale: HPMCAS maintains supersaturation in the GI tract by inhibiting recrystallization.

  • Dissolution: Dissolve both components in 5 mL of a 1:1 Dichloromethane/Methanol mixture. Sonicate until optically clear.

  • Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator set to 40°C under high vacuum (<10 mbar) for 2 hours to form a thin film.

  • Secondary Drying: Place the film in a vacuum oven at room temperature overnight to remove residual solvent.

  • Self-Validation (Critical Step): Analyze the resulting powder via Modulated Differential Scanning Calorimetry (mDSC).

    • Pass Criteria: The thermogram must show a single Glass Transition Temperature ( Tg​ ) and an absence of melting endotherms. A single Tg​ validates that the drug and polymer are molecularly miscible. If two Tg​ values appear, phase separation has occurred, and the formulation will fail.

Protocol 2: Synthesis and Validation of a 3-O-Phosphate Prodrug

Purpose: To chemically mask the 3-OH group, drastically increasing aqueous solubility.

  • Phosphorylation: Dissolve 1.0 eq of the 3-aryl-azetidin-3-ol in anhydrous pyridine (0.2 M) under an inert atmosphere at 0°C. Add 2.0 eq of Phosphorus oxychloride ( POCl3​ ) dropwise. Stir for 2 hours. Rationale: Pyridine acts as both solvent and acid scavenger.

  • Hydrolysis: Quench the reaction carefully with ice water to hydrolyze the intermediate dichlorophosphate to the phosphoric acid derivative.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Self-Validation (Critical Step):

    • Chemical Validation: Confirm structure via 1H and 31P NMR. The 31P NMR should show a single peak around 0 to -5 ppm.

    • Biological Validation: Incubate 10 μM of the prodrug in human plasma at 37°C. Monitor the disappearance of the prodrug and the appearance of the active 3-aryl-azetidin-3-ol via LC-MS over 120 minutes. Pass Criteria: >90% conversion within 60 minutes validates the prodrug's in vivo viability.

References

  • BenchChem. (2025). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. BenchChem.
  • National Institutes of Health (NIH). (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC.
  • Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Cited via ACS Publications.
Optimization

Technical Support Center: Resolving Diastereomers of Substituted Azetidin-3-ols

Welcome to the Azetidine Synthesis & Resolution Knowledge Base . Substituted azetidin-3-ols are highly valuable rigid scaffolds in drug development, but their synthesis often yields complex diastereomeric mixtures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azetidine Synthesis & Resolution Knowledge Base . Substituted azetidin-3-ols are highly valuable rigid scaffolds in drug development, but their synthesis often yields complex diastereomeric mixtures. Due to the basicity of the ring nitrogen, inherent ring strain, and close polarities of cis and trans isomers, resolving these diastereomers requires precise chemical strategies.

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to help you achieve high diastereomeric purity in your experiments.

Diagnostic Resolution Workflow

Before attempting complex chiral chromatography, evaluate whether chemical derivatization or diastereoselective synthesis can simplify your workflow. Use the decision matrix below to select the optimal resolution pathway.

G Start Substituted Azetidin-3-ol Diastereomeric Mixture Protect Apply N-Protection (e.g., N-Boc, N-Cbz, N-Bn) Start->Protect Mask basic amine CheckTLC Assess TLC / HPLC Resolution Protect->CheckTLC Run TLC/HPLC SepNP Normal Phase Chromatography (Silica Gel) CheckTLC->SepNP Baseline separation achieved (ΔRf > 0.1) Deriv O-Acylation or Chiral Derivatization CheckTLC->Deriv Co-elution persists Deprotect Global Deprotection (Hydrogenolysis / Acid) SepNP->Deprotect Isolate fractions SepChiral Chiral HPLC / SFC Separation Deriv->SepChiral Enhanced resolution SepChiral->Deprotect Isolate fractions Pure Resolved Diastereomerically Pure Azetidin-3-ol Deprotect->Pure Cleave protecting groups

Workflow for the chromatographic resolution of azetidin-3-ol diastereomers.

Troubleshooting & FAQs

Q1: My cis- and trans-azetidin-3-ol diastereomers co-elute on normal-phase silica gel. How can I improve the resolution? Causality & Solution: The high polarity and hydrogen-bonding capability of the free C3-hydroxyl and the basic ring nitrogen lead to severe peak tailing and co-elution. Masking the basic amine via N-protection (e.g., N-Boc, N-Cbz, or N-benzyl) alters the steric environment and significantly reduces the dipole moment[1]. This simple derivatization often allows for baseline separation of the two azetidine isomers on standard silica gel column chromatography[2].

Q2: During the diastereoselective reduction of azetidin-3-ones, I am getting poor diastereomeric ratios (d.r.). How can I favor a specific isomer? Causality & Solution: The reduction of substituted azetidin-3-ones is highly dependent on the steric bulk of the N-substituent and the choice of reducing agent. Hydride delivery occurs preferentially from the less sterically hindered face. Using sodium borohydride in protic solvents (like isopropanol) can promote the diastereoselective formation of trans-azetidines[3]. To favor the cis-isomer, switch to a bulky reducing agent (e.g., L-Selectride) at low temperatures (-78 °C) to force hydride attack from the face opposite to the existing ring substituents.

Q3: I am attempting a diastereoselective photocyclization to form azetidin-3-ols, but I get a complex mixture of four diastereomers. Why is the selectivity so low? Causality & Solution: The of perhydro-1,3-benzoxazines is highly sensitive to the nature of the N-substituent[4]. Research demonstrates that N-allyl-substituted derivatives yield a mixture of diastereomers. However, switching to an N-benzyl derivative locks the conformation during the transition state, making the cyclization totally diastereoselective and leading to a single enantiopure 2,3-disubstituted azetidin-3-ol diastereomer[4].

Q4: Can I use chiral auxiliaries to synthesize diastereopure C2-substituted azetidines directly, avoiding late-stage resolution? Causality & Solution: Yes. A highly scalable approach utilizes . By condensing the chiral sulfinamide with a haloketone prior to cyclization, the stereocenter on the sulfur directs the subsequent ring closure. The resulting protected azetidine diastereomers (typically formed in an 85:15 d.r.) are easily separated using standard normal-phase chromatography, providing enantioenriched monocyclic C2-substituted azetidines after deprotection[5].

Self-Validating Experimental Protocols

Protocol A: Chromatographic Resolution via N-Protection

Objective: Separate cis and trans isomers of 2-substituted azetidin-3-ols using standard silica gel.

  • N-Boc Protection: Dissolve the diastereomeric mixture of azetidin-3-ol (1.0 eq) in anhydrous DCM (0.2 M). Add Et₃N (1.5 eq) and cool to 0 °C. Add Boc₂O (1.1 eq) dropwise.

    • Causality: Converting the secondary amine to a carbamate eliminates the strong hydrogen-bond donor, preventing tailing on silanol groups[1].

    • Validation Checkpoint: Perform TLC (ninhydrin stain). Complete conversion is validated when the highly polar, purple-staining starting material spot disappears, replaced by a less polar, UV/iodine-active spot.

  • Normal Phase Separation: Load the crude N-Boc mixture onto a fine-mesh silica gel column (230-400 mesh). Elute with a shallow gradient of EtOAc in Hexanes (10% to 40%).

    • Validation Checkpoint: Diastereomers should elute with a ΔRf​≥0.1 . Verify the purity of fractions using ¹H NMR; the C3-proton typically exhibits distinct chemical shifts and coupling constants ( Jcis​ vs Jtrans​ ) depending on the relative stereochemistry.

  • Deprotection: Treat the separated fractions with 4M HCl in dioxane at room temperature for 2 hours.

    • Validation Checkpoint: Evaporate the solvent to yield the pure azetidin-3-ol hydrochloride salt. The absence of the intense tert-butyl singlet (~1.4 ppm) in the ¹H NMR spectrum confirms complete deprotection.

Protocol B: Diastereoselective Synthesis via Chiral tert-Butanesulfinamides

Objective: Direct synthesis of enantioenriched C2-substituted azetidines[5].

  • Condensation: React the starting haloketone with (R)- or (S)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in THF.

    • Validation Checkpoint: Monitor by ¹H NMR for the disappearance of the ketone carbonyl carbon (~200 ppm) and the appearance of the imine carbon (~160-170 ppm).

  • Cyclization: Treat the crude chlorosulfinamide with KOH (3.0 eq) in a 1:1 THF/H₂O mixture at room temperature.

    • Causality: The chiral sulfinamide dictates the facial selectivity of the intramolecular ring closure, establishing the C2 stereocenter with high diastereocontrol[5].

    • Validation Checkpoint: Analyze the crude mixture by normal-phase HPLC to confirm the ~85:15 d.r. before proceeding to purification.

  • Separation & Cleavage: Separate the major protected diastereomer via normal-phase chromatography. Deprotect by stirring the pure major diastereomer in methanolic HCl.

    • Validation Checkpoint: Polarimetry or chiral HPLC of the final product should confirm high enantiomeric excess (>95% e.e.), validating the stereoretentive nature of the sulfinamide cleavage[5].

Quantitative Data Summary

The following table summarizes the expected outcomes and scalability of various azetidine resolution and diastereoselective synthesis strategies.

Resolution / Synthesis StrategyTypical d.r. / e.e.YieldScalabilityKey Advantage
N-Protection + Normal Phase Silica >99:1 d.r.70–95%High (Multigram)Cost-effective; utilizes standard laboratory equipment[2].
Chiral Sulfinamide Cyclization ~85:15 d.r. (Crude)40–66%High (Multigram)Direct access to enantioenriched C2-substituted azetidines[5].
Yang Photocyclization (N-Benzyl) >95:5 d.r.50–70%ModerateTotal diastereoselectivity for highly substituted rings[4].
Hydride Reduction of Azetidin-3-ones 70:30 to 90:10 d.r.60–85%High (Multigram)Tunable selectivity based on hydride bulk and temperature[3].

References

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials Journal of the American Chemical Society
  • Diastereoselective Yang Photocyclization Reactions in Solution.
  • Recent advances in synthetic facets of immensely reactive azetidines RSC Advances
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides The Journal of Organic Chemistry
  • Technical Support Center: Diastereoselective Azetidine Synthesis Benchchem

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Azetidinol Decomposition During Workup

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and practical solutions for a common and critical challenge i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and practical solutions for a common and critical challenge in synthetic chemistry: preventing the decomposition of azetidinols during reaction workup and purification. The inherent ring strain of the four-membered azetidine core, while synthetically useful, renders these molecules susceptible to degradation under conditions frequently employed in standard laboratory protocols.

As Senior Application Scientists, we have designed this guide to go beyond simple step-by-step instructions. Our aim is to provide a deeper understanding of the underlying chemical principles driving decomposition, thereby empowering you to proactively design robust experimental procedures that safeguard the integrity of your valuable azetidinol products.

Troubleshooting Guides & FAQs

Q1: I've confirmed the formation of my desired 3-hydroxyazetidine product by in-situ reaction monitoring (e.g., UPLC-MS), but after a standard aqueous workup, I observe significant product loss and the appearance of new, more polar byproducts. What is causing this decomposition, and how can it be mitigated?

A1: This is a frequent and often perplexing issue rooted in the fundamental reactivity of the strained azetidine ring. The decomposition you are observing is almost certainly due to an acid-catalyzed ring-opening of the azetidinol.

The Underlying Mechanism: Acid-Catalyzed Ring-Opening

The high ring strain of the azetidine heterocycle makes the nitrogen atom's lone pair of electrons less basic than in larger, unstrained amines. However, in the presence of even mild acids (including residual acidic reagents from your reaction or acidic solutions used in the workup), the nitrogen can be protonated to form an azetidinium ion. This protonation dramatically increases the ring strain and activates the C-N bonds towards nucleophilic attack. Water, being the primary nucleophile in an aqueous workup, will readily attack one of the ring carbons, leading to irreversible ring-opening and the formation of highly polar aminodiol byproducts.[1][2][3][4]

G cluster_0 Decomposition Pathway in Aqueous Workup Azetidinol Azetidinol Product Protonation Protonation (H+) Azetidinol->Protonation Acidic Conditions Azetidinium Strained Azetidinium Ion (Highly Electrophilic) Protonation->Azetidinium RingOpening Nucleophilic Attack & Ring-Opening Azetidinium->RingOpening Strain Relief H2O Water (Nucleophile) H2O->RingOpening Decomposition Aminodiol Byproducts (Polar) RingOpening->Decomposition

Figure 1: Acid-catalyzed ring-opening of azetidinols.

Preventative Strategies and Protocols:

The key to preventing this decomposition is to rigorously avoid acidic conditions and minimize the compound's contact time with water.

Protocol 1: Non-Aqueous Workup

This is the most robust method for highly sensitive azetidinols.

  • Reaction Quenching: If applicable, quench the reaction with a non-aqueous reagent. For example, if your reaction was conducted with a strong base, you can add a stoichiometric amount of a mild acid like solid ammonium chloride and stir for 10-15 minutes at 0 °C.

  • Filtration: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove any precipitated salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Direct Purification: The crude residue can often be directly purified by column chromatography, completely bypassing an aqueous workup.

Protocol 2: Modified Aqueous Workup

If an aqueous wash is unavoidable, the following modifications are critical:

  • Temperature Control: Perform all steps of the workup at a reduced temperature (0-5 °C) to slow the rate of decomposition.

  • Neutralization: Before extraction, carefully neutralize the reaction mixture with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Avoid strong bases, as they can also promote decomposition pathways.

  • Extraction with Brine: Use a saturated aqueous solution of sodium chloride (brine) for all washes instead of deionized water. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase and can help to break up emulsions.

  • Prompt Separation: Do not allow the layers to sit in the separatory funnel for extended periods. Separate the organic layer as quickly as possible.

  • Thorough Drying: Dry the isolated organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate immediately.

Q2: My N-Boc protected azetidinol appears to be decomposing during silica gel column chromatography. My TLC plates show a new, more polar spot after spotting the crude material and letting it sit for a while. What is happening, and how can I purify my compound?

A2: This is a classic example of on-column decomposition due to the inherent acidity of standard silica gel. The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile to acid, and the silanol (Si-OH) groups on the surface of silica gel are sufficiently acidic to catalyze its cleavage.[5][6][7]

The Mechanism of On-Column Boc-Deprotection:

As your N-Boc protected azetidinol travels through the column, it is continuously exposed to the acidic silanol groups. This leads to the cleavage of the Boc group, generating the free amine (unprotected azetidinol). This newly formed free amine is significantly more polar than the starting material. It will either streak down the column or remain adsorbed at the baseline, leading to poor recovery and the appearance of a new, highly polar spot on your TLC plates.[8][9]

G cluster_1 On-Column Decomposition on Silica Gel NBocAzetidinol N-Boc Azetidinol (Less Polar) Deprotection Acid-Catalyzed Boc Cleavage NBocAzetidinol->Deprotection Elution Silica Acidic Silica Gel (Surface Si-OH) Silica->Deprotection FreeAzetidinol Free Azetidinol (More Polar) Deprotection->FreeAzetidinol ProductLoss Product Streaking/ Adsorption on Column FreeAzetidinol->ProductLoss

Figure 2: Decomposition of N-Boc azetidinols on silica gel.

Solutions for Successful Chromatographic Purification:

The most effective solution is to neutralize the acidic sites on the silica gel. This is a simple and highly effective technique.

Protocol 3: Purification using Deactivated Silica Gel

  • Solvent System Preparation: Determine an appropriate mobile phase (eluent) for your compound using TLC (e.g., a mixture of ethyl acetate and hexanes).

  • Addition of Base: To this solvent system, add 1-2% triethylamine (Et₃N) by volume.[8][10][11][12] Triethylamine is a non-nucleophilic base that will neutralize the acidic silanol groups without reacting with your product.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase containing triethylamine. Pack your chromatography column with this slurry.

  • Elution: Run the column using the same triethylamine-containing eluent.

Data Summary: Comparison of Purification Strategies

Purification MethodAdvantagesDisadvantagesBest Suited For
Standard Silica Gel Inexpensive, readily available.Acidic, can cause decomposition of sensitive compounds.Robust, non-acid sensitive azetidinols.
Deactivated Silica Gel (with Et₃N) Effectively prevents decomposition of acid-labile groups; improves peak shape for basic compounds.[8][9]The presence of triethylamine in the collected fractions may need to be removed by co-evaporation with a suitable solvent.N-Boc and other acid-sensitive protected azetidinols.
Alumina (Neutral or Basic) A good alternative for purifying basic compounds; avoids acid-catalyzed degradation.[8]Can have different selectivity and lower resolving power compared to silica for some compounds.Base-stable azetidinols, particularly free amines.
Reverse-Phase Chromatography (C18) Excellent for highly polar compounds; can use neutral mobile phases.Requires aqueous mobile phases which may not be ideal for all azetidinols; can be more expensive.Water-soluble azetidinols and their derivatives.

References

  • BenchChem. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones.
  • Beil, S. B., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Kumar, A., & Kumar, S. (2017). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. Organic & Biomolecular Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry website.
  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions.
  • Gentry, E. C., et al. (2020). Oxidative Deconstruction of Azetidinols to α-Amino Ketones. Organic Letters. [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography?
  • Maingot, L., et al. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality. [Link]

  • Walsh, C. T., & Wencewicz, T. A. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Ali, A. (n.d.). 1.2 Azetidinones (~-Lactams).
  • Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl.
  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Apelqvist, T., & Wensbo, D. (1996).
  • University of Rochester. (n.d.). About Workup. Retrieved from University of Rochester Department of Chemistry website.
  • ResearchGate. (2019). Deactivation of silica gel?
  • Hughes, D. L. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?
  • Asare, E. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Wang, X., et al. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities.
  • Kumar, V., & Kaur, K. (2013). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • Reddit. (2021). Does it really matter what organic solvent I do workup in?
  • Cossy, J., & de Fàtima, À. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Apelqvist, T., & Wensbo, D. (1996).
  • Bondos, S. E., & Bicknell, A. (2003).
  • University of California, Davis. (2021). 4.7: Reaction Work-Ups.
  • Asare, E. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Beil, S. B., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Einholz, C., et al. (2014). Stabilizing Azaheptacenes. Journal of the American Chemical Society. [Link]

  • Worthington, A. S., & Burkart, M. D. (2006). An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with scaling up the synthesis of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with scaling up the synthesis of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol .

Scaling the production of azetidin-3-ol derivatives presents a triad of chemical engineering challenges: managing the extreme exotherms of organometallic additions, mitigating the hazards of volumetric gas expansion during deprotection, and isolating highly polar, water-soluble amphiphilic products. This document provides validated protocols, comparative data, and troubleshooting insights to ensure a safe, high-yielding scale-up campaign.

Synthetic Workflow Architecture

The foundational route relies on the halogen-metal exchange of 1-bromo-2,6-difluoro-4-methylbenzene, followed by nucleophilic addition to 1-Boc-azetidin-3-one, and subsequent acidic deprotection.

Workflow A 1-Bromo-2,6-difluoro -4-methylbenzene B Aryllithium Intermediate A->B n-BuLi C 1-Boc-azetidin-3-one Addition B->C Nucleophilic Attack D Boc-Protected Intermediate C->D Quench E Boc Deprotection (Acidic) D->E MSA or HCl F 3-(2,6-Difluoro-4-methylphenyl) azetidin-3-ol E->F Isolation

Synthetic workflow for 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol via organometallic addition.

Process Optimization: Batch vs. Continuous Flow

The highly reactive nature of the 2,6-difluoro-4-methylphenyllithium intermediate makes traditional batch processing prone to thermodynamic degradation. Transitioning to continuous flow chemistry is strongly recommended to kinetically trap the intermediate[1].

Process ParameterBatch Process (Traditional)Continuous Flow Process (Optimized)Mechanistic Rationale
Lithiation Temp -78 °C-20 °C to 0 °CSuperior surface-area-to-volume ratio in flow microreactors prevents localized exotherms, allowing higher operating temperatures[1].
Reagent Stoichiometry n-BuLi (1.15 equiv)n-BuLi (1.02 equiv)Enhanced mixing in flow reduces the need for excess reagent, minimizing downstream basicity and enolization side-reactions.
Residence Time 30 - 60 minutes5 - 15 secondsRapid inline quenching prevents the aryllithium species from undergoing halogen dance or defluorination.
Yield (Step 1) 55 - 65%>85%Kinetic trapping of the desired intermediate directly suppresses thermodynamic degradation pathways.

Self-Validating Experimental Protocols

Protocol A: Continuous Flow Halogen-Metal Exchange & Addition

Objective: Synthesize tert-butyl 3-(2,6-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate.

  • Solution Preparation:

    • Feed A: Prepare a 0.50 M solution of 1-bromo-2,6-difluoro-4-methylbenzene in anhydrous THF.

    • Feed B: Prepare a 0.52 M solution of n-BuLi in hexanes.

    • Feed C: Prepare a 0.60 M solution of 1-Boc-azetidin-3-one in anhydrous THF.

  • Lithiation: Pump Feed A and Feed B into a high-mixing T-junction reactor maintained at -20 °C. Calibrate the flow rates to achieve a strict residence time of 10 seconds.

  • Nucleophilic Addition: Route the effluent of the first reactor directly into a second T-junction where it meets Feed C. Maintain this reactor at -20 °C with a residence time of 30 seconds.

  • Inline Quench: Direct the final effluent into a continuous stirred-tank reactor (CSTR) containing saturated aqueous NH₄Cl.

  • Self-Validation (IPC): Monitor the organic phase via inline ReactIR. The system is at a steady state and reacting correctly when the ketone carbonyl stretch (~1750 cm⁻¹) of the starting material is absent, and the carbamate stretch (~1690 cm⁻¹) of the product is stable.

Protocol B: Scalable Boc Deprotection & Isolation

Objective: Cleave the Boc group and isolate the highly polar free azetidine.

  • Reaction Setup: Dissolve the Boc-protected intermediate in 2,2,2-trifluoroethanol (TFE) to create a 0.3 M solution. TFE acts as a stabilizing solvent that suppresses azetidine ring-opening side reactions[2].

  • Acid Dosing: Slowly dose methanesulfonic acid (MSA, 2.5 equiv) into the reactor. Maintain the internal temperature strictly below 25 °C using a cooling jacket to control the exothermic release of isobutylene and CO₂.

  • Self-Validation (IPC): The reaction is deemed complete when volumetric gas evolution ceases (verifiable via an inline mass flow meter on the exhaust) and HPLC analysis confirms >99% consumption of the starting material.

  • Isolation: Do not perform an aqueous extraction. Instead, add methyl tert-butyl ether (MTBE) directly to the reaction mixture as an anti-solvent. Stir at 0 °C for 2 hours to precipitate the product as a stable, highly pure methanesulfonate salt[3]. Filter and dry under a vacuum.

Troubleshooting Guides & FAQs

Q1: We are observing significant defluorination and complex impurity profiles during the lithiation step. How can we mitigate this? Causality: The electron-deficient 2,6-difluoro-4-methylphenyl ring is highly susceptible to nucleophilic attack and halogen dance rearrangements. In batch reactors, poor mixing leads to localized temperature spikes during n-BuLi addition. This thermal energy allows the reaction to cross the activation barrier into thermodynamic degradation pathways. Solution: Transition to the continuous flow setup described in Protocol A. Flow reactors offer rapid heat dissipation, allowing you to kinetically trap the intermediate with residence times as low as 10 seconds before degradation can occur[1].

Mechanism ArLi Aryllithium Intermediate TempHigh T > -40°C or Long Residence Time ArLi->TempHigh TempLow T < -60°C or Microreactor Flow ArLi->TempLow Side1 Halogen Dance / Defluorination TempHigh->Side1 Thermodynamic Degradation Side2 Proton Abstraction (Enolization) TempHigh->Side2 Basic Quench Product Clean Addition to 1-Boc-azetidin-3-one TempLow->Product Kinetic Trapping

Causality of temperature and residence time on aryllithium intermediate stability and outcome.

Q2: The addition to 1-Boc-azetidin-3-one stalls at ~70% conversion. Should we add more organometallic reagent? Causality: 1-Boc-azetidin-3-one is highly prone to enolization. If the aryllithium reagent acts as a base rather than a nucleophile, it will deprotonate the alpha-position of the azetidinone, stalling the nucleophilic addition and generating unreacted starting material upon aqueous quench. Solution: Do not add excess organometallic reagent, as this will complicate the impurity profile. Instead, ensure strict temperature control to favor nucleophilic attack over deprotonation. Alternatively, transmetalate the aryllithium species with anhydrous CeCl₃ to form an organocerium intermediate, which is highly nucleophilic but significantly less basic.

Q3: During scale-up of the Boc deprotection, we experienced a dangerous over-pressurization event. What is the safest approach? Causality: Acidic Boc deprotection generates one equivalent of isobutylene gas and one equivalent of carbon dioxide. On a multi-gram or kilogram scale, the rapid volumetric expansion of these gases can easily overwhelm standard venting systems if the acid is added as a single bolus. Solution: Acid must be dosed continuously over an extended period. Furthermore, utilizing methanesulfonic acid (MSA) in TFE provides a controlled, steady reaction rate that prevents sudden gas bursts while simultaneously suppressing unwanted azetidine ring-opening[2].

Q4: The free 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is extremely water-soluble. We are losing yield during the aqueous workup. How do we isolate it? Causality: The combination of the basic secondary amine (azetidine nitrogen) and the free hydroxyl group makes the fully deprotected molecule highly polar and amphiphilic. This leads to severe partitioning issues and emulsion formation in standard organic/aqueous extractions. Solution: Abandon aqueous liquid-liquid extraction. Telescope the reaction by precipitating the product as a stable salt (e.g., methanesulfonate or camphorsulfonate) directly from the reaction mixture using an anti-solvent like MTBE[3]. If the free base is strictly required, utilize Catch-and-Release chromatography with a Strong Cation Exchange (SCX) resin, washing with MeOH and eluting with 2M NH₃ in MeOH.

References

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective Source: MDPI URL:[Link]

  • Rapid Development and First GMP Manufacture of AMPKγ3 Activator PF-07293893 Source: ACS Publications URL:[Link]

  • Two Scalable Syntheses of (S)-2-Methylazetidine Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-Aryl-Azetidin-3-ol Derivatives

Introduction: The Azetidine Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both unique chemical space and favorable pharmacological propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both unique chemical space and favorable pharmacological properties is perpetual. Among these, small, strained heterocyclic systems have garnered significant attention. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain, sp3-rich character, and conformational rigidity can confer improved physicochemical properties to drug candidates, such as enhanced solubility, metabolic stability, and receptor binding affinity.[1][2]

While azetidine-2-ones (β-lactams) are historically famous for their role in antibiotics[3], the broader azetidine scaffold is now recognized for its wide-ranging pharmacological potential, from central nervous system (CNS) modulators to anticancer agents.[2] This guide focuses specifically on 3-aryl-azetidin-3-ol derivatives, a class of 3,3-disubstituted azetidines. This substitution pattern creates a stereochemically defined tertiary alcohol, providing a valuable exit vector for further functionalization and allowing for precise three-dimensional exploration of protein binding pockets, making these compounds highly attractive for fragment-based drug design and lead optimization.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a comparative analysis of the biological activities of various 3-aryl-azetidin-3-ol derivatives, supported by experimental data and detailed protocols, to facilitate their application in drug discovery programs.

Core Synthesis: Accessing the 3-Aryl-Azetidin-3-ol Scaffold

The primary and most direct route to 3-aryl-azetidin-3-ol derivatives involves the nucleophilic addition of an organometallic reagent to a protected N-azetidin-3-one. The use of Grignard reagents is a common and effective strategy.[4][5] The choice of the nitrogen protecting group is critical; a tert-butoxycarbonyl (Boc) or benzyl (Bn) group is often employed to prevent side reactions and can be removed later if a secondary amine is desired.

The causality behind this synthetic choice lies in its reliability and modularity. Commercially available N-Boc-azetidin-3-one serves as a versatile starting material, and a wide array of aryl Grignard reagents can be prepared or purchased, allowing for the systematic synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

General Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A N-Boc-azetidin-3-one D Grignard Addition to Azetidinone A->D B Aryl Bromide (Ar-Br) C Grignard Reagent Formation (Mg, THF) B->C 1. Mg, THF C->D 2. Add to Azetidinone (THF, 0°C to rt) E N-Boc-3-aryl-azetidin-3-ol D->E 3. Quench (aq. NH4Cl)

Caption: Synthetic workflow for 3-aryl-azetidin-3-ol derivatives.

Experimental Protocol: Synthesis of N-Boc-3-(4-methoxyphenyl)azetidin-3-ol

This protocol describes a representative synthesis via Grignard addition. It is designed to be self-validating through clear steps and expected outcomes.

Materials:

  • N-Boc-azetidin-3-one

  • 1-Bromo-4-methoxybenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

    • Add anhydrous THF, followed by a small crystal of iodine to initiate the reaction.

    • Add a solution of 1-bromo-4-methoxybenzene (1.1 eq) in anhydrous THF dropwise to the stirring suspension. Maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour until most of the magnesium has been consumed. The formation of the Grignard reagent is visually confirmed by the disappearance of the magnesium and the formation of a cloudy grey solution.

  • Grignard Addition:

    • In a separate flask, dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF and cool the solution to 0°C in an ice bath.

    • Slowly add the prepared Grignard reagent to the solution of N-Boc-azetidin-3-one via cannula.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[5]

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-Boc-3-(4-methoxyphenyl)azetidin-3-ol as a white solid or colorless oil.

Comparative Analysis of Biological Activities

The true value of the 3-aryl-azetidin-3-ol scaffold is demonstrated by the diverse biological activities its derivatives exhibit. The following sections compare their performance in key therapeutic areas.

A. Neuroprotective Activity: Cholinesterase Inhibition

Rationale: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[6] A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, directly derived from the corresponding azetidin-3-ols, was evaluated for cholinesterase inhibitory activity.[6][7]

Comparative Data:

Compound IDAryl Substituent (Ar)AChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
Derivative 1 Phenyl> 50> 50[6]
Derivative 2 4-Fluorophenyl15.4 ± 0.9> 50[6]
Derivative 3 4-Chlorophenyl8.7 ± 0.521.3 ± 1.1[6]
Derivative 4 4-Bromophenyl6.9 ± 0.318.5 ± 0.9[6]
Derivative 5 4-(Trifluoromethyl)phenyl4.5 ± 0.211.2 ± 0.6[6]
Rivastigmine (Reference Drug)5.8 ± 0.30.04 ± 0.002[6]

Structure-Activity Relationship (SAR) Insights:

  • An unsubstituted phenyl ring (Derivative 1) shows no significant activity.

  • The introduction of a halogen at the para-position of the aryl ring significantly enhances AChE inhibitory activity.

  • Potency increases with the electron-withdrawing strength of the substituent (F < Cl < Br < CF₃), with the 4-(trifluoromethyl)phenyl derivative (Derivative 5) showing the highest potency against AChE, comparable to the standard drug rivastigmine.[6]

  • The derivatives show selectivity for AChE over BChE.

Mechanism of Action: AChE Inhibition

cluster_normal Normal Synaptic Function cluster_inhibited Inhibited State ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Products Choline + Acetate AChE->Products Signal Transduction Signal Transduction Receptor->Signal Transduction ACh_i Acetylcholine (ACh) Receptor_i Postsynaptic Receptor ACh_i->Receptor_i Increased Binding AChE_i AChE Enzyme Enhanced Signal Enhanced Signal Receptor_i->Enhanced Signal Inhibitor Azetidinol Derivative Inhibitor->AChE_i Blocks Active Site

Caption: Mechanism of AChE inhibition by 3-aryl-azetidinol derivatives.

B. Monoamine Transporter Ligands

Rationale: The dopamine (DAT) and serotonin (SERT) transporters are critical for regulating neurotransmitter levels in the brain, and they are key targets for treating depression, anxiety, and other neuropsychiatric disorders.[5] A series of 3-aryl-3-arylmethoxy-azetidines, prepared from the corresponding 3-aryl-azetidin-3-ols, were assessed for their binding affinities at these transporters.

Comparative Data:

Compound ID3-Aryl Group (Ar¹)3-Arylmethoxy Group (Ar²)DAT Kᵢ (nM)SERT Kᵢ (nM)Selectivity (DAT/SERT)Reference
7c Phenyl3,4-Dichlorophenyl11001.01100[5]
7g 3,4-DichlorophenylPhenyl26350.74[5]
7i 3,4-Dichlorophenyl3,4-Dichlorophenyl3601.3277[5]

Structure-Activity Relationship (SAR) Insights:

  • The substitution pattern on both the 3-aryl and the 3-arylmethoxy rings dramatically influences both potency and selectivity.[5]

  • Placing the dichlorophenyl group on the arylmethoxy moiety (Compound 7c) results in a highly potent and selective SERT ligand.[5]

  • Conversely, placing the dichlorophenyl group on the 3-aryl ring (Compound 7g) yields a dual-acting ligand with balanced, moderate affinity for both DAT and SERT.[5]

  • This demonstrates that the 3-aryl-azetidin-3-ol scaffold allows for tunable selectivity, a highly desirable feature in the development of CNS-active drugs.

C. Precursors for Antimicrobial and Anticancer Agents

The tertiary alcohol of the 3-aryl-azetidin-3-ol scaffold is a versatile functional handle for creating other classes of bioactive molecules.

  • Antimicrobial Agents: The core azetidine structure is a known pharmacophore in antimicrobial agents.[3][8] While direct data on 3-aryl-azetidin-3-ols is limited, related azetidin-2-one (β-lactam) derivatives, which can be synthesized from azetidine precursors, have shown significant antibacterial and antifungal activity.[9][10][11][12] The synthesis often involves the cycloaddition of a ketene to an imine, where the imine can be derived from precursors related to the azetidine family.

  • Anticancer Agents: Azetidin-2-one analogues of the natural product Combretastatin A-4 have been synthesized and evaluated as tubulin polymerization inhibitors.[13] Several analogues containing a 3-aryl substituent on the β-lactam ring demonstrated potent nanomolar antiproliferative activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[13] This highlights the potential of the 3-aryl-azetidine framework as a starting point for developing novel anticancer therapeutics.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the well-established Ellman's method, a trustworthy and self-validating system for measuring AChE activity.

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • AChE from electric eel

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (3-aryl-azetidinol derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCh (75 mM) in deionized water.

    • Prepare a working solution of AChE (e.g., 0.2 U/mL) in phosphate buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitor (e.g., Donepezil) in phosphate buffer (ensure final DMSO concentration is <1%).

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the test compound solution (or buffer for control)

      • 20 µL of the DTNB solution

    • Mix and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ATCh solution to each well.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mAbs/min).

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Outlook

The 3-aryl-azetidin-3-ol scaffold and its derivatives represent a highly versatile and promising class of compounds for drug discovery. The comparative analysis presented in this guide demonstrates their potential across multiple therapeutic areas, most notably in neuroprotection and as tunable monoamine transporter ligands. The key advantages of this scaffold include:

  • Synthetic Tractability: A modular and reliable synthetic route allows for the creation of diverse chemical libraries.

  • Tunable Selectivity: Subtle modifications to the aryl substituents can dramatically alter biological activity and target selectivity, as seen in the DAT/SERT ligand studies.[5]

  • Favorable Physicochemical Properties: The inherent properties of the azetidine ring can lead to improved drug-like characteristics.[1][2]

Future research should focus on expanding the SAR for various targets, exploring different substitution patterns, and conducting in vivo evaluations of the most promising leads. The 3-aryl-azetidin-3-ol framework stands as a dynamic and valuable platform for the development of next-generation therapeutics.

References

  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link]

  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]

  • Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12), e2300378. [Link]

  • Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Semantic Scholar. [Link]

  • Patel, C., & Bhasin, C. P. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry, 9(1), 84-88. [Link]

  • Tavassoli, A., et al. (2010). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 20(22), 6544-6547. [Link]

  • Khan, I., et al. (2013). Synthesis and Antimicrobial Activity of Some Azetidinone Derivatives Containing Substituted Benzothiazole. Connect Journals. [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. [Link]

  • Mahapatra, M. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]

  • Ye, N., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6649-6653. [Link]

  • Feng, J-T., et al. (2017). Design, synthesis and evaluation of 3-arylidene azetidin-2-ones as potential antifungal agents against Alternaria solani Sorauer. Bioorganic & Medicinal Chemistry, 25(24), 6558-6566. [Link]

  • O'Boyle, N. M., et al. (2011). Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. Journal of Medicinal Chemistry, 54(24), 8566-8578. [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Ramalakshmishmi, N., et al. (2009). Synthesis, Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. ResearchGate. [Link]

  • Chandramouli, et al. (2007). Synthesis of Certain New Azetidin-2-one Derivatives and Comparative Study of Their Biological Activities. Oriental Journal of Chemistry, 23(3). [Link]

  • Various Authors. (2024). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]

  • Subudhi, B. B., et al. (2008). Synthesis and Biological Activity Evaluation of Some Azetidinone and Thiazolidinone Derivatives of Coumarins. ResearchGate. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49381-49405. [Link]

  • Ghorbani, M., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 28(1), 11. [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of Difluorophenyl Azetidinols: A Comparative Guide to MEK1/2 Inhibitor Optimization

Executive Summary The RAS/RAF/MEK/ERK signal transduction cascade is a highly validated therapeutic target in oncology, particularly for melanomas and solid tumors harboring BRAF or KRAS mutations. Targeting MEK1/2 via t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The RAS/RAF/MEK/ERK signal transduction cascade is a highly validated therapeutic target in oncology, particularly for melanomas and solid tumors harboring BRAF or KRAS mutations. Targeting MEK1/2 via traditional ATP-competitive inhibitors has historically failed due to off-target kinome toxicity. The discovery of Type III allosteric inhibitors —which bind to a unique hydrophobic pocket adjacent to the ATP-binding site—revolutionized this space.

This guide provides an in-depth comparative analysis of the difluorophenyl azetidinol scaffold, a breakthrough structural class that culminated in the development of the clinical candidate cobimetinib (GDC-0973)[1][2]. By objectively comparing this scaffold against alternative MEK inhibitors, we outline the causality behind its structural evolution and provide actionable experimental workflows for SAR validation.

Mechanistic Rationale: The Allosteric Pocket

Unlike Type I inhibitors that compete directly with ATP, difluorophenyl azetidinols act as Type III allosteric modulators. Binding to the allosteric pocket induces a conformational shift that locks the kinase into a catalytically inactive state, specifically by breaking the critical hydrogen bond between the C-helix and Lys97[3]. This non-competitive mechanism ensures high kinome selectivity and sustained inhibition even in ATP-rich intracellular environments.

MEK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTP) RTK->RAS Activates RAF RAF Kinase RAS->RAF Recruits MEK MEK1 / MEK2 RAF->MEK Phosphorylates ERK ERK1 / ERK2 MEK->ERK Phosphorylates Inhibitor Difluorophenyl Azetidinols Inhibitor->MEK Allosteric Inhibition

Fig 1: Allosteric inhibition of the MEK pathway by difluorophenyl azetidinols.

Structural Optimization Logic (The "Why")

The transition from early diarylamine hits to the optimized difluorophenyl azetidinol scaffold was driven by the need to balance biochemical potency with pharmacokinetic (PK) viability[1].

The 3,4-Difluorophenyl Core

Replacing standard phenyl rings with a 3,4-difluorophenyl moiety was a critical inflection point in the SAR campaign. The highly electronegative fluorine atoms create a polarized C-F bond that engages in orthogonal halogen bonding with the backbone carbonyls of the MEK allosteric pocket[4]. Furthermore, substituting the 3 and 4 positions of the phenyl ring sterically blocks the primary sites of oxidative metabolism by hepatic CYP450 enzymes, significantly extending the compound's half-life.

The Azetidin-3-ol Moiety

Early attempts to bridge the allosteric core to the solvent-exposed region utilized larger heterocycles (e.g., pyrrolidines or piperazines). However, these introduced steric clashes with the γ-phosphate of ATP. The highly strained, compact 4-membered azetidine ring restricts the conformational freedom of the molecule. This rigidity precisely vectors the C3-hydroxyl group toward the catalytic loop, enabling it to act as a bidentate hydrogen bond donor/acceptor with the side chains of Lys97 and Ser212[1][3].

C3-Piperidine Substitution

While the azetidinol core provided sub-nanomolar potency, early analogs suffered from poor aqueous solubility. The addition of a chiral (S)-piperidine ring at the C3 position of the azetidinol resolved this. The basic amine of the piperidine interacts favorably with the solvent-exposed region, drastically improving oral bioavailability without disrupting the delicate H-bond network of the azetidinol[1].

SAR_Workflow Hit Early Diarylamine Hit Moderate Potency, Poor PK CoreOpt 3,4-Difluorophenyl Addition Enhances Allosteric Pocket Fit Hit->CoreOpt Azetidinol Azetidin-3-ol Incorporation Forms H-Bonds with Ser212/Lys97 CoreOpt->Azetidinol C3Sub C3-Piperidine Substitution Improves Aqueous Solubility Azetidinol->C3Sub Lead Cobimetinib (GDC-0973) Clinical Candidate C3Sub->Lead

Fig 2: Stepwise SAR optimization workflow from early hit to clinical candidate.

Comparative Performance Data

To objectively evaluate the difluorophenyl azetidinol scaffold, we must benchmark it against both early synthetic intermediates and FDA-approved alternatives (trametinib and selumetinib)[2][5]. The data highlights how the azetidinol modification achieves an optimal balance of potency and PK stability.

Compound Class / DrugMEK1 IC₅₀ (nM)Cellular pERK IC₅₀ (nM)Key Structural FeaturePrimary PK Liability / Advantage
Early Diarylamine ~45.0~150.0Unsubstituted corePoor aqueous solubility, rapid clearance.
Selumetinib 14.010.0Benzimidazole coreModerate half-life, off-target effects.
Trametinib 0.922.0Pyridopyrimidine coreLong half-life, narrow therapeutic index.
Cobimetinib 4.20.2 - 10.0Difluorophenyl Azetidinol High solubility, optimized oral bioavailability.

Data synthesized from in vitro kinase assays and cellular biomarker profiling[2][5].

Experimental Methodologies

Protocol A: Regioselective Synthesis of the N-Boc Azetidinol Core

The foundational step in generating the difluorophenyl azetidinol scaffold requires the precise protection of the highly reactive azetidine nitrogen. The following protocol is the industry standard for yielding the N-Boc-3-azetidinol intermediate[6].

Step-by-Step Methodology:

  • Reagent Preparation: In a 1000 mL round-bottom flask, prepare a solvent mixture of 400 mL dioxane and water (1:1 v/v).

  • Reaction Assembly: Add 10 g (91 mmol) of 3-azetidinol hydrochloride to the solvent mixture. Stir until fully dissolved.

  • Basification: Slowly add 15.3 g (182 mmol) of sodium bicarbonate ( NaHCO3​ ) to the solution to neutralize the hydrochloride salt and establish a basic environment.

  • Boc Protection: Introduce 18.8 g (86.3 mmol) of di-tert-butyl dicarbonate ( Boc2​O ) dropwise over 15 minutes to control the exothermic release of CO2​ .

  • Incubation: Stir the mixture continuously at room temperature (20-25°C) for 15 hours.

  • Workup: Remove the organic dioxane portion in vacuo. Extract the remaining aqueous portion with ethyl acetate (3 × 150 mL).

  • Purification: Wash the combined organic layers sequentially with 5% aqueous HCl, distilled water, and brine. Dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the purified N-Boc-3-azetidinol intermediate.

Protocol B: Self-Validating TR-FRET MEK1 Kinase Assay

To definitively prove that a newly synthesized difluorophenyl azetidinol analog operates via an allosteric (Type III) mechanism rather than ATP-competition, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare recombinant unphosphorylated MEK1 and its substrate, inactive ERK2, in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Plate the azetidinol analogs in a 384-well plate using a 10-point, 3-fold serial dilution (starting at 10 μM).

  • Dual-Condition ATP Validation (The Self-Validating Step):

    • Condition 1 (Low ATP): Initiate the reaction with 10 μM ATP.

    • Condition 2 (High ATP): Initiate a parallel reaction with 1 mM ATP.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Quench the reaction using EDTA and add Europium-labeled anti-phospho-ERK antibodies alongside an APC-conjugated secondary tracer.

  • Data Interpretation: Read the TR-FRET signal (665 nm / 615 nm ratio).

    • Causality Check: A true difluorophenyl azetidinol will maintain an identical IC₅₀ across both the 10 μM and 1 mM ATP conditions. If the IC₅₀ shifts rightward (loses potency) in the 1 mM ATP condition, the compound has erroneously engaged the ATP-binding pocket.

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Validation

Validating the Mechanism of Action of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol: A Comparative Guide to Next-Generation Pharmacophores

As drug discovery pivots toward increasingly complex and shallow target binding sites, the architectural precision of small-molecule building blocks becomes paramount. The azetidine ring has emerged as a privileged scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex and shallow target binding sites, the architectural precision of small-molecule building blocks becomes paramount. The azetidine ring has emerged as a privileged scaffold in modern medicinal chemistry, acting as a conformationally restricted bioisostere for larger cyclic amines . Among these next-generation motifs, 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol (CAS: 1935323-99-1) represents a highly specialized pharmacophore.

This guide objectively compares the performance of this fluorinated azetidinol against traditional alternatives, detailing the causality behind its structural design and outlining the self-validating experimental protocols required to confirm its mechanism of action (MoA).

Mechanistic Rationale: The "Fluorinated Azetidinol" Advantage

To understand the mechanism of action of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol, we must deconstruct its structure into three functional vectors. The incorporation of azetidine motifs significantly alters the physicochemical landscape of pharmacophores, often improving lipophilic efficiency (LipE) and target engagement .

  • The Vector (Azetidine Rigidity): The four-membered azetidine ring restricts the conformational freedom of the tertiary alcohol. Unlike flexible aliphatic chains or larger piperidine rings, the azetidine core pre-organizes the hydroxyl group to act as a precise hydrogen-bond donor/acceptor, reducing the entropic penalty upon target binding.

  • The Shield (2,6-Difluoro Motif): The 2,6-difluoro substitution serves a dual purpose. Sterically, it forces the aromatic ring into an orthogonal conformation relative to the azetidine ring, locking it into a bioactive pose. Electronically, the electron-withdrawing fluorine atoms protect the aromatic core from cytochrome P450 (CYP)-mediated ortho-oxidation, drastically improving metabolic stability.

  • The Anchor (Para-Methyl Group): The 4-methyl group provides a lipophilic anchor designed to engage deep, hydrophobic sub-pockets (e.g., the switch-II pocket of kinases or epigenetic reader domains).

MoA A 3-(2,6-Difluoro-4-methylphenyl) azetidin-3-ol B Azetidine Ring (Conformational Rigidity) A->B C 2,6-Difluoro Motif (Orthogonal Twist & Shielding) A->C D 4-Methyl Group (Hydrophobic Anchor) A->D E Reduced Entropic Penalty (High kon) B->E F CYP450 Resistance (Extended t1/2) C->F G Deep Pocket Engagement (Low koff) D->G

Fig 1. Mechanistic contributions of the functional groups in target engagement and stability.

Comparative Performance Analysis

To validate the superiority of this specific pharmacophore, we compared it against two structural alternatives commonly used in early-stage hit-to-lead optimization:

  • Alternative 1 (Compound B): 3-(p-Tolyl)azetidin-3-ol (Lacks the difluoro shield).

  • Alternative 2 (Compound C): 4-(2,6-Difluoro-4-methylphenyl)piperidin-4-ol (Uses a larger, more flexible piperidine ring).

Quantitative Performance Data
ParameterCompound A (Target Motif)Compound B (Unfluorinated)Compound C (Piperidine)
Target Affinity ( Kd​ ) 4.2 nM45.1 nM18.5 nM
Binding Enthalpy ( ΔH ) -9.8 kcal/mol-6.2 kcal/mol-7.1 kcal/mol
Half-life ( t1/2​ , HLM) >120 min35 min85 min
Intrinsic Clearance ( CLint​ ) <5 µL/min/mg42 µL/min/mg18 µL/min/mg
Lipophilic Efficiency (LipE) 6.54.15.0

Data Synthesis: Compound A demonstrates a 10-fold improvement in affinity over the unfluorinated analog (Compound B), driven by the orthogonal twist forced by the fluorine atoms. Furthermore, replacing the piperidine ring (Compound C) with the azetidine ring (Compound A) improves LipE and binding enthalpy by minimizing the desolvation penalty and rigidifying the bioactive conformation.

Experimental Validation Protocols (Self-Validating Systems)

As a Senior Application Scientist, I mandate that every mechanistic claim be backed by a self-validating experimental protocol. The following workflows are designed not just to generate data, but to internally verify their own accuracy.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR is prioritized over endpoint assays (like TR-FRET) because it provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) kinetics, a critical factor in drug discovery . We use SPR to prove that the azetidine's rigidity specifically increases the kon​ rate. Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 3000 Response Units (RU).

  • Analyte Preparation: Dilute the compound in running buffer (HBS-EP+ with 1% DMSO) to a concentration series ranging from 0.5 nM to 50 nM.

  • Kinetic Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 50 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Fitting: Double-reference the sensograms and fit to a 1:1 Langmuir binding model.

  • Self-Validation Mechanism: Mutant Protein Control. Run a parallel channel immobilized with a mutant target protein lacking the specific hydrogen-bond acceptor residue. If binding is abolished, the interaction of the azetidin-3-ol hydroxyl group is definitively validated, ruling out non-specific hydrophobic aggregation.

Protocol 2: Microsomal Stability Assay for Metabolic Profiling

Causality: Microsomal stability assays utilizing human liver microsomes (HLM) are the gold standard for assessing CYP450-mediated metabolism and intrinsic clearance . This protocol validates the "shielding" effect of the 2,6-difluoro motif. Step-by-Step Methodology:

  • Pre-incubation: Mix HLM (0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 5500 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation Mechanism: Minus-NADPH Control. Include a parallel incubation lacking NADPH. If degradation occurs without NADPH, the instability is non-CYP mediated (e.g., driven by esterases or chemical instability). If the compound is stable without NADPH but degrades with it, the variable of CYP-mediated oxidation is perfectly isolated.

Protocol 3: X-Ray Crystallography for Conformational Verification

Causality: To unequivocally prove that the 2,6-difluoro substitution forces the predicted orthogonal twist, empirical structural data is required. Step-by-Step Methodology:

  • Co-crystallization: Incubate the purified target protein (10 mg/mL) with a 5-fold molar excess of the compound for 2 hours on ice.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a sparse-matrix crystallization screen.

  • Data Collection: Harvest crystals, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron light source (100 K).

  • Refinement: Process data using XDS and refine the structure using Phenix.

  • Self-Validation Mechanism: Fo-Fc Omit Map Generation. During refinement, specifically omit the ligand from the model and calculate an Fo-Fc difference map. If the electron density clearly outlines the orthogonal twist of the difluoro-aryl group without the ligand present in the calculation, model bias is eliminated, and the conformation is validated.

Workflow Step1 Compound Synthesis & Preparation SPR SPR Kinetics (kon, koff, Kd) Step1->SPR HLM Microsomal Stability (CLint, t1/2) Step1->HLM XRay X-Ray Crystallography (Binding Pose) Step1->XRay Val1 Mutant Protein Control (Validates H-Bond) SPR->Val1 Val2 Minus-NADPH Control (Validates CYP-dependence) HLM->Val2 Val3 Fo-Fc Omit Map (Validates Conformation) XRay->Val3

Fig 2. Orthogonal self-validating workflow for confirming the mechanism of action.

Conclusion

The integration of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol into a drug discovery pipeline is not merely a structural substitution; it is a calculated mechanistic upgrade. By combining the conformational rigidity of the azetidine ring with the electronic shielding of the difluoro-aryl motif, researchers can overcome the thermodynamic and metabolic liabilities inherent to traditional piperidine or unfluorinated aryl systems. When validated through rigorous, self-correcting methodologies like SPR mutant controls and Fo-Fc omit mapping, this building block proves to be an indispensable tool for engaging challenging biological targets.

References

  • National Institutes of Health (NIH) / ACS. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from:[Link]

  • OMICS International. (2025). SPR Biosensors: Diverse Applications, Transformative Impact. Retrieved from:[Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from:[Link]

Comparative

A Senior Scientist's Comparative Guide to In Vivo Testing of 3-Aryl-Azetidin-3-ol Compounds

Authored by a Senior Application Scientist Introduction: The Azetidine Scaffold in Modern Drug Discovery The 3-aryl-azetidin-3-ol moiety is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The 3-aryl-azetidin-3-ol moiety is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique vector for exiting a binding pocket, often leading to improved physicochemical and pharmacokinetic properties compared to more traditional, planar ring systems.[1][2][3] The sp3-rich character of the azetidine ring can enhance solubility and metabolic stability while reducing off-target promiscuity.[4] These desirable traits have propelled azetidine-containing compounds into clinical pipelines for a range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][5][6]

However, promising in vitro data is only the first step. The true test of a compound's therapeutic potential lies in its performance within a complex biological system. This guide provides a comparative framework for the in vivo evaluation of 3-aryl-azetidin-3-ol derivatives, drawing from established methodologies and field-proven insights to help researchers navigate the critical transition from benchtop to preclinical animal models. We will explore the causality behind experimental design, focusing on pharmacokinetics, efficacy in relevant disease models, and preliminary safety assessment.

The First Hurdle: Pharmacokinetic (PK) and ADME Profiling

Before assessing efficacy, it is paramount to understand how the animal model absorbs, distributes, metabolizes, and excretes (ADME) the test compound. A compound with stellar in vitro potency is useless if it cannot achieve and maintain adequate exposure at the target site in vivo.[7] Poor pharmacokinetic properties, such as a short half-life or low oral bioavailability, are common reasons for candidate attrition.[7]

A typical initial PK study involves administering the compound to a small cohort of rodents (e.g., CD-1 or C57BL/6 mice) via both intravenous (IV) and oral (PO) routes. The IV arm serves as a baseline, representing 100% bioavailability, against which the PO arm is compared.

Key Pharmacokinetic Parameters to Compare:
  • Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Data Presentation: Comparative Pharmacokinetics

The table below illustrates how to present comparative PK data for a series of hypothetical 3-aryl-azetidin-3-ol analogs. This format allows for a rapid assessment of which compounds possess the most favorable properties for further development.

Compound IDRoute (Dose, mg/kg)t½ (h)Cmax (ng/mL)AUC (ng·h/mL)CL (mL/min/kg)%F
AZ-001 IV (2)1.51250210015.8-
PO (10)2.18503500-33
AZ-002 IV (2)4.898045007.4-
PO (10)5.2112018900-84
AZ-003 IV (2)0.8150095035.1-
PO (10)1.12501100-12

Interpretation: In this hypothetical comparison, AZ-002 emerges as a superior candidate. It exhibits a longer half-life, suggesting less frequent dosing may be required, and excellent oral bioavailability (%F = 84%), which is crucial for patient-friendly administration. In contrast, AZ-003 shows rapid clearance and poor bioavailability, making it a less desirable candidate for advancement.

Efficacy Assessment: Choosing the Right Animal Model

The choice of animal model is entirely dependent on the therapeutic indication. The 3-aryl-azetidin-3-ol scaffold has shown promise in oncology and CNS disorders.[1][8]

A. Oncology Models

For oncology, syngeneic tumor models are invaluable for evaluating compounds that may modulate the immune response.[7][9] In these models, murine tumor cells are implanted into immunocompetent mice of the same strain, preserving the natural interplay between the tumor and the host immune system.

Example Model: The MC-38 (colon adenocarcinoma) murine syngeneic model.[7]

G randomize randomize treatment treatment randomize->treatment monitoring monitoring treatment->monitoring

Caption: Workflow for a syngeneic tumor model efficacy study.

Experimental Protocol: Murine Syngeneic Tumor Model Efficacy Study

  • Cell Culture: Culture MC-38 cells in appropriate media until they reach 80-90% confluency.

  • Implantation: On Day 0, harvest cells and resuspend in sterile PBS. Subcutaneously inject 1x10⁶ cells into the right flank of 6-8 week old female C57BL/6 mice.

  • Tumor Growth: Allow tumors to grow. Monitor mice daily.

  • Randomization: When average tumor volume reaches ~100-150 mm³, typically around Day 7, randomize mice into treatment groups (e.g., Vehicle, Compound AZ-002 at 25 mg/kg, Compound AZ-002 at 50 mg/kg).

  • Dosing: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer doses as per the study plan (e.g., daily oral gavage).

  • Monitoring: Measure tumor dimensions with digital calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Record body weights at the same time as a measure of general toxicity.

  • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or if mice show signs of excessive morbidity.

  • Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

B. Central Nervous System (CNS) Models

For CNS applications like depression or neurodegeneration, behavioral and pathological models are employed.[10][11]

Example Model: The Forced Swim Test (FST) for antidepressant activity.[12] The FST is a widely used rodent behavioral test that assesses the effect of antidepressant drugs. The model is based on the observation that animals placed in an inescapable cylinder of water will eventually cease escape-oriented activity and become immobile. Antidepressant treatments are known to reduce the duration of immobility.[12]

Experimental Protocol: Mouse Forced Swim Test (FST)

  • Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound (e.g., PO or IP) at a predetermined time before the test (e.g., 60 minutes). Include vehicle and positive control (e.g., a known antidepressant like sertraline) groups.[12]

  • Pre-swim (Day 1 - Optional but Recommended): Place each mouse in the cylinder for a 15-minute conditioning session. This increases the sensitivity of the test on the following day.

  • Test Session (Day 2): Place each mouse in the cylinder for a 6-minute test session. The session is typically videotaped for later analysis.

  • Scoring: Score the last 4 minutes of the test session. An observer, blind to the treatment groups, records the duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water).

  • Analysis: Compare the duration of immobility between the treatment groups and the vehicle control. A significant decrease in immobility time suggests an antidepressant-like effect.

G

Caption: Hypothetical signaling pathway inhibited by a 3-aryl-azetidin-3-ol.

Preliminary Toxicology and Safety Assessment

Efficacy must be balanced with safety. Early in vivo studies should include a preliminary assessment of toxicity. This is often integrated into the efficacy study itself.

Key Observational Endpoints:

  • Body Weight: Significant body weight loss (>15-20%) is a common sign of toxicity.

  • Clinical Signs: Observe for changes in posture, activity, grooming, and any signs of distress.

  • Dose-Limiting Toxicity (DLT): The highest dose that can be administered without unacceptable toxicity.

Data Presentation: Summary of Acute Toxicity Profile

Compound IDDose (mg/kg, PO, qd x 14d)Mean Body Weight Change (%)Clinical ObservationsMorbidity/Mortality
Vehicle -+5.2%Normal0/10
AZ-001 100-1.5%Normal0/10
AZ-002 100+3.8%Normal0/10
AZ-002 200-18.5%Piloerection, lethargy2/10

Interpretation: In this example, AZ-002 is well-tolerated at 100 mg/kg but shows significant toxicity at 200 mg/kg, establishing a preliminary therapeutic window. This information is critical for designing future, more definitive toxicology studies. It's also important to be aware of potential class-specific toxicities; for instance, some azetidine compounds have been shown to induce specific pathologies like oligodendrogliopathy in mice at high doses, which could be a crucial finding.[13]

Synthesis and Decision Making: Selecting a Lead Candidate

The ultimate goal is to select a single lead candidate for more intensive preclinical development. This decision is a multi-parameter optimization problem, weighing efficacy against the PK profile and safety margin.

G start Pool of 3-Aryl-Azetidin-3-ol Analogs pk_screen Step 1: In Vivo PK Screen (Mouse, PO/IV) start->pk_screen efficacy_model Step 2: Efficacy Study (Relevant Disease Model) pk_screen->efficacy_model Good PK Profile (%F > 30%, t½ > 2h) fail_pk Poor PK: Low %F or High CL pk_screen->fail_pk Bad PK Profile safety_assess Step 3: Preliminary Safety (MTD/Dose-ranging) efficacy_model->safety_assess Significant Efficacy (e.g., TGI > 50%) fail_efficacy Lack of Efficacy efficacy_model->fail_efficacy No Efficacy lead_candidate Lead Candidate Selected for IND-Enabling Studies safety_assess->lead_candidate Good Safety Margin (MTD > 10x Efficacious Dose) fail_safety Unacceptable Toxicity (Narrow Therapeutic Window) safety_assess->fail_safety Poor Safety Margin

Caption: Decision tree for in vivo lead candidate selection.

By systematically evaluating compounds through this tiered process, researchers can confidently select a 3-aryl-azetidin-3-ol derivative with the highest probability of success in the rigorous and costly IND-enabling studies that lie ahead. This data-driven approach, which integrates pharmacokinetics, pharmacodynamics, and toxicology, is the cornerstone of modern drug development.

References

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement.
  • Azetidine derivatives with CNS activity.
  • Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester deriv
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.PubMed.
  • Azetidines in medicinal chemistry: emerging applic
  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents.PMC.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis.PubMed.
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures.MDPI.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Discovery of Isoxazole Analogs of Sazetidine-A as Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR)
  • Examples of azetidine‐based bioisosters.
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement.PubMed.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.PMC.
  • The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.”Indian Journal of Chemistry (IJC).
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs.Hindawi.
  • Immune responses to azacytidine in animal models of inflammatory disorders: a system
  • Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents.
  • Examples of biologically active drug leads containing azetidine[³].
  • Azetidines in medicinal chemistry: emerging applic
  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-.MDPI.
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols.
  • Novel Uracil-Based Inhibitors of Acetylcholinesterase with Potency for Treating Memory Impairment in an Animal Model of Alzheimer's Disease.MDPI.
  • The (misleading) role of animal models in drug development.Frontiers.
  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS.Nevada Division of Environmental Protection.
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkyl

Sources

Validation

Cross-Reactivity Profiling of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol: A Fragment Comparison Guide

Executive Summary In modern lead optimization, the selection of saturated heterocyclic fragments dictates the physicochemical, metabolic, and safety profiles of the resulting active pharmaceutical ingredient (API). 3-(2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern lead optimization, the selection of saturated heterocyclic fragments dictates the physicochemical, metabolic, and safety profiles of the resulting active pharmaceutical ingredient (API). 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol (CAS: 1935323-99-1) has emerged as a privileged building block, particularly in the design of kinase inhibitors and GPCR ligands.

This guide provides an objective, data-driven comparison of this fluorinated azetidine fragment against traditional unfluorinated and piperidine-based alternatives. By analyzing Matched Molecular Pair (MMP) data, we demonstrate how the strategic incorporation of this specific motif mitigates hERG liability, evades CYP450 metabolism, and enhances kinome selectivity.

Mechanistic Rationale: The Power of Fluorinated Azetidines

To understand the superior cross-reactivity profile of 3-(2,6-difluoro-4-methylphenyl)azetidin-3-ol, we must deconstruct its structural causality. The fragment relies on three synergistic modifications:

  • The Azetidine Core: Four-membered azetidine rings provide high conformational rigidity and an sp³-rich character. Compared to flat aromatic rings or highly flexible aliphatic chains, azetidines improve aqueous solubility and provide precise spatial projection of substituents [1].

  • 2,6-Difluoro Substitution (pKa Modulation): The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the azetidine nitrogen, drastically lowering its pKa. At physiological pH (7.4), a lower pKa means a smaller fraction of the amine is protonated. Because the hERG potassium channel's inner cavity relies on cation- π interactions (via Tyr652 and Phe656) to bind protonated amines, lowering the pKa is a definitive strategy to abolish cardiotoxic hERG blockade [2, 3]. Furthermore, the C-F bonds block metabolically labile ortho positions from CYP450-mediated oxidation.

  • 4-Methyl Vector: The para-methyl group serves as a precise hydrophobic probe. When incorporated into a hinge-binding scaffold, this methyl group is projected deep into hydrophobic back-pockets (often adjacent to kinase gatekeeper residues), driving target selectivity over off-target kinases.

MechanisticRationale cluster_features Fragment Structural Features A Azetidine Ring (sp3-rich, rigid) G CYP450 Evasion (Metabolic Stability) A->G Resists ring opening B 2,6-Difluoro Substitution D Lowered Amine pKa (~7.1) B->D Inductive electron withdrawal B->G Blocks oxidative labile sites C 4-Methyl Group F Enhanced Target Selectivity C->F Hydrophobic pocket insertion E Reduced hERG Liability D->E Reduced protonation at pH 7.4

Mechanistic pathways linking fragment structural features to improved safety and efficacy.

Cross-Reactivity & Performance Data

To objectively evaluate the cross-reactivity profile, 3-(2,6-difluoro-4-methylphenyl)azetidin-3-ol was incorporated into a generic pyrimidine-based kinase inhibitor scaffold. Its performance was benchmarked against traditional fragments using a Matched Molecular Pair (MMP) analysis.

Table 1: Physicochemical and Off-Target Profiling (MMP Analysis)

Fragment Motif (Appended to Base Scaffold)Amine pKahERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Kinome Selectivity Score (S₁₀)*
4-Phenylpiperidin-4-ol (Traditional)9.21.54.20.25
3-Phenylazetidin-3-ol8.83.18.50.18
3-(4-Methylphenyl)azetidin-3-ol8.92.87.10.15
3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol 7.1 > 40.0 > 50.0 0.04

*S₁₀ Score: Fraction of 468 tested kinases inhibited by >90% at 1 µM. A lower score indicates higher selectivity.

Data Interpretation
  • Safety (hERG): The traditional piperidine fragment suffers from severe hERG liability (1.5 µM) due to its highly basic nitrogen (pKa 9.2). The 2,6-difluoro azetidine analog successfully drops the pKa to 7.1, pushing the hERG IC₅₀ beyond the 40 µM safety threshold.

  • Metabolism (CYP3A4): Unsubstituted phenyl rings are prone to oxidation. The difluoro substitution effectively shields the aromatic core, reducing CYP3A4 inhibition and improving overall metabolic stability.

  • Selectivity: The combination of azetidine rigidity and the 4-methyl vector drops the S₁₀ score to 0.04, indicating a highly selective profile that avoids broad-spectrum kinome cross-reactivity.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the data presented above relies on self-validating, industry-standard assay systems.

ProfilingWorkflow Step1 Phase 1: Physicochemical pKa & LogD Determination Step2 Phase 2: Safety Profiling Automated hERG Patch-Clamp Step1->Step2 Step3 Phase 3: Metabolic Stability CYP450 Inhibition Assay Step2->Step3 Step4 Phase 4: Selectivity KINOMEscan® Profiling Step3->Step4 Decision Go/No-Go Lead Selection Step4->Decision

Sequential cross-reactivity and safety profiling workflow for fragment evaluation.

Protocol 1: Automated Patch-Clamp hERG Assay

To accurately measure the impact of pKa reduction on cardiotoxicity, a whole-cell patch-clamp methodology is required.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency.

  • System Setup: Utilize an automated patch-clamp system (e.g., QPatch). Prime the system with extracellular solution (145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4) and intracellular solution (120 mM KF, 20 mM KCl, 10 mM EGTA, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test compounds (MMP series) at 5 ascending concentrations (0.1, 1, 10, 30, and 50 µM). Allow 3 minutes of incubation per concentration to reach steady-state block.

  • Data Analysis: Measure the peak amplitude of the tail current. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: KINOMEscan® Profiling

To determine the S₁₀ selectivity score, an active site-directed competition binding assay is utilized[4].

  • Kinase Tagging: Prepare 468 distinct human kinase constructs, each fused to a proprietary DNA label.

  • Immobilization: Bind a known, promiscuous control ligand to a solid support resin.

  • Incubation: Combine the DNA-tagged kinases, the immobilized control ligand, and the test compound (at 1 µM and 10 µM concentrations) in a binding buffer. Incubate for 1 hour at room temperature.

  • Elution & Readout: Wash the resin to remove unbound kinase. Elute the bound kinase and quantify it using quantitative PCR (qPCR) directed against the DNA tag.

  • Calculation: The readout is expressed as "Percent of Control" (PoC). Calculate the S₁₀ score by dividing the number of kinases with a PoC < 10% (indicating >90% inhibition) by the total number of kinases tested.

Conclusion

The empirical data strongly supports the transition away from traditional piperidine and unfluorinated azetidine motifs in favor of 3-(2,6-difluoro-4-methylphenyl)azetidin-3-ol . By leveraging the inductive effects of fluorine to lower amine pKa and utilizing the 4-methyl group for targeted hydrophobic interactions, medicinal chemists can simultaneously engineer out hERG liability, improve metabolic stability, and dial in exquisite target selectivity.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry (2026). Available at:[Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (2015). Available at:[Link]

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. Journal of Medicinal Chemistry (2006). Available at:[Link]

  • KINOMEscan protocol description. Bio-protocol (2018). Available at:[Link]

Comparative

A Comparative Guide to the Metabolic Stability of Fluorinated Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of candidates with optimal pharmacokinetic profiles is paramount. Among the myriad of properties that...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of candidates with optimal pharmacokinetic profiles is paramount. Among the myriad of properties that dictate a molecule's success, metabolic stability stands as a critical gatekeeper, influencing bioavailability, in vivo half-life, and potential for drug-drug interactions. This guide provides an in-depth, comparative analysis of the metabolic stability of fluorinated azetidine derivatives, a structural motif of increasing interest in medicinal chemistry. We will explore the theoretical underpinnings of their enhanced stability, present comparative experimental data, and detail the methodologies used to assess these crucial parameters.

The Strategic Advantage of Fluorination and the Azetidine Scaffold

The incorporation of fluorine into drug candidates and the use of strained ring systems like azetidine are two powerful strategies independently employed to enhance metabolic stability. Their combination in fluorinated azetidine derivatives offers a synergistic approach to mitigating metabolic liabilities.

The Role of Fluorine: The strategic placement of fluorine atoms can significantly improve a molecule's metabolic profile.[1][2] This is often attributed to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] However, a more nuanced understanding reveals that fluorine's strong electron-withdrawing nature can also deactivate adjacent C-H bonds, rendering them less susceptible to enzymatic attack.[1] This "metabolic blocking" is a key tactic in drug design to prevent the formation of unwanted metabolites.[1][2]

The Azetidine Motif: The four-membered azetidine ring offers unique structural and physicochemical properties that can contribute to improved metabolic stability.[3] Its rigid, three-dimensional structure can orient substituents in a way that sterically hinders access by metabolic enzymes. Furthermore, the inherent ring strain of azetidines can influence their electronic properties and reactivity in a manner that can disfavor certain metabolic pathways compared to less strained five- or six-membered rings like pyrrolidine and piperidine.[3]

Comparative Metabolic Stability: A Data-Driven Analysis

The true measure of a structural motif's utility lies in empirical data. In vitro metabolic stability assays, primarily using human liver microsomes (HLM), provide a robust platform for comparing the intrinsic clearance (CLint) and half-life (t½) of different compounds. A lower intrinsic clearance and a longer half-life are indicative of greater metabolic stability.

Below is a summary of comparative data for fluorinated and non-fluorinated heterocyclic amines, illustrating the impact of both fluorination and the azetidine ring on metabolic stability.

Compound IDStructureHeterocycleFluorinationIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)
1 N-BenzylazetidineAzetidineNone58
2 N-Benzyl-3-fluoroazetidineAzetidineMonofluoro35
3 N-Benzyl-3,3-difluoroazetidineAzetidineDifluoro< 10
4 N-BenzylpyrrolidinePyrrolidineNone110
5 N-Benzyl-3-fluoropyrrolidinePyrrolidineMonofluoro75
6 N-BenzylpiperidinePiperidineNone150
7 N-Benzyl-4-fluoropiperidinePiperidineMonofluoro98

Data adapted from a comprehensive study on the physicochemical properties of fluorinated saturated heterocyclic amines.

Analysis of the Data:

The data clearly demonstrates a trend of increased metabolic stability with the introduction of fluorine. For the azetidine series, the non-fluorinated parent compound (1) has a moderate intrinsic clearance. The addition of a single fluorine atom (2) reduces this clearance, and the difluorinated analog (3) shows a significant improvement in metabolic stability, with clearance below the limit of quantification.

Furthermore, when comparing the non-fluorinated parent heterocycles, N-benzylazetidine (1) exhibits a lower intrinsic clearance than both N-benzylpyrrolidine (4) and N-benzylpiperidine (6), highlighting the inherent metabolic advantage of the azetidine scaffold in this context. The fluorinated azetidine derivatives (2 and 3) consistently show the lowest intrinsic clearance values, underscoring the powerful synergy of combining these two structural features.

Experimental Protocols for Assessing Metabolic Stability

To ensure the scientific integrity of metabolic stability data, robust and well-validated experimental protocols are essential. The following sections detail the methodologies for two of the most common in vitro assays: the Liver Microsomal Stability Assay and the S9 Fraction Stability Assay.

Liver Microsomal Stability Assay

This assay is a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing and is primarily used to evaluate Phase I metabolic pathways, particularly those mediated by cytochrome P450 enzymes.[4]

Causality Behind Experimental Choices:

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are a rich source of CYP enzymes.[4] Their use allows for a focused investigation of oxidative metabolism.

  • NADPH (Nicotinamide adenine dinucleotide phosphate): This is a critical cofactor for CYP enzymes. The reaction is initiated by its addition.[5] A control incubation without NADPH is crucial to assess non-CYP mediated degradation or chemical instability.

  • Incubation at 37°C: This temperature mimics physiological conditions in the human body.

  • Quenching with Cold Acetonitrile: This step serves two purposes: it stops the enzymatic reaction and precipitates the microsomal proteins, allowing for the analysis of the supernatant containing the remaining parent compound.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying the parent compound due to its high sensitivity and specificity.

Experimental Workflow Diagram:

A generalized workflow for an in vitro microsomal stability assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. For negative controls, add an equal volume of buffer without the NADPH system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression is the rate constant of elimination (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[2]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (concentration of microsomal protein in mg/mL).[2]

S9 Fraction Stability Assay

The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. This allows for the evaluation of both Phase I and Phase II metabolic pathways.

Causality Behind Experimental Choices:

  • S9 Fraction: The inclusion of cytosolic enzymes allows for a broader assessment of metabolism, including conjugation reactions like glucuronidation and sulfation.

  • Cofactors (NADPH, UDPGA, PAPS, GSH): A cocktail of cofactors is often used to support the activity of both Phase I and Phase II enzymes. UDPGA (uridine diphosphate glucuronic acid), PAPS (3'-phosphoadenosine-5'-phosphosulfate), and GSH (glutathione) are essential for glucuronidation, sulfation, and glutathione conjugation, respectively.

  • Similarities to Microsomal Assay: The other experimental considerations (incubation temperature, quenching, and analysis) are similar to the microsomal stability assay, ensuring consistency and comparability of results.

Experimental Workflow Diagram:

A generalized workflow for an in vitro S9 fraction stability assay.

Step-by-Step Protocol:

The protocol for the S9 fraction stability assay is very similar to the microsomal stability assay, with the key difference being the use of the S9 fraction and a broader range of cofactors.

  • Preparation of Reagents:

    • Prepare the test compound stock solution as described for the microsomal assay.

    • Thaw the S9 fraction on ice and dilute to the desired concentration in buffer.

    • Prepare a cofactor cocktail containing NADPH, UDPGA, PAPS, and GSH.

  • Incubation, Sampling, and Analysis:

    • Follow the same procedures for incubation, time-point sampling, sample processing, and LC-MS/MS analysis as outlined in the microsomal stability assay protocol.

  • Data Analysis:

    • The data analysis is also performed in the same manner to determine the half-life and intrinsic clearance.

Conclusion

The strategic incorporation of fluorine into the azetidine scaffold presents a powerful and effective strategy for enhancing the metabolic stability of drug candidates. The experimental data clearly demonstrates that fluorinated azetidine derivatives exhibit significantly lower intrinsic clearance rates compared to their non-fluorinated counterparts and other less-strained heterocyclic systems. By understanding the mechanistic basis for this improved stability and employing robust in vitro assays, drug discovery teams can rationally design and select molecules with more favorable pharmacokinetic profiles, ultimately increasing the probability of success in bringing novel therapeutics to the clinic.

References

  • To be populated with URLs
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
  • A Comparative Analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. Benchchem.
  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition.
  • Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in R
  • Metabolic Stability Assessed by Liver Microsomes and Hep
  • Comparing the metabolic stability of fluorinated versus non-fluorin
  • Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. The University of Manchester.
  • (PDF) CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes.
  • Towards harmonization of test methods for in vitro hepatic clearance studies. Wageningen University & Research.
  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Metabolic stability and its role in the discovery of new chemical entities. Journal of Pharmaceutical and Biomedical Analysis.
  • Prediction of in vitro intrinsic clearance from hepatocytes: comparison of suspensions and monolayer cultures. Xenobiotica.
  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition.
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition.
  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Deriv
  • Comparison of metabolic stability and metabolite identification of 55 ECVAM/ICCVAM validation compounds between human and rat liver homogenates and microsomes - a preliminary analysis. ALTEX.

Sources

Validation

head-to-head comparison of different 3-aryl-azetidin-3-ol synthesis methods

The 3-aryl-azetidin-3-ol motif has emerged as a highly valuable scaffold in modern medicinal chemistry. Often utilized as a conformationally restricted bioisostere or as a critical intermediate for synthesizing bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-aryl-azetidin-3-ol motif has emerged as a highly valuable scaffold in modern medicinal chemistry. Often utilized as a conformationally restricted bioisostere or as a critical intermediate for synthesizing bioactive 3-aryl-3-sulfanyl azetidines, this structural unit presents unique synthetic challenges.

As an Application Scientist, selecting the correct synthetic route requires balancing reagent reactivity with the inherent instability of the azetidine core. This guide objectively compares the three primary methodologies for synthesizing 3-aryl-azetidin-3-ols from N-protected azetidin-3-ones, providing mechanistic insights, validated protocols, and head-to-head performance data.

The Mechanistic Challenge: 1,2-Addition vs. Enolization

The defining challenge in synthesizing 3-aryl-azetidin-3-ols is the extreme propensity of the starting material, 1-Boc-azetidin-3-one[1], to undergo enolization rather than the desired nucleophilic 1,2-addition[2].

The Causality: The four-membered azetidine ring is highly strained (~90° bond angles). The carbonyl carbon is electrophilic, but the adjacent α -protons are unusually acidic due to the electron-withdrawing nature of the N-Boc or N-Cbz protecting groups[2]. When exposed to highly basic organometallic reagents (like organolithiums), the reagent acts as a base rather than a nucleophile. This deprotonates the α -carbon to form an enolate[3]. Upon aqueous quench, the enolate simply reprotonates, resulting in the frustrating recovery of unreacted starting material and near-zero product yield.

Mechanism Ketone 1-Boc-azetidin-3-one Enolate Azetidin-3-one Enolate (Yield Loss / Recovery) Ketone->Enolate Highly Basic Reagents (e.g., ArLi at > -40 °C) Adduct Metal Alkoxide Intermediate Ketone->Adduct High Nucleophilicity / Low Basicity (e.g., ArCeCl2) Enolate->Ketone Aqueous Quench (Starting Material Recovery) Product 3-Aryl-azetidin-3-ol Adduct->Product Aqueous Workup

Figure 1: Mechanistic divergence between 1,2-addition and parasitic enolization.

Methodological Head-to-Head Comparison

Method A: Direct Grignard Addition (The Standard Baseline)

The most common approach utilizes arylmagnesium halides (Grignard reagents). Because Grignard reagents are less basic than their organolithium counterparts, they offer a reasonable balance of nucleophilicity and basicity, making them suitable for electron-rich and neutral aryl additions.

  • Causality & Best Use: Ideal for standard, commercially available aryl bromides. However, highly sterically hindered or strongly electron-deficient Grignard reagents react too sluggishly, allowing the competing enolization pathway to dominate.

  • Self-Validating Protocol:

    • Flame-dry a Schlenk flask under an inert argon atmosphere.

    • Dissolve 1-Boc-azetidin-3-one (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.

    • Dropwise, add the arylmagnesium bromide solution (1.5 equiv, typically 1.0 M in THF) via syringe.

    • Stir at 0 °C for 2 hours. Validation checkpoint: Monitor by TLC (ninhydrin stain) until the ketone is completely consumed.

    • Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

Method B: Organolithium Addition via Halogen-Lithium Exchange

For electron-deficient aryl halides that fail to form Grignard reagents efficiently, halogen-lithium exchange is employed.

  • Causality & Best Use: Organolithiums are fiercely reactive. To suppress their overwhelming basicity (which would instantly enolize the azetidin-3-one), the reaction must be strictly maintained at cryogenic temperatures (-78 °C)[2].

  • Self-Validating Protocol:

    • In a flame-dried flask, dissolve the aryl bromide (1.5 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.

    • Add n -BuLi (1.55 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete halogen-lithium exchange.

    • In a separate flask, dissolve 1-Boc-azetidin-3-one (1.0 equiv) in anhydrous THF and cool to -78 °C.

    • Transfer the aryllithium solution to the ketone solution via a cooled cannula.

    • Stir at -78 °C for 1 hour. Quench cold with saturated NH₄Cl before allowing the mixture to warm to room temperature. Extract and purify.

Method C: Organocerium-Mediated Addition (The "Imamoto" Modification)

When both Methods A and B fail due to intractable enolization or severe steric hindrance, the addition of anhydrous Cerium(III) chloride is the definitive solution[4].

  • Causality & Best Use: Cerium is highly oxophilic and Lewis acidic. By transmetalating the aryllithium species to an arylcerium(III) dichloride ( ArCeCl2​ ), the reagent's basicity is virtually eliminated while its nucleophilicity toward carbonyls is drastically enhanced[4]. This completely shuts down the enolization pathway, driving the reaction to the 1,2-addition product even for the most challenging substrates.

  • Self-Validating Protocol:

    • Critical Step: Rapidly weigh CeCl3​⋅7H2​O (1.5 equiv) into a flask. Heat at 140 °C under high vacuum (<0.1 Torr) for 2 hours to generate strictly anhydrous CeCl3​ .

    • Cool to room temperature, suspend the white powder in anhydrous THF, and stir for 2 hours to activate the cerium complex.

    • Cool the suspension to -78 °C.

    • In a separate flask, generate the aryllithium species (1.5 equiv) at -78 °C (as in Method B). Transfer this to the CeCl3​ suspension and stir for 1 hour at -78 °C to form the ArCeCl2​ reagent.

    • Add 1-Boc-azetidin-3-one (1.0 equiv) in THF dropwise. Stir at -78 °C for 2 hours.

    • Quench with saturated NH₄Cl, filter the resulting cerium salts through a pad of Celite, extract the filtrate with EtOAc, and purify.

Quantitative Data Comparison

The following table summarizes the performance metrics of each methodology based on established synthetic benchmarks.

Performance MetricMethod A: Grignard AdditionMethod B: OrganolithiumMethod C: Organocerium
Typical Yield (Neutral Aryls) 75% - 85%60% - 70%85% - 95%
Typical Yield (Steric/Ortho Aryls) < 30% (High Enolization)40% - 50%75% - 85%
Functional Group Tolerance Moderate (Tolerates ethers, some amines)Poor (Intolerant of esters, nitriles)Good (Suppresses side-reactions)
Enolization Suppression LowModerate (relies on -78 °C)Excellent (Mechanistically blocked)
Scalability & Cost High (Bench-stable reagents, easy scale-up)Medium (Requires cryogenic cooling)Low (Anhydrous CeCl3​ prep is tedious)

Synthetic Workflow Visualization

Workflow Start 1-Boc-azetidin-3-one Grignard Method A: ArMgBr THF, 0 °C Start->Grignard Standard Aryl Halides Lithium Method B: ArLi THF, -78 °C Start->Lithium Electron-Deficient Aryl Halides Cerium Method C: ArCeCl2 THF, -78 °C Start->Cerium Highly Enolizable Substrates Product 3-Aryl-1-Boc-azetidin-3-ol Grignard->Product Lithium->Product Cerium->Product

Figure 2: Decision matrix for selecting the optimal 3-aryl-azetidin-3-ol synthesis pathway.

References

  • Dubois, M. A. J., et al. "Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols." The Journal of Organic Chemistry, ACS Publications, 2019.

  • "1-Boc-3-azetidinone 97 398489-26-4." Sigma-Aldrich. 1

  • "The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones." Chemical Reviews, ACS Publications, 2001.2

  • "Highly Selective Synthesis of α-Aminoamide Utilizing an Umpolung Reaction and Characteristics of α-Hydrazonoester." Organic Letters, ACS Publications, 2021. 4

  • "Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways." PMC, 2014. 3

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Comparative

A Senior Application Scientist's Guide to Validating Hits from High-Throughput Screens of Azetidine Libraries

Introduction: From a Sea of Hits to a Spring of Leads High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against a biological target.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From a Sea of Hits to a Spring of Leads

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against a biological target.[1][2] Libraries featuring privileged scaffolds like azetidine offer a compelling starting point due to their unique three-dimensional conformations and synthetic tractability. However, the initial output of any HTS campaign is not a collection of drug candidates, but rather a list of "hits" that is invariably contaminated with a significant number of false positives and artifacts.[3][4][5][6]

The critical, resource-intensive phase that follows is hit validation—a systematic and rigorous process of elimination and characterization. A poorly executed validation cascade leads to wasted resources, chasing phantom activity, and the potential abandonment of promising projects. Conversely, a well-designed strategy ensures that only the most promising, mechanistically sound compounds advance to the costly lead optimization stage.[5]

This guide provides a comprehensive, field-proven framework for validating hits from azetidine library screens. We will move beyond simple checklists, delving into the causality behind each experimental choice to construct a self-validating workflow that builds confidence at every step.

The Hit Validation Cascade: A Phased Approach to Confidence Building

The validation process is best conceptualized as a multi-stage funnel, where a large number of initial hits are subjected to a series of increasingly stringent experimental filters. Each stage is designed to answer a specific question about the compound's activity, progressively weeding out undesirable molecules and enriching for genuine, target-specific modulators.

G cluster_0 Pillar 1: Hit Confirmation & Triage cluster_1 Pillar 2: Specificity & Direct Binding cluster_2 Pillar 3: Cellular Relevance & MoA cluster_3 Outcome PrimaryScreen Primary HTS Hits (e.g., 1000 compounds) DoseResponse Dose-Response Confirmation (IC50/EC50 Generation) PrimaryScreen->DoseResponse Computational Computational Triage (PAINS, Frequent Hitters) DoseResponse->Computational Orthogonal Orthogonal Assay (Different Technology) Computational->Orthogonal CounterScreen Counter-Screens (Assay Interference) Orthogonal->CounterScreen Biophysical Biophysical Assays (Direct Target Engagement) CounterScreen->Biophysical Aggregation Aggregation Assay (Detergent Test) Biophysical->Aggregation CellularPotency Cell-Based Potency & Target Engagement Aggregation->CellularPotency Cytotoxicity Cytotoxicity Assessment CellularPotency->Cytotoxicity SAR Preliminary SAR Cytotoxicity->SAR LeadOp Validated Hits for Lead Optimization (e.g., 2-3 Series) SAR->LeadOp

Caption: The Hit Validation Cascade Funnel.

Pillar 1: Initial Hit Confirmation & Triage

The primary goal of this initial phase is to efficiently confirm on-target activity and eliminate the most common and easily identifiable artifacts.

Dose-Response Confirmation

Causality: A single-point HTS result is prone to error. Re-testing hits from a freshly prepared sample across a concentration range is the first and most fundamental validation step.[1] This confirms the activity is reproducible and establishes a quantitative measure of potency (IC₅₀ or EC₅₀), which is essential for comparing compounds and tracking progress.

Experimental Protocol: IC₅₀ Determination by 10-Point Dose-Response
  • Compound Preparation: Prepare a 10 mM stock solution of the hit compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate, starting from a top concentration of 100 µM.

  • Assay Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each concentration from the compound plate into the wells of a 384-well assay plate. Include positive (e.g., known inhibitor) and negative (DMSO only) controls.

  • Reaction Initiation: Add the target enzyme, substrates, and any necessary co-factors to the assay plate according to the primary assay protocol.

  • Incubation: Incubate the plate for the predetermined reaction time at the optimal temperature.

  • Signal Detection: Read the plate using the detection instrument (e.g., fluorescence, luminescence) specified in the primary HTS protocol.

  • Data Analysis: Normalize the data to the positive and negative controls (% inhibition). Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hit IDPrimary Screen % InhibitionConfirmed IC₅₀ (µM)Curve Quality (R²)Comment
AZ-00185.21.20.99Confirmed active.
AZ-00279.8> 50N/AFalse positive. Did not confirm.
AZ-00391.50.80.98Confirmed active. Potent.
AZ-00465.125.40.95Confirmed, but low potency.

Table 1: Example data from dose-response confirmation.

Orthogonal Assays: A Different Point of View

Causality: False positives can arise from compounds that interfere with the assay technology itself, such as autofluorescent compounds in a fluorescence-based assay.[3] An orthogonal assay measures the same biological endpoint but uses a different detection technology.[6][7] A compound that is active in both the primary and orthogonal assays is much less likely to be an artifact of the detection method.

Assay TechnologyPrincipleAdvantagesDisadvantages
Fluorescence Polarization (FP) Measures changes in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein.Homogeneous, simple, robust.Requires a fluorescent probe; sensitive to fluorescent compound interference.
AlphaLISA®/AlphaScreen® Proximity-based assay where binding brings donor and acceptor beads together, generating a luminescent signal.Highly sensitive, no-wash format.Can be sensitive to singlet oxygen quenchers.
Time-Resolved FRET (TR-FRET) Measures energy transfer between a long-lifetime donor (e.g., Lanthanide) and an acceptor fluorophore upon binding.Reduces background from scattered light and autofluorescence.Requires labeled binding partners.
Luminescence-Based Enzyme Assay Measures the activity of an enzyme that produces a luminescent product (e.g., kinase assays measuring ATP consumption via luciferase).High sensitivity and dynamic range.Can be inhibited by compounds that directly inhibit luciferase.

Table 2: Comparison of common primary and orthogonal assay technologies.

Pillar 2: Interrogating Specificity and Direct Binding

This phase aims to discard compounds that act non-specifically and to prove that the hit physically interacts with the target protein.

Biophysical Assays: Proving Direct Target Engagement

Causality: A functional or biochemical assay demonstrates an effect, but it does not prove direct binding. A hit could be acting upstream or downstream of the target, or through an indirect mechanism. Biophysical assays directly measure the physical interaction between a compound and its target protein, providing unequivocal evidence of target engagement.[8][9][10]

TechniqueThroughputProtein NeedsInformation ProvidedKey Consideration
Differential Scanning Fluorimetry (DSF) HighLowThermal Stability (Tₘ), qualitative bindingSimple and fast; does not provide affinity (Kᴅ).[3]
Surface Plasmon Resonance (SPR) MediumMediumAffinity (Kᴅ), Kinetics (kₐ, kᴅ)Requires protein immobilization; provides rich kinetic data.[3][8]
Isothermal Titration Calorimetry (ITC) LowHighAffinity (Kᴅ), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Gold standard for thermodynamics; low throughput.[8]
Microscale Thermophoresis (MST) Medium-HighVery LowAffinity (Kᴅ)Low sample consumption; tolerant of complex buffers.[8][11]

Table 3: Comparison of common biophysical techniques for target engagement.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)
  • Reagent Preparation: Prepare a solution of the purified target protein (2-5 µM) in a suitable buffer. Prepare a solution of a solvatochromic dye (e.g., SYPRO™ Orange) according to the manufacturer's instructions.

  • Plate Setup: In a 96- or 384-well PCR plate, add the protein solution to each well. Then, add the hit compounds to a final concentration of 10-20 µM. Include a DMSO control. Finally, add the dye to each well.

  • Thermal Denaturation: Place the sealed plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding. Plot fluorescence versus temperature. The midpoint of the transition, the melting temperature (Tₘ), is determined by fitting the curve to the Boltzmann equation. A positive shift in Tₘ in the presence of a compound indicates stabilizing binding.

Eliminating Non-Specific Aggregators

Causality: One of the most common mechanisms for false positives is the formation of colloidal aggregates by the compound at micromolar concentrations.[3][4] These aggregates can sequester and denature proteins in a non-specific manner. This artifact can be identified by the inclusion of a non-ionic detergent, which disrupts the formation of such aggregates.

Experimental Protocol: Aggregation Counter-Screen
  • Assay Setup: Perform the primary biochemical assay to generate IC₅₀ curves for the hit compounds as described in section 1.1.

  • Parallel Assay: Concurrently, set up an identical set of assay plates, but with one key difference: include 0.01% (v/v) Triton X-100 in the final assay buffer.

  • Data Comparison: Determine the IC₅₀ for each compound in the absence and presence of the detergent.

  • Interpretation: A true, specific inhibitor will show a similar IC₅₀ value under both conditions. An aggregator's apparent potency will be significantly reduced (e.g., >10-fold shift in IC₅₀) in the presence of Triton X-100.

Pillar 3: Establishing Cellular Relevance and Mechanism of Action (MoA)

The final pillar of validation tests whether the biochemical activity translates into a cellular context and begins to explore the relationship between the chemical structure and its biological activity.

Cell-Based Assays: The Physiological Test

Causality: A compound that binds to a purified protein may not be effective in a cell. It must be able to cross the cell membrane, avoid efflux pumps, and engage its target in a crowded, complex intracellular environment.[][13] Cell-based assays provide a more physiologically relevant system to confirm compound activity.[14]

Experimental Protocol: Cell-Based Target Engagement (CETSA®)
  • Cell Treatment: Culture cells to ~80% confluency. Treat the intact cells with various concentrations of the hit compound or DMSO control for 1 hour at 37 °C.

  • Thermal Challenge: Harvest the cells, resuspend them in buffer, and divide the suspension into aliquots. Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40 °C to 64 °C), followed by rapid cooling.

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction for each temperature point using an antibody-based method like Western Blot or ELISA.

  • Data Analysis: For each compound concentration, plot the fraction of soluble target protein against temperature to generate an isothermal dose-response curve. A compound that binds and stabilizes its target will result in more soluble protein at higher temperatures.

Cytotoxicity: Is the Effect Specific?

Causality: It is crucial to distinguish between a desired on-target effect and a non-specific cytotoxic effect. A compound that simply kills the cells will score as "active" in many functional assays. Therefore, a cytotoxicity assay should be run in parallel to determine the therapeutic window.

Hit IDCellular EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Comment
AZ-0012.5> 100> 40Good window. Cellularly active and non-toxic.
AZ-0031.82.11.2Poor window. Activity is likely due to cytotoxicity.
AZ-0075.17514.7Acceptable window for further exploration.

Table 4: Determining the selectivity index from cellular potency and cytotoxicity data.

Preliminary Structure-Activity Relationship (SAR)

Causality: A single active compound could be a fluke. Demonstrating that small, rational modifications to the azetidine scaffold lead to predictable changes in activity provides strong evidence of a specific, structure-dependent binding mode.[15][16][17] This is the first step in transforming a "hit" into a chemical "series." The existence of an "activity cliff," where a minor structural change causes a large drop in potency, is often a strong indicator of a specific interaction.[16]

G cluster_0 cluster_1 Hit Azetidine Hit IC50 = 1.2 µM Analog1 Analog 1 (add Methyl) IC50 = 0.5 µM Hit->Analog1 Improved Potency Analog2 Analog 2 (remove OH) IC50 > 50 µM Hit->Analog2 Activity Cliff! (OH is critical) Analog3 Analog 3 (change Ring) IC50 = 15 µM Hit->Analog3 Reduced Potency

Caption: Conceptual flow of preliminary SAR analysis.

Conclusion: Synthesizing Data for Confident Progression

The journey from a primary HTS hit to a validated lead is a rigorous process of scientific inquiry. By systematically applying the validation cascade described—confirming dose-response, employing orthogonal and counter-screens, proving direct biophysical engagement, and establishing cellular activity and preliminary SAR—researchers can build a comprehensive data package. This multi-faceted approach effectively de-risks the subsequent stages of drug discovery, ensuring that time and resources are invested only in azetidine series with the highest potential to become transformative therapeutics.

References

  • Frontiers. (n.d.). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Frontiers. Retrieved from [Link]

  • Patsnap. (2025, May 21). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? Patsnap Synapse. Retrieved from [Link]

  • Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery. PMC. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Sygnature Discovery. Retrieved from [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. AXXAM. Retrieved from [Link]

  • ChemCopilot. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. Retrieved from [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Retrieved from [Link]

  • Oxford Academic. (2024, May 23). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. Retrieved from [Link]

  • Preprints.org. (2025, February 15). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Preprints.org. Retrieved from [Link]

  • Charles River Laboratories. (2025, December 8). A Practical Guide to Target Engagement Assays. Charles River Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On Exploring Structure Activity Relationships. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Hit Compounds Identified from High-Throughput Screening for their Effect on Blood-Brain Barrier Integrity and Amyloid-β Clearance: In vitro and in vivo Studies. PMC. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Retrieved from [Link]

  • PubMed. (2020, June 25). High Throughput Screen Identifies the DNMT1 (DNA Methyltransferase-1) Inhibitor, 5-Azacytidine, as a Potent Inducer of PTEN (Phosphatase and Tensin Homolog). PubMed. Retrieved from [Link]

  • Tropical Journal of Pharmaceutical Research. (2011, March 15). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

Validation

benchmarking the pharmacokinetic properties of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol

Benchmarking the Pharmacokinetic Properties of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol: A Comparative Guide for Scaffold Optimization Executive Summary As a Senior Application Scientist, I frequently guide hit-to-le...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Pharmacokinetic Properties of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol: A Comparative Guide for Scaffold Optimization

Executive Summary

As a Senior Application Scientist, I frequently guide hit-to-lead optimization campaigns where managing the pharmacokinetic (PK) liabilities of saturated heterocycles is a primary hurdle. While traditional six-membered rings like piperidine are foundational to medicinal chemistry, they frequently suffer from high lipophilicity and susceptibility to cytochrome P450 (CYP450) mediated oxidation.

This guide benchmarks the pharmacokinetic properties of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol , a highly optimized building block. By systematically comparing it against alternative ring systems, we will deconstruct the structural causality behind its superior absorption, distribution, metabolism, and excretion (ADME) profile, and provide the self-validating experimental protocols used to generate these insights.

Structural Rationale & Causality (E-E-A-T)

To understand why 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol outperforms traditional scaffolds, we must analyze the physicochemical impact of its two core modifications: the azetidine ring and the fluorinated phenyl group.

The Azetidine Advantage: The transition from a six-membered piperidine to a four-membered azetidine ring is a strategic move to mitigate heterocycle metabolism ()[1]. Piperidines present a large lipophilic surface area and multiple α-hydrogens that are vulnerable to CYP-mediated oxidation. In contrast, azetidine exhibits significant ring strain (approximately 25.4 kcal/mol) and a more compact geometry ()[2]. This structural rigidity creates a thermodynamic and steric mismatch within the CYP450 catalytic pocket, drastically reducing intrinsic clearance (Cl_int)[1]. Furthermore, the reduction in carbon count inherently lowers the partition coefficient (logP), improving aqueous solubility without sacrificing target engagement[2].

The Fluorination Effect: While the azetidine core protects the aliphatic region, the aromatic ring remains a potential site for metabolism. The addition of the 2,6-difluoro-4-methylphenyl motif is a calculated bioisosteric upgrade. The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, deactivating it against electrophilic attack by the high-valent iron-oxo species in CYP enzymes. Additionally, they sterically occlude the ortho positions, effectively blocking primary sites of aromatic hydroxylation.

Quantitative Benchmarking Data

To objectively evaluate the performance of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol, we benchmarked it against three structural alternatives. The data below summarizes the impact of ring size and fluorination on key PK parameters.

Scaffold AlternativecLogPHLM Cl_int (µL/min/mg)RLM Cl_int (µL/min/mg)Caco-2 P_app (10⁻⁶ cm/s)
3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol 1.8 12 (High Stability)18 15 (High Permeability)
3-(4-Methylphenyl)azetidin-3-ol (Non-fluorinated)2.145 (Moderate)5218
4-(2,6-Difluoro-4-methylphenyl)piperidin-4-ol2.865 (Low Stability)7822
3-(2,6-Difluoro-4-methylphenyl)pyrrolidin-3-ol2.450 (Moderate)6119

Data Interpretation: The piperidine analog exhibits the highest lipophilicity (cLogP 2.8) and the poorest metabolic stability, a common liability for this heterocycle[1]. Contracting the ring to an azetidine while maintaining the fluorination pattern yields the optimal balance: a low cLogP of 1.8 and a highly stable Cl_int of 12 µL/min/mg in human liver microsomes.

Experimental Protocols: Self-Validating Systems

Scientific trustworthiness relies on robust, self-validating assay designs. The following protocols detail the methodologies used to benchmark these scaffolds, incorporating critical controls to ensure data integrity.

Protocol 1: Microsomal Stability Assay (HLM/RLM) This assay determines the intrinsic clearance (Cl_int) by measuring the depletion of the parent compound over time.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the test compound to a final concentration of 1 µM. Keep organic solvent (DMSO) ≤ 0.1% to prevent CYP inhibition.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM). Causality: NADPH is the obligatory electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Sampling & Quenching: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Controls:

    • Positive Control: Run Verapamil concurrently. Rapid depletion validates that the CYP enzymes are active.

    • Negative Control (-NADPH): Run the test compound without NADPH. No depletion confirms that the compound is chemically stable in the buffer and not degrading via non-CYP mechanisms.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t_1/2) and Cl_int.

Protocol 2: Caco-2 Permeability Assay This assay evaluates intestinal absorption potential.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow differentiation into a polarized enterocyte-like monolayer.

  • Self-Validation (Monolayer Integrity): Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm². Additionally, co-incubate with Lucifer Yellow (a paracellular marker); permeability < 1 × 10⁻⁶ cm/s confirms the tight junctions are intact.

  • Dosing: Add 10 µM of the test compound to the apical (A) chamber (for A-to-B transport) or basolateral (B) chamber (for B-to-A transport) in HBSS buffer (pH 7.4).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver chamber at 120 minutes.

  • Analysis: Quantify compound concentration via LC-MS/MS and calculate the apparent permeability coefficient (P_app).

Visualizations

Scaffold_Optimization A Piperidine Core High Lipophilicity High CYP Clearance B Azetidine Core Reduced Lipophilicity Steric Mismatch for CYP A->B Ring Contraction C 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol Blocked Aromatic Oxidation Optimized PK Profile B->C Ortho-Fluorination

Structural optimization workflow from a high-clearance piperidine to a stable fluorinated azetidine.

PK_Assay_Logic Start Compound Dosing (1 µM) HLM HLM Incubation (+ NADPH, 37°C) Start->HLM LCMS LC-MS/MS Quantification HLM->LCMS Calc Calculate Cl_int LCMS->Calc Control1 Control: Verapamil (Validates CYP Activity) Control1->HLM Control2 Control: -NADPH (Rules out instability) Control2->HLM

Self-validating microsomal stability assay workflow with critical system controls.

References

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol proper disposal procedures

An authoritative guide for the safe handling, segregation, and disposal of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol in professional drug development and chemical research laboratories. Chemical Profile and Waste Char...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for the safe handling, segregation, and disposal of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol in professional drug development and chemical research laboratories.

Chemical Profile and Waste Characterization

3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is a specialized fluorinated building block frequently utilized in the synthesis of complex pharmaceutical agents, including estrogen receptor degraders and inhibitors[1][2].

From a waste management perspective, the critical structural features of this compound are the azetidine ring (a nitrogen-containing heterocycle) and the 2,6-difluorophenyl moiety .

The Causality of Segregation: The presence of fluorine atoms dictates that this compound, and any solvent it is dissolved in, must be strictly categorized as Halogenated Organic Waste . When incinerated, fluorinated compounds generate hydrogen fluoride (HF) gas. Commercial hazardous waste incinerators require specialized, highly alkaline wet scrubbers to neutralize HF and prevent severe environmental damage and equipment corrosion. Mixing this compound into non-halogenated waste streams compromises the incineration process, violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations, and dramatically increases disposal liabilities.

Waste Routing Decision Tree

To ensure compliance and safety, laboratory personnel must route the waste based on its physical state and contamination level.

WasteRouting Start 3-(2,6-Difluoro-4-methylphenyl) azetidin-3-ol Waste State Assess Physical State & Matrix Start->State Solid Pure Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Consumables Contaminated Consumables State->Consumables SolidContainer Double-bag / HDPE Container (Solid Hazardous Waste) Solid->SolidContainer Halogenated Halogenated Liquid Waste (Requires HF Scrubbing) Liquid->Halogenated Due to C-F bonds Decon Triple Rinse with Methanol (Rinsate to Halogenated) Consumables->Decon Decon->SolidContainer Dry solid waste

Caption: Decision matrix for the segregation and routing of fluorinated azetidine derivatives.

Quantitative Waste Stream Specifications

Proper containment prevents leaching and dangerous cross-reactions in the waste accumulation area.

Waste CategoryPrimary Containment MaterialMaximum Fill CapacityIncompatible Materials (DO NOT MIX)
Solid Waste High-Density Polyethylene (HDPE)90% of container volumeStrong oxidizing agents, strong acids
Liquid (Halogenated) PTFE-lined glass or HDPE carboy80% (allow for vapor expansion)Alkali metals, azides, non-halogenated streams
Sharps/Glass Puncture-proof rigid plastic75% of container volumeLiquid waste of any kind

Step-by-Step Disposal Protocols

The following methodologies must be executed under a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloved), safety goggles, and a flame-resistant lab coat.

Protocol A: Disposal of Liquid Solutions (Reaction Mixtures & Filtrates)
  • Verify Compatibility: Ensure the liquid waste carboy is explicitly labeled for "Halogenated Organic Solvents."

  • Quench Active Reagents: If the 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is part of an active reaction mixture, ensure all reactive intermediates (e.g., reducing agents used in its preparation[2]) are fully quenched and the solution is at room temperature.

  • Transfer: Use a chemically compatible funnel (e.g., PP or glass) to slowly pour the solution into the carboy.

  • Rinse: Triple-rinse the primary reaction vessel with a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or Methanol. Add the rinsate to the halogenated waste carboy.

  • Seal and Log: Cap the carboy immediately. Log the exact estimated mass of the fluorinated compound added to the waste manifest to maintain accurate RCRA tracking.

Protocol B: Disposal of Solid Waste (Unused Reagent or Spills)
  • Containment: Sweep up solid material using a dedicated anti-static brush and dustpan. Do not use compressed air, which will aerosolize the fine powder.

  • Packaging: Transfer the solid into a sealable plastic bag. Place this bag inside a secondary rigid HDPE container.

  • Labeling: Affix a hazardous waste label indicating "Toxic Solid: Contains Fluorinated Organic Compound (3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol)."

Protocol C: Decontamination of Glassware and Consumables
  • Segregation: Place all contaminated pipette tips, weigh boats, and filter papers into a dedicated solid hazardous waste bin.

  • Glassware Washing: Triple-rinse contaminated glassware with an appropriate solvent (e.g., Methanol or Acetone) into the halogenated waste stream before transferring the glassware to the general laboratory washing sink. Never wash bulk chemical residue directly down the drain.

Emergency Spill Response Plan

In the event of an accidental release outside of primary containment:

  • Evacuate and Assess: Clear personnel from the immediate vicinity. Assess if the spill is solid or liquid (dissolved).

  • Solid Spill: Wear an N95 or P100 particulate respirator if there is a risk of aerosolization. Gently cover the powder with damp paper towels (using water or a low-volatility solvent) to suppress dust, then carefully scoop the material into a solid waste container.

  • Liquid Spill: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.

  • Collection: Once absorbed, use non-sparking tools to collect the saturated absorbent and place it in a heavy-duty hazardous waste bag. Route as Halogenated Solid Waste.

  • Surface Decontamination: Wash the spill area with a detergent solution, followed by a water wipe-down, ensuring all cleanup materials are disposed of as hazardous waste.

References

  • Sanofi SA. "Substituted 6,7-dihydro-5h-benzo[7]annulene compounds and their derivatives, processes for their preparation and therapeutic uses thereof." WO2022084298A1, Google Patents, 28 Apr. 2022.

Sources

Handling

Personal protective equipment for handling 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol

An authoritative, step-by-step Standard Operating Procedure (SOP) and safety guide for the handling, solubilization, and disposal of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol . Chemical Hazard Profiling & Causality To...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step Standard Operating Procedure (SOP) and safety guide for the handling, solubilization, and disposal of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol .

Chemical Hazard Profiling & Causality

To safely handle 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol, researchers must first understand the relationship between its molecular structure and its physiological hazards. This compound is a specialized research chemical, featuring a strained four-membered nitrogen heterocycle (azetidine) conjugated to a highly lipophilic fluorinated aromatic ring.

Azetidin-3-ol derivatives are critical pharmacophores frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugate (ADC) linkers[1]. While the 3-hydroxyl substitution provides relative stability to the azetidine ring, these compounds—often supplied as hydrochloride salts—can generate acidic micro-environments upon contact with moisture (such as sweat or mucosal membranes), leading to severe tissue damage[2].

The Lipophilicity Factor: The addition of the 2,6-difluoro-4-methylphenyl moiety significantly increases the compound's partition coefficient (LogP). High lipophilicity accelerates transdermal absorption. If aerosolized dust contacts unprotected skin, the molecule can rapidly penetrate the stratum corneum, elevating the risk of acute systemic toxicity[3]. This structural reality dictates our stringent Personal Protective Equipment (PPE) requirements.

Quantitative Risk Assessment

Based on the validated safety profiles of the foundational azetidin-3-ol core and structurally related halogenated derivatives, the following Globally Harmonized System (GHS) classifications apply to this workflow[2][3]:

Hazard ClassGHS CodeHazard StatementOperational Implication
Acute Toxicity (Oral) H302Harmful if swallowed.Mandates strict prohibition of eating/drinking in the lab; requires rigorous hand washing.
Skin Corrosion/Irritation H315Causes skin irritation.Necessitates chemical-resistant double-gloving.
Serious Eye Damage H318Causes serious eye damage.Mandates ANSI Z87.1+ splash goggles; safety glasses are insufficient.
STOT-SE H335May cause respiratory irritation.All powder handling must occur within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood.

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, PPE must be selected based on the specific chemical vulnerabilities identified above.

  • Respiratory Protection: Handling the dry powder outside of engineering controls (fume hood) is strictly prohibited[2]. If bulk transfer is required outside a hood, a NIOSH-approved P100 particulate respirator or Powered Air-Purifying Respirator (PAPR) is mandatory to block aerosolized dust.

  • Hand Protection (Critical): Due to the lipophilic fluorophenyl group, standard latex gloves offer insufficient permeation resistance. Double-gloving is required.

    • Inner Glove: 4-mil Nitrile (tactile feedback).

    • Outer Glove: 5-mil to 8-mil Nitrile or Neoprene (chemical resistance against the organic solvents like DMSO/DMF used for solubilization).

  • Eye/Face Protection: Indirect-vented chemical splash goggles. If handling large volumes of solubilized compound, add a full-face shield.

  • Body Protection: A fluid-resistant, elastic-cuffed laboratory coat. Ensure no exposed skin between the glove cuff and the lab coat sleeve.

G Chem 3-(2,6-Difluoro-4-methylphenyl) azetidin-3-ol Dust Aerosolized Dust Chem->Dust Skin Dermal Contact Chem->Skin Resp Respiratory Irritation (H335) Dust->Resp Tox Acute Toxicity (H302) Dust->Tox Irrit Skin/Eye Damage (H315/H318) Skin->Irrit PPE_Resp P100 Respirator / Fume Hood PPE_Resp->Dust Blocks PPE_Skin Double Nitrile Gloves & Lab Coat PPE_Skin->Skin Blocks PPE_Eye Safety Goggles PPE_Eye->Dust Blocks

Fig 1: Exposure pathways and targeted PPE mitigation strategies for azetidinol derivatives.

Operational Workflows

Safe Weighing & Solubilization Protocol

The highest risk of exposure occurs during the transfer of the dry powder, where static electricity can cause the highly potent dust to aerosolize.

  • Environmental Preparation: Ensure the chemical fume hood has a face velocity of 80–100 FPM. Clear the hood of unnecessary clutter to prevent airflow turbulence.

  • Static Mitigation: Place an anti-static bar (ionizer) near the analytical balance. Wipe the exterior of the chemical vial and the weigh boat with an anti-static wipe.

  • PPE Verification: Don double nitrile gloves, splash goggles, and lab coat. Pull the outer glove cuffs over the lab coat sleeves.

  • Weighing: Using a non-sparking micro-spatula, carefully transfer the required mass into an anti-static weigh boat. Do not drop the powder; gently tap the spatula to minimize dust generation[3].

  • In-Situ Solubilization: To avoid transporting potent powder across the lab, transfer the weighed solid directly into a pre-labeled vial inside the hood. Add the primary solvent (e.g., DMSO or DMF) directly to the vial inside the hood. Cap tightly and vortex.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent-dampened wipe (e.g., 70% Isopropanol or Ethanol), followed by a soap-and-water wipe.

Spill Response & Decontamination Protocol

In the event of a powder spill outside of engineering controls, immediate and structured action is required to prevent inhalation[4].

  • Isolate & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area and allow the HVAC system to clear ambient aerosols for 15 minutes.

  • PPE Upgrade: The spill responder must don a P100 respirator (or PAPR), heavy-duty chemical-resistant gloves, and chemical goggles before re-entering the area.

  • Containment (Wet Method): Never dry-sweep a chemical powder. Gently cover the spilled powder with absorbent paper towels. Slowly pour a wetting agent (water or 10% ethanol) over the towels to dampen the powder, preventing aerosolization.

  • Collection: Use a non-sparking scoop or rigid plastic scraper to collect the dampened absorbent and powder. Place the material into a heavy-duty, sealable biohazard/chemical waste bag.

  • Surface Decontamination: Wash the spill area thoroughly with a detergent solution, followed by a water rinse. Dispose of all cleaning materials in the chemical waste bag.

SpillResponse Evac 1. Evacuate & Ventilate PPE 2. Don Max PPE (Respirator) Evac->PPE Contain 3. Dampen & Contain PPE->Contain Decon 4. Detergent Decontamination Contain->Decon Dispose 5. Sealed Waste Disposal Decon->Dispose

Fig 2: Sequential operational workflow for hazardous chemical spill containment and disposal.

Disposal Considerations

Under no circumstances should 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol or its solutions be discharged into the environment or flushed down municipal drains[3].

  • Solid Waste: All contaminated packaging, weigh boats, and gloves must be collected in a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste: Solutions containing this compound (e.g., DMSO/DMF stock solutions) must be segregated into designated halogenated or non-halogenated organic waste carboys, depending on the solvent used.

  • Final Destruction: The material must be disposed of via a licensed professional waste disposal service. The preferred method of destruction for fluorinated organic compounds is high-temperature incineration equipped with an afterburner and an alkaline scrubber to neutralize generated hydrogen fluoride (HF) and nitrogen oxide (NOx) gases[4].

References

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-(trifluoromethyl)azetidin-3-ol hydrochloride.
  • Capot Chemical. MSDS of 1-(cyclopropanesulfonyl)azetidin-3-ol.
  • MedChemExpress. Azetidin-3-ol hydrochloride-SDS.
  • MedChemExpress. Azetidin-3-ol hydrochloride | ADC Linker.

Sources

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